molecular formula C3H3N3O3 B1252880 Cyamelide CAS No. 462-02-2

Cyamelide

Cat. No.: B1252880
CAS No.: 462-02-2
M. Wt: 129.07 g/mol
InChI Key: SMEDVXJKKOXLCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyamelide is an amorphous white solid with the approximate formula (HNCO) x and is a polymerization product of cyanic acid . It is characterized as a porcelain-like, insoluble white powder with a molecular formula of C 3 H 3 N 3 O 3 and a molar mass of 129.08 g/mol . It is practically insoluble in water and organic solvents . Its primary research value lies in its role as a structural analog and precursor to cyanuric acid, a highly stable s-triazine ring. Cyanuric acid is a subject of significant interest in studies of prebiotic chemistry, as it may have been a component of early genetic materials on Earth and can form gene-length polymers termed proto-RNA . Furthermore, the formation of this compound, from the spontaneous cyclization of isocyanic acid, is a well-known example of abiotic ring formation . This makes it a compound of interest for investigating spontaneous polymerization reactions and the origins of heterocyclic compounds in planetary systems. Researchers may also utilize this compound in materials science to explore novel organic polymers and solid-state structures. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult safety data sheets for proper handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

462-02-2

Molecular Formula

C3H3N3O3

Molecular Weight

129.07 g/mol

IUPAC Name

1,3,5-trioxane-2,4,6-triimine

InChI

InChI=1S/C3H3N3O3/c4-1-7-2(5)9-3(6)8-1/h4-6H

InChI Key

SMEDVXJKKOXLCP-UHFFFAOYSA-N

SMILES

C1(=N)OC(=N)OC(=N)O1

Canonical SMILES

C1(=N)OC(=N)OC(=N)O1

Origin of Product

United States

Foundational & Exploratory

The Chemical Architecture of Cyamelide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyamelide, a polymeric derivative of cyanic acid, presents a unique chemical structure with intriguing properties. This technical guide provides a comprehensive overview of the chemical and physical characteristics of this compound, with a focus on its molecular structure. While the amorphous and insoluble nature of this compound has posed challenges to its complete experimental characterization, this document synthesizes the available theoretical and comparative data to offer a detailed understanding of its architecture. This guide also outlines the synthetic pathways to this compound and discusses potential reaction mechanisms, providing a valuable resource for researchers in materials science and medicinal chemistry.

Introduction

This compound is a white, amorphous solid with the chemical formula (C₃H₃N₃O₃)[1][2][3]. It is recognized as a polymer of cyanic acid and is an isomer of cyanuric acid[2][4]. Its insolubility in water and most organic solvents makes it a chemically inert material[2][3]. The IUPAC name for the monomeric unit of this compound is 1,3,5-trioxane-2,4,6-triimine, and its CAS registry number is 462-02-2[1]. This guide delves into the specifics of its chemical structure, synthesis, and reactivity.

Chemical Structure

The fundamental structure of this compound consists of a repeating 1,3,5-trioxane ring, which is a six-membered ring with alternating oxygen and carbon atoms. Each carbon atom in the ring is double-bonded to an imine (=NH) group[1].

Molecular Formula and Weight

The empirical formula for the monomeric unit of this compound is C₃H₃N₃O₃. The molecular weight of this monomeric unit is approximately 129.07 g/mol [1][3].

Bonding and Geometry

Due to the amorphous and insoluble nature of this compound, a definitive crystal structure analysis through X-ray diffraction has not been reported in the literature. Consequently, precise experimental data on bond lengths and angles are not available. However, theoretical and computational studies on related 1,3,5-trioxane structures can provide valuable insights into the expected geometry of the this compound ring.

For comparative purposes, the table below summarizes theoretical bond lengths and angles for the parent 1,3,5-trioxane ring, which forms the core of the this compound structure. It is important to note that the presence of the exocyclic imine groups in this compound will influence the electron distribution and geometry of the ring.

ParameterAtom Pair/TripletTheoretical Value (1,3,5-trioxane)
Bond Length C-O~1.41 Å
C-H~1.10 Å
Bond Angle O-C-O~111°
C-O-C~112°
H-C-H~109°

Note: These values are for the unsubstituted 1,3,5-trioxane ring and are provided for illustrative purposes. Actual values for this compound may differ.

Synthesis of this compound

This compound is primarily formed through the polymerization of cyanic acid (HNCO). The reaction conditions, particularly temperature, play a crucial role in determining the product distribution between this compound and its isomer, cyanuric acid[5].

Polymerization of Cyanic Acid

At temperatures below 0°C, the polymerization of cyanic acid predominantly yields this compound. This process is believed to occur through the cleavage of the C=O double bond of isocyanic acid (a tautomer of cyanic acid)[5].

Synthesis from Potassium Cyanate and Oxalic Acid

A common laboratory-scale synthesis involves the reaction of potassium cyanate (KOCN) with oxalic acid.

Experimental Protocol: Synthesis of this compound

Materials:

  • Potassium cyanate (KOCN)

  • Oxalic acid (H₂C₂O₄)

  • Distilled water

  • Ethanol

Procedure:

  • In a suitable reaction vessel, dissolve 30 g of urea and 24 g of anhydrous potassium carbonate in a minimal amount of water.

  • Gently heat the mixture until it melts, and continue heating until gas evolution ceases.

  • Allow the mixture to cool and then dilute it with 40 mL of water containing a few drops of a potassium hydroxide solution.

  • If any insoluble material remains, add 20 mL of water and heat to 50°C.

  • Filter the hot solution.

  • Cool the filtrate in an ice bath with stirring and add 100 mL of 96% ethanol.

  • Continue stirring in the ice bath for 30 minutes to precipitate potassium cyanate.

  • Collect the precipitate by suction filtration and wash it twice with 10 mL of ethanol.

  • To synthesize this compound, an aqueous solution of the prepared potassium cyanate is reacted with a stoichiometric amount of oxalic acid. The resulting white precipitate of this compound is collected by filtration, washed with water and ethanol, and dried.

Spectroscopic Characterization

The insoluble and amorphous nature of this compound makes its characterization by conventional spectroscopic methods challenging.

Infrared (IR) Spectroscopy
Functional GroupVibrationExpected Wavenumber (cm⁻¹)
N-H (imine)Stretching3300 - 3500
C=N (imine)Stretching1640 - 1690
C-O-C (ether)Asymmetric Stretching1070 - 1150
Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to its insolubility, solution-state NMR is not a viable technique for the characterization of this compound. Solid-state NMR (ssNMR) would be the method of choice to probe its structure. A hypothetical ¹³C ssNMR spectrum would be expected to show a resonance for the carbon atoms of the trioxane ring, likely in the range of 80-100 ppm, and a downfield signal for the imine carbons, potentially above 160 ppm.

Mass Spectrometry

Conventional mass spectrometry is not suitable for the direct analysis of the polymeric structure of this compound. Pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) would be a more appropriate technique. In this method, the polymer is thermally decomposed into smaller, volatile fragments that can be separated by gas chromatography and identified by mass spectrometry[6][7][8][9][10]. The fragmentation pattern would provide valuable information about the repeating units and the overall structure of the polymer.

Reaction Mechanisms

Polymerization of Cyanic Acid to this compound

The formation of this compound from cyanic acid is a complex polymerization process. At lower temperatures, it is proposed that the isocyanic acid tautomer undergoes a cycloaddition reaction.

Caption: Proposed polymerization of isocyanic acid to form this compound.

Hydrolysis of this compound

This compound is known to be relatively inert, but under forcing conditions (e.g., strong acid or base and heat), it can undergo hydrolysis to yield cyanuric acid and ammonia. The proposed mechanism involves the nucleophilic attack of water on the carbon atoms of the trioxane ring, leading to ring opening.

G This compound This compound Intermediate Ring-Opened Intermediate This compound->Intermediate Nucleophilic Attack H2O H₂O H2O->Intermediate Cyanuric_Acid Cyanuric Acid Intermediate->Cyanuric_Acid Rearrangement & Tautomerization Ammonia 3 NH₃ Intermediate->Ammonia

Caption: Proposed hydrolysis pathway of this compound to cyanuric acid.

Conclusion

This compound remains a molecule of interest due to its polymeric nature and its relationship to the industrially significant cyanuric acid. While its physical properties have limited its thorough experimental characterization, this guide provides a comprehensive overview of its chemical structure based on available data and theoretical considerations. Further research, particularly utilizing advanced solid-state characterization techniques, is necessary to fully elucidate the intricate three-dimensional structure and properties of this unique polymer. The provided experimental and mechanistic insights serve as a valuable foundation for future investigations into the synthesis and applications of this compound and related materials.

References

Formation of Cyamelide from Cyanic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyamelide, a polymeric form of cyanic acid, presents a unique molecular structure with potential implications in materials science and as a component in complex chemical systems. Its formation is a competitive process alongside the trimerization of cyanic acid to cyanuric acid, with reaction conditions dictating the predominant product. This technical guide provides a comprehensive overview of the synthesis, characterization, and properties of this compound, with a focus on quantitative data and detailed experimental protocols to aid researchers in its study.

Introduction

Cyanic acid (HNCO) is a reactive chemical species that readily undergoes polymerization to form two main products: the cyclic trimer, cyanuric acid, and the linear or cross-linked polymer, this compound.[1] this compound is an amorphous, white, porcelain-like solid that is notably insoluble in water and many common organic solvents.[1] The formation of this compound is favored at lower temperatures, typically below 0°C, while higher temperatures promote the formation of the more stable cyanuric acid.[2] Understanding the controlled formation of this compound is crucial for applications where its unique polymeric structure may be desired and for minimizing its formation as an impurity in cyanuric acid synthesis.

Synthesis of Cyanic Acid and this compound

The primary route to this compound involves the controlled polymerization of cyanic acid. Therefore, the synthesis and purification of the cyanic acid monomer are critical first steps.

Preparation of Cyanic Acid

Cyanic acid is typically prepared by the thermal depolymerization of cyanuric acid or the pyrolysis of urea.[3][4]

Experimental Protocol: Preparation of Cyanic Acid by Pyrolysis of Urea [3]

  • Place a 3.0 g sample of urea in a three-neck round-bottom flask equipped with a thermometer, a nitrogen inlet, and a condenser connected to a collection flask cooled in a dry ice/acetone bath.

  • Heat the flask in a sand bath.

  • Initiate a slow purge of nitrogen gas through the flask.

  • Gradually increase the temperature. Cyanic acid begins to evolve at temperatures above 152°C.[5]

  • Collect the condensed cyanic acid in the cooled collection flask. The monomer is only stable at low temperatures and should be used immediately.

Polymerization to this compound

The polymerization of cyanic acid to this compound is highly dependent on temperature.

Experimental Protocol: Low-Temperature Polymerization of Cyanic Acid to this compound

  • Maintain the freshly prepared liquid cyanic acid at a temperature below 0°C.

  • Allow the polymerization to proceed at this low temperature. The liquid will gradually solidify into a white mass.

  • To isolate this compound, the resulting solid mixture is treated with hot water to dissolve the more soluble cyanuric acid.

  • Filter the suspension while hot to collect the insoluble this compound.

  • Wash the collected solid with hot water and then with a suitable organic solvent (e.g., ethanol) to remove any remaining impurities.

  • Dry the purified this compound under vacuum.

Quantitative Analysis

The quantitative determination of this compound in a mixture with cyanuric acid is challenging due to the insolubility of this compound. A common approach involves the complete hydrolysis of the mixture followed by the analysis of the resulting products, or the use of solid-state analytical techniques. For soluble related compounds, HPLC and GC-MS/MS methods have been developed and could be adapted.[6][7][8]

Table 1: Analytical Methods for Cyanuric Acid and Related Compounds

Analytical TechniqueSample PreparationDetection LimitReference
HPLC-DADAlkaline extraction (pH 11-12) to prevent precipitation.~90 µg/g for cyanuric acid[6]
GC-MS/MSExtraction with diethylamine/water/acetonitrile, followed by derivatization with BSTFA.0.002 mg/kg for cyanuric acid[8]
MEKCProtein removal with HCl, cleanup with Sep-Pak C18.0.08 µg/mL for cyanuric acid[1]

Characterization of this compound

Spectroscopic Analysis

4.1.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for distinguishing this compound from cyanuric acid based on their different functional groups and bonding arrangements.

Experimental Protocol: FTIR Analysis of this compound

  • Prepare a KBr pellet by mixing a small amount of finely ground, dry this compound with dry KBr powder.

  • Press the mixture into a transparent pellet.

  • Record the FTIR spectrum from 4000 to 400 cm⁻¹.

  • Alternatively, for attenuated total reflectance (ATR)-FTIR, place the solid sample directly on the ATR crystal.

Table 2: Expected FTIR Peak Assignments for this compound

Wavenumber (cm⁻¹)Assignment
~3200N-H stretching
~1700C=O stretching
~1400-1600C-N stretching and N-H bending
~1200-1300C-O-C stretching (in the polymer backbone)

4.1.2. Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR, particularly ¹³C and ¹⁵N NMR, can provide detailed structural information about the polymeric nature of this compound.

Experimental Protocol: Solid-State NMR Analysis of this compound [9][10]

  • Pack the finely powdered this compound sample into a solid-state NMR rotor (e.g., 4 mm zirconia rotor).

  • Acquire ¹³C and ¹⁵N spectra using a cross-polarization magic-angle spinning (CP/MAS) experiment.

  • Use a high-power proton decoupling sequence during acquisition to obtain high-resolution spectra.

  • Reference the chemical shifts to a standard compound (e.g., adamantane for ¹³C, glycine for ¹⁵N).

Table 3: Expected Solid-State NMR Chemical Shifts for this compound

NucleusExpected Chemical Shift Range (ppm)Comments
¹³C150-160Carbonyl-like carbon in the polymer backbone.
¹⁵N100-150Amide-like nitrogen in the polymer backbone.
Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition of this compound.

Experimental Protocol: Thermal Analysis of this compound [11][12]

  • Place a small, accurately weighed sample (5-10 mg) of this compound into an alumina or platinum crucible.

  • For TGA, heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) and record the mass loss as a function of temperature.

  • For DSC, heat the sample under a controlled atmosphere at a constant heating rate and record the heat flow to or from the sample.

Table 4: Expected Thermal Properties of this compound

PropertyExpected Value/Behavior
Decomposition TemperatureBegins to decompose at temperatures above 250°C.
Decomposition ProductsExpected to depolymerize to isocyanic acid and other small molecules.
DSC ProfileLikely to show an exothermic decomposition profile.

Chemical Properties

Solubility

This compound is known for its low solubility in water and most common organic solvents.[2] Limited solubility may be observed in highly polar aprotic solvents at elevated temperatures.

Table 5: Qualitative Solubility of this compound

SolventSolubilityReference
WaterInsoluble[2]
EthanolInsoluble
AcetoneInsoluble
Diethyl EtherInsoluble
Dimethyl Sulfoxide (DMSO)Sparingly soluble to insoluble[13]
N,N-Dimethylformamide (DMF)Sparingly soluble to insoluble[13]
N-Methyl-2-pyrrolidone (NMP)Sparingly soluble to insoluble[13]
Hydrolysis

This compound is relatively stable to hydrolysis under neutral conditions. However, under acidic or basic conditions, it can be hydrolyzed to ammonia and carbon dioxide. The kinetics of this process are not well-documented but are expected to be slower than the hydrolysis of cyanuric acid under similar conditions.[14]

Reaction Mechanisms and Pathways

The formation of this compound and cyanuric acid from cyanic acid are competing pathways. The mechanism is believed to involve the nucleophilic attack of a cyanic acid molecule on another.

Cyamelide_Formation HNCO1 Cyanic Acid (HNCO) Dimer Dimer Intermediate HNCO1->Dimer Nucleophilic Attack HNCO2 Cyanic Acid (HNCO) HNCO2->Dimer Trimer Cyanuric Acid Dimer->Trimer Intramolecular Cyclization Polymer This compound Dimer->Polymer Chain Propagation

Figure 1: Simplified reaction pathway for the formation of cyanuric acid and this compound from cyanic acid.

The reaction can be influenced by catalysts. Tertiary amines have been reported to accelerate the polymerization of cyanic acid, although this can sometimes lead to a violent reaction.[6] The presence of polar solvents with a high dielectric constant tends to favor the formation of cyanuric acid.[6]

Conclusion

The formation of this compound from cyanic acid is a complex process that is highly sensitive to reaction conditions, particularly temperature. This guide provides a foundational understanding of the synthesis, characterization, and properties of this compound, drawing from available literature. Further research is needed to fully elucidate the kinetics and thermodynamics of this compound formation and to develop more controlled and selective synthetic methods. The detailed experimental protocols and compiled data herein serve as a valuable resource for scientists and researchers venturing into the study of this unique polymer.

References

In-Depth Technical Guide to Cyamelide: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyamelide: A Technical Overview

This compound, a polymer of cyanic acid, is an amorphous white solid with the chemical formula (C₃H₃N₃O₃)ₙ. It is a structural isomer of the more commonly known cyanuric acid. Due to its insolubility in water and most organic solvents, its applications have been limited, yet it remains a compound of interest in polymer chemistry and for understanding the polymerization of cyanic acid. This guide provides a comprehensive overview of the available technical information on this compound, including its chemical and physical properties, synthesis, and analytical characterization.

CAS Number: 462-02-2

Core Properties

This compound is a white, porcelain-like amorphous solid.[1] It is practically insoluble in water and organic solvents, but exhibits slight solubility in ammonia water, concentrated acids, and concentrated sodium hydroxide solutions.

PropertyValueReference
Molecular Formula C₃H₃N₃O₃[2]
Molecular Weight 129.07 g/mol [2]
Appearance Amorphous white solid[1]
Solubility in Water Practically insoluble[1]

Experimental Protocols

Synthesis of this compound

The primary method for synthesizing this compound is through the polymerization of cyanic acid. Historically, this has been achieved by the reaction of potassium cyanate with oxalic acid. The resulting cyanic acid readily polymerizes to form a mixture of this compound and its cyclic trimer, cyanuric acid.

Protocol for the Preparation of this compound from Potassium Cyanate and Oxalic Acid

This protocol is based on classical synthetic methods and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Materials:

  • Potassium cyanate (KOCN)

  • Anhydrous oxalic acid (H₂C₂O₄)

  • Distilled water

Procedure:

  • In a suitable reaction vessel, digest equal parts of potassium cyanate and anhydrous oxalic acid. This reaction generates cyanic acid (HNCO) in situ.

  • The cyanic acid will spontaneously polymerize upon formation. The reaction mixture will contain a solid precipitate consisting of both this compound and cyanuric acid.

  • Allow the polymerization to proceed to completion. The reaction is typically exothermic.

  • The crude solid product is then subjected to a purification step to isolate the this compound.

Purification of this compound

The purification of this compound from the crude reaction mixture relies on the significant difference in solubility between this compound and cyanuric acid in water.

Protocol for the Purification of this compound by Washing

Materials:

  • Crude this compound/cyanuric acid mixture

  • Distilled water

  • Filter paper

  • Funnel and collection flask

Procedure:

  • Transfer the crude solid mixture to a beaker.

  • Add a sufficient volume of distilled water and stir the suspension thoroughly. Cyanuric acid has a higher solubility in water compared to this compound.

  • Filter the suspension using a funnel and filter paper to collect the insoluble solid.

  • Wash the collected solid on the filter paper with several portions of fresh distilled water to ensure the complete removal of cyanuric acid.

  • Dry the purified solid, which is now enriched in this compound, in a desiccator or a low-temperature oven.

Analytical Characterization

Due to its insoluble and amorphous nature, the characterization of this compound presents challenges. Solid-state analytical techniques are most appropriate for its study.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for N-H, C=N, and C-O functional groups within the polymer structure.

  • Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state ¹³C and ¹⁵N NMR would be invaluable for elucidating the structure of the amorphous polymer, providing information on the chemical environments of the carbon and nitrogen atoms within the repeating units.

Thermal Analysis
  • Thermogravimetric Analysis (TGA): TGA can be used to determine the thermal stability of this compound and to study its decomposition profile. The analysis would reveal the temperature at which weight loss occurs and provide insights into the decomposition products.

  • Differential Scanning Calorimetry (DSC): DSC analysis can be employed to investigate thermal transitions, such as the glass transition temperature, and to study the energetics of its decomposition.

Reaction Pathways

Hydrolysis of this compound

This compound can be hydrolyzed under acidic or basic conditions. The ultimate products of complete hydrolysis are ammonia and carbon dioxide. This reaction pathway likely proceeds through the initial formation of cyanuric acid as an intermediate, which is then further hydrolyzed.

Hydrolysis_Pathway This compound This compound Cyanuric_Acid Cyanuric Acid This compound->Cyanuric_Acid H₂O (H⁺ or OH⁻) Biuret Biuret Cyanuric_Acid->Biuret H₂O Urea Urea Biuret->Urea H₂O Ammonia_CO2 Ammonia + Carbon Dioxide Urea->Ammonia_CO2 H₂O

Caption: Proposed hydrolysis pathway of this compound.

Experimental Workflows

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification KOCN Potassium Cyanate Reaction Reaction KOCN->Reaction Oxalic_Acid Oxalic Acid Oxalic_Acid->Reaction Crude_Product Crude Product (this compound + Cyanuric Acid) Reaction->Crude_Product Washing Washing with Water Crude_Product->Washing Filtration Filtration Washing->Filtration Drying Drying Filtration->Drying Pure_this compound Pure this compound Drying->Pure_this compound

Caption: General workflow for this compound synthesis and purification.

Disclaimer: The information provided in this guide is based on available scientific literature. Due to the age of some of the primary sources, detailed modern analytical data is limited. Researchers should exercise caution and verify all experimental procedures.

References

physical and chemical properties of cyamelide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Cyamelide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an amorphous, white, porcelain-like solid, identified as a polymer of cyanic acid and structurally as 1,3,5-trioxane-2,4,6-triimine.[1][2] With the approximate formula (HNCO)x, it is also considered the cyclic trimer of isocyanic acid.[1] This technical guide provides a comprehensive overview of the , including its synthesis, structure, and solubility. The information is intended for researchers, scientists, and professionals in drug development who may encounter this compound in their work.

Chemical Identity and Structure

This compound is a heterocyclic compound with the chemical formula C3H3N3O3.[1][2] It is systematically named 1,3,5-trioxane-2,4,6-triimine.[2] It is also commonly referred to as insoluble cyanuric acid.[2][3][4] The structure of this compound consists of a six-membered ring with alternating oxygen and carbon atoms, with an imine group attached to each carbon atom.

Physicochemical Properties

This compound is a white, amorphous solid.[1][5] It is described as a porcelain-like substance.[1][5] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C3H3N3O3[1][2][6]
Molar Mass 129.075 g·mol−1[1]
Appearance White amorphous solid[1][5]
Density 2.08 g/cm³[1]
Solubility in water Low / Insoluble[1][5]
Solubility in other solvents Insoluble in organic solvents. Slightly soluble in ammonia water, concentrated acids, and concentrated NaOH with salt formation.[3]
XLogP3-AA 0.8[2]
Hydrogen Bond Donor Count 3[2]
Hydrogen Bond Acceptor Count 6[2]
Topological Polar Surface Area 99.2 Ų[2]
Elemental Analysis C: 27.92%, H: 2.34%, N: 32.56%, O: 37.19%[6]

Synthesis and Formation

This compound is primarily known as a polymerization product of cyanic acid (HNCO).[1][5] The formation of this compound versus its cyclic trimer, cyanuric acid, is temperature-dependent. Below 0°C, cyanic acid preferentially transforms into this compound, while cyanuric acid is the main product above 150°C.[7]

A historical experimental protocol for the synthesis of this compound involves the digestion of equal parts of potassium cyanate and oxalic acid.[3] The crude product of this reaction typically contains cyanuric acid, which can be removed by washing with water.[3]

The relationship between cyanic acid, this compound, and cyanuric acid can be visualized as a temperature-dependent equilibrium.

G A Cyanic Acid (HNCO) B This compound ((HNCO)x) A->B < 0°C C Cyanuric Acid (C3H3N3O3) A->C > 150°C

Caption: Formation pathways of this compound and Cyanuric Acid from Cyanic Acid.

Chemical Reactivity

This compound is generally considered to be chemically inert.[6] Its insolubility in water and most organic solvents contributes to its stability.[1][3][6] However, it does exhibit some reactivity under specific conditions. It is slightly soluble in concentrated acids and concentrated sodium hydroxide, where it forms salts.[3] It is also slightly soluble in ammonia water.[3]

Experimental Protocols

Synthesis of this compound from Potassium Cyanate and Oxalic Acid

This protocol is based on the historical method described by Liebig and Wöhler.[3]

Materials:

  • Potassium cyanate (KOCN)

  • Oxalic acid (H2C2O4)

  • Distilled water

Procedure:

  • In a suitable reaction vessel, digest equal parts by weight of potassium cyanate and oxalic acid.

  • The reaction will produce a white solid precipitate, which is crude this compound.

  • To purify the product, wash the crude this compound thoroughly with distilled water to remove any soluble impurities, primarily cyanuric acid.

  • Dry the resulting white, amorphous powder.

The workflow for this synthesis and purification process is outlined below.

G start Start reactants Mix Equal Parts: Potassium Cyanate & Oxalic Acid start->reactants digestion Digest Mixture reactants->digestion precipitation Crude this compound Precipitates digestion->precipitation washing Wash with Distilled Water (to remove Cyanuric Acid) precipitation->washing drying Dry the Purified Product washing->drying end Pure this compound drying->end

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

This compound is a well-defined chemical compound with distinct physical and chemical properties. Its formation is intricately linked to the polymerization of cyanic acid, with temperature being a critical factor in its synthesis. While generally inert, its slight solubility in acidic and basic media indicates some level of reactivity. The provided synthesis protocol offers a foundational method for its preparation in a laboratory setting. This guide serves as a valuable resource for scientists and researchers requiring a detailed understanding of this compound.

References

Cyamelide as a Polymer of Isocyanic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth overview of cyamelide, an amorphous polymer derived from isocyanic acid. It details the compound's synthesis, physicochemical properties, and the competitive reaction pathways that also lead to its cyclic trimer, cyanuric acid. This document is intended for researchers, scientists, and drug development professionals who may encounter isocyanates or their derivatives during synthesis and require a comprehensive understanding of their potential for polymerization. The guide summarizes key quantitative data, outlines experimental protocols for synthesis and characterization, and discusses the relevance of isocyanate chemistry in the pharmaceutical sciences.

Introduction

Isocyanic acid (HNCO) is the simplest stable chemical compound containing carbon, hydrogen, nitrogen, and oxygen.[1] It is a highly reactive species that serves as a crucial intermediate in various chemical processes. A key characteristic of isocyanic acid is its ability to undergo self-addition reactions, leading to two primary products: cyanuric acid and this compound.[1] Cyanuric acid, the cyclic trimer of isocyanic acid, is a well-characterized crystalline solid.[2] In contrast, this compound is an amorphous, porcelain-like white polymer with the approximate formula (HNCO)x.[3][4]

The pathway of isocyanic acid's transformation is highly dependent on reaction conditions. Generally, anhydrous isocyanic acid tends to form this compound through polymerization, particularly at low temperatures, while its trimerization to cyanuric acid is favored in solution and at higher temperatures.[5][6] For drug development professionals, understanding the chemistry of isocyanates is critical. The isocyanate functional group is a versatile building block in organic synthesis, but its propensity to polymerize can lead to unwanted byproducts. This guide provides the core technical details of this compound, offering insights into its formation, properties, and analysis to aid in process control and impurity profiling.

Synthesis and Formation

The formation of this compound is fundamentally linked to the generation and subsequent polymerization of its monomer, isocyanic acid. The conditions under which isocyanic acid is generated and stored dictate the final product.

Generation of Isocyanic Acid (HNCO) Monomer

Isocyanic acid is typically prepared for immediate use due to its instability. Common laboratory-scale methods include:

  • Thermal Decomposition of Cyanuric Acid : Heating solid cyanuric acid above 150°C results in its depolymerization to gaseous isocyanic acid (C₃H₃N₃O₃ → 3 HNCO).[1][6] This method provides a relatively pure source of the monomer.

  • Protonation of Cyanate Salts : Reacting a cyanate salt, such as potassium cyanate (KOCN), with a suitable acid like oxalic acid or gaseous hydrogen chloride, yields isocyanic acid.[1][7]

Polymerization to this compound vs. Trimerization to Cyanuric Acid

Once generated, isocyanic acid rapidly converts to either this compound or cyanuric acid. The selection between these two pathways is a classic example of kinetic versus thermodynamic control, influenced primarily by temperature and the presence of a solvent.

  • This compound Formation (Polymerization) : In the absence of a solvent, pure gaseous or liquid isocyanic acid readily polymerizes to form this compound.[7] This process is particularly favored at temperatures below 0°C.[6]

  • Cyanuric Acid Formation (Trimerization) : In the presence of a solvent, especially polar organic solvents, isocyanic acid preferentially undergoes an exothermic trimerization reaction to yield cyanuric acid, which often precipitates from the solution.[5] This pathway is also dominant at temperatures above 25°C.[6][8]

G Figure 1: Competing Pathways for Isocyanic Acid Conversion HNCO Isocyanic Acid (HNCO) This compound This compound ((HNCO)x) HNCO->this compound Polymerization (Anhydrous, < 0°C) CyanuricAcid Cyanuric Acid (C₃H₃N₃O₃) HNCO->CyanuricAcid Trimerization (In Solution, > 25°C)

A diagram showing the two main reaction pathways for isocyanic acid.

Physicochemical Properties

This compound is described as a white, amorphous, porcelain-like solid.[3][4] While often represented by the polymeric formula (HNCO)x, the term has also been associated with the trimeric structure 1,3,5-trioxane-2,4,6-triimine.[9][10] For the purposes of this guide, focusing on the polymeric form, its most notable characteristics are its thermal stability and extreme insolubility.

Quantitative Data

The quantitative properties of this compound are summarized below. Note that the molecular weight and elemental analysis are based on the repeating monomeric unit (HNCO) or the trimeric form (C₃H₃N₃O₃), as the full polymeric molecular weight is variable.

PropertyValueReference(s)
Molecular Formula (Trimer) C₃H₃N₃O₃[9][10]
Molecular Weight (Trimer) 129.08 g/mol [10]
Density 2.08 g/cm³[3]
Appearance White amorphous powder/solid[3][10]
Elemental Analysis (%) C: 27.92, H: 2.34, N: 32.56, O: 37.19[7][10]
Solubility

This compound is renowned for its poor solubility, a factor that limits its direct applications but is a key identifier.

SolventSolubilityReference(s)
Water Practically Insoluble[3][7]
Organic Solvents Insoluble[7]
Concentrated Acids Slightly Soluble[7]
Concentrated NaOH Slightly Soluble (with salt formation)[7]
Ammonia Water Slightly Soluble[7]

Experimental Protocols

Detailed experimental procedures for this compound are sparse in modern literature, largely due to its limited applications. However, based on historical accounts and knowledge of related compounds, the following protocols for synthesis and characterization can be proposed.

G Figure 2: General Experimental Workflow cluster_synthesis Synthesis cluster_purification Isolation & Purification cluster_characterization Characterization Reactants KOCN + (COOH)₂ Reaction Digestion Reactants->Reaction Filtration Filtration Reaction->Filtration Washing Wash with H₂O (removes Cyanuric Acid) Filtration->Washing Drying Drying Washing->Drying IR FTIR Drying->IR TGA TGA/DSC Drying->TGA NMR Solid-State NMR Drying->NMR EA Elemental Analysis Drying->EA

A flowchart of the synthesis and characterization process for this compound.
Synthesis of this compound

This protocol is based on the method described by Liebig, Wöhler, and Senier, involving the reaction of potassium cyanate with oxalic acid.[7]

  • Reaction Setup : In a fume hood, combine equimolar amounts of finely ground potassium cyanate and oxalic acid dihydrate in a flask equipped with a condenser. Caution: Isocyanic acid is volatile and toxic.[1]

  • Digestion : Gently heat the mixture. The reaction will generate isocyanic acid in situ, which will then polymerize. The exact temperature and duration are not specified in historical texts, but gentle heating (e.g., 50-60°C) should be sufficient to initiate the reaction without excessively favoring cyanuric acid formation.

  • Isolation : After the reaction is complete (e.g., evolution of gas ceases), allow the flask to cool to room temperature. Add deionized water to the solid mixture to dissolve any unreacted starting materials and the more soluble byproduct, cyanuric acid.

  • Purification : Collect the insoluble white solid, crude this compound, by vacuum filtration.[7] Wash the solid thoroughly with hot deionized water to remove residual cyanuric acid, followed by a wash with a solvent like ethanol or acetone to remove organic impurities.

  • Drying : Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 80°C) to a constant weight.

Characterization Techniques

Given its amorphous and insoluble nature, this compound is best characterized by solid-state analytical techniques.

  • Fourier-Transform Infrared (FTIR) Spectroscopy : An FTIR spectrum should be acquired to identify key functional groups. Expected characteristic peaks would include N-H stretching (around 3200-3400 cm⁻¹), C=N stretching (around 1630-1680 cm⁻¹), and C-O stretching vibrations.

  • Thermal Analysis (TGA/DSC) : Thermogravimetric analysis (TGA) can be used to determine the thermal stability and decomposition profile of the polymer. Differential scanning calorimetry (DSC) can identify phase transitions, although for an amorphous polymer, a distinct melting point is not expected. Studies on related polycyanurates show thermal decomposition beginning at temperatures between 400-450°C.[11]

  • Solid-State NMR Spectroscopy : ¹³C and ¹⁵N solid-state NMR would be powerful tools to elucidate the polymeric structure and distinguish it from the cyclic trimer, cyanuric acid.

  • Elemental Analysis : Combustion analysis should be performed to confirm the empirical formula (HNCO) and verify the purity of the sample. The results should align with the theoretical percentages of C, H, N, and O.[10]

Relevance in Pharmaceutical Science and Drug Development

While this compound itself has no direct therapeutic applications due to its inertness and insolubility, the chemistry of its formation is highly relevant to pharmaceutical development for several reasons:[10]

  • Process Chemistry : Isocyanates are common intermediates in the synthesis of many active pharmaceutical ingredients (APIs), particularly in the formation of ureas, carbamates, and other functional groups.[1] The unintended polymerization of an isocyanate intermediate to a this compound-like polymer represents a potential side reaction that can lower yields and complicate purification.

  • Impurity Profiling : The formation of insoluble polymeric impurities like this compound during synthesis or storage of an API or drug product can have significant implications for quality and safety. Understanding the conditions that lead to its formation is crucial for developing robust manufacturing processes and analytical methods for its detection.

  • Material Science : The study of this compound contributes to the broader knowledge of nitrogen-rich polymers and their thermal stability, which can be relevant in the development of high-performance materials used in medical devices or packaging.[10]

Conclusion

This compound is the amorphous, insoluble polymer of isocyanic acid, formed preferentially under anhydrous and low-temperature conditions. It stands in contrast to its well-known cyclic trimer, cyanuric acid, which is favored in solution. This technical guide has provided a consolidated overview of this compound's synthesis from common precursors, its key physicochemical properties, and appropriate analytical methods for its characterization. For scientists in the pharmaceutical industry, a thorough understanding of the conditions governing this compound formation is essential for controlling reactions involving isocyanate intermediates and preventing the generation of undesirable polymeric byproducts.

References

An In-depth Technical Guide to the Polymerization of Cyamelide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the polymerization of cyamelide, a polymer of isocyanic acid. The document details the current understanding of its formation, structure, and the experimental methodologies used to study this process.

This compound is a white, amorphous solid with the approximate formula (HNCO)x.[1] It is known to be a polymerization product of cyanic acid, often forming alongside its cyclic trimer, cyanuric acid.[1] Due to its insolubility, this compound has limited direct applications but remains a subject of interest in understanding the polymerization of small, reactive monomers.

Core Concepts in this compound Formation

The primary route to this compound is through the polymerization of isocyanic acid (HNCO). Isocyanic acid is a highly reactive molecule that can be generated through several methods, with the thermal decomposition of urea being a common industrial process.[2]

When heated, urea decomposes into isocyanic acid and ammonia.[3] The isocyanic acid can then undergo two competing reactions:

  • Trimerization: Three molecules of isocyanic acid can cyclize to form the more stable cyanuric acid.

  • Linear Polymerization: Isocyanic acid molecules can polymerize linearly to form this compound.[4]

The conditions of the reaction, such as temperature and the presence of catalysts, can influence the ratio of these two products.

Experimental Protocols

Detailed, modern experimental protocols specifically for the controlled polymerization of this compound are not widely published, as the focus has historically been on the production of cyanuric acid. However, a general methodology for the generation of this compound as a byproduct of urea pyrolysis can be outlined.

Protocol: Thermal Decomposition of Urea to Yield a Mixture of Cyanuric Acid and this compound

Objective: To produce a solid residue containing this compound through the thermal decomposition of urea.

Materials:

  • Urea (reagent grade)

  • Sand bath

  • Pyrex beaker (10 mL)

  • Water bath

  • Analytical balance

  • Spatula

  • Fume hood

Procedure:

  • Weigh approximately 3.0 g of urea and place it into a 10 mL Pyrex beaker.

  • Place the beaker in a sand bath situated within a fume hood.

  • Heat the sand bath to a temperature between 175°C and 250°C. The formation of cyanuric acid and ammelide, a related compound, begins at approximately 175°C.[3] At temperatures above 193°C, the reaction rates increase significantly.[3]

  • Hold the temperature for a designated period. The duration will affect the composition of the final product.

  • After the heating period, carefully remove the beaker from the sand bath and immediately cool it to room temperature by placing it in a water bath.

  • Once cooled, the solid residue, a mixture containing cyanuric acid and this compound, can be collected for analysis.

Characterization: The resulting solid can be analyzed using various techniques to identify and quantify the components:

  • Fourier Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in this compound and distinguish it from cyanuric acid.

  • High-Performance Liquid Chromatography (HPLC): To separate and quantify the soluble components of the mixture, such as cyanuric acid.

  • Thermogravimetric Analysis (TGA): To study the thermal stability of the product and identify different components based on their decomposition temperatures.

Quantitative Data

Quantitative data on the specific polymerization kinetics of this compound are sparse in the literature. Most studies focus on the overall decomposition of urea and the yield of cyanuric acid. The following table summarizes key temperature-related data for the formation of related compounds during urea pyrolysis.

ParameterTemperature (°C)Source(s)
Onset of Urea Decomposition152[3]
Formation of Biuret150 - 190[3]
Initial Formation of Cyanuric Acid and Ammelide~175[3]
Increased Reaction Rates>193[3]
Completion of Cyanuric Acid, Ammeline, and Ammelide Production~250[5]
Decomposition of Cyanuric Acid>330[6]

Visualizing the Polymerization Pathway and Experimental Workflow

Logical Relationship of this compound Formation

The following diagram illustrates the key steps and competing pathways in the formation of this compound from urea.

Cyamelide_Formation Pathway of this compound Formation from Urea Urea Urea (NH2CONH2) Heat Heat (>152°C) Urea->Heat Isocyanic_Acid Isocyanic Acid (HNCO) Heat->Isocyanic_Acid Ammonia Ammonia (NH3) Heat->Ammonia Trimerization Trimerization Isocyanic_Acid->Trimerization Polymerization Linear Polymerization Isocyanic_Acid->Polymerization Cyanuric_Acid Cyanuric Acid (C3H3N3O3) Trimerization->Cyanuric_Acid This compound This compound ((HNCO)x) Polymerization->this compound

Caption: Formation of this compound from Urea Decomposition.

Experimental Workflow for Studying this compound Polymerization

This diagram outlines a typical workflow for the synthesis and characterization of this compound.

Experimental_Workflow Workflow for this compound Synthesis and Analysis cluster_synthesis Synthesis cluster_analysis Analysis Urea_Prep Urea Preparation Thermal_Decomp Thermal Decomposition Urea_Prep->Thermal_Decomp Cooling Rapid Cooling Thermal_Decomp->Cooling FTIR FTIR Spectroscopy Cooling->FTIR HPLC HPLC Analysis Cooling->HPLC TGA Thermogravimetric Analysis Cooling->TGA

Caption: Experimental Workflow for this compound Studies.

References

Cyamelide as a Byproduct of Urea Pyrolysis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermal decomposition of urea is a complex process that yields a variety of byproducts, among which is the amorphous polymer cyamelide. This technical guide provides an in-depth exploration of the formation of this compound from urea pyrolysis, detailing the underlying chemical pathways and experimental methodologies for its study. While quantitative data for many urea pyrolysis byproducts are available, specific yields for the insoluble this compound are not well-documented in existing literature, representing a notable knowledge gap. This guide summarizes available quantitative data for related compounds to provide context for this compound formation. Furthermore, this document explores the potential, though currently unrealized, applications of this compound in drug development, considering its properties as an inert, insoluble polymer.

Introduction

Urea, a seemingly simple organic compound, undergoes a complex series of chemical transformations upon thermal decomposition. This process, known as urea pyrolysis, is of significant industrial interest and results in the formation of several products, including ammonia, isocyanic acid, biuret, cyanuric acid, ammelide, ammeline, and the focus of this guide, this compound.[1] this compound is a white, amorphous, and insoluble polymeric compound, a polymerization product of cyanic acid.[2][3] Its insolubility and chemical inertness make it a challenging byproduct to quantify and characterize, yet these same properties suggest potential, albeit underexplored, applications in fields such as materials science and drug delivery.[2] This guide aims to provide a comprehensive technical overview of this compound formation during urea pyrolysis and to discuss its potential relevance to the pharmaceutical sciences.

The Chemical Pathway from Urea to this compound

The thermal decomposition of urea is a temperature-dependent process involving several key intermediates and competing reactions. The formation of this compound is intrinsically linked to the generation of its monomer, isocyanic acid (HNCO).

Initial Decomposition of Urea

When heated above its melting point (133°C), urea begins to decompose. Significant decomposition is observed at temperatures exceeding 152°C, yielding ammonia (NH₃) and isocyanic acid (HNCO).[1][4]

Reaction: (NH₂)₂CO → NH₃ + HNCO

The Fate of Isocyanic Acid: Trimerization vs. Polymerization

Isocyanic acid is a highly reactive intermediate. It can undergo two primary transformations:

  • Trimerization to Cyanuric Acid: Three molecules of isocyanic acid can cyclize to form the more stable trimer, cyanuric acid (CYA).[4] This is a significant competing reaction pathway.

  • Polymerization to this compound: Isocyanic acid molecules can also undergo polymerization to form the linear polymer, this compound, with the approximate formula (HNCO)x.[3]

The reaction conditions, particularly temperature, are expected to influence the ratio of cyanuric acid to this compound, although specific quantitative relationships are not well-established in the literature.

The Role of Biuret

At temperatures around 160°C, the isocyanic acid formed can react with unreacted urea to produce biuret.[5] Biuret is a key intermediate in the formation of other triazine compounds like ammelide and ammeline, particularly at temperatures above 190°C.[1][4]

Reaction: (NH₂)₂CO + HNCO → (NH₂CO)₂NH

The overall reaction pathway is a complex network of parallel and sequential reactions. The formation of the various byproducts is highly dependent on the pyrolysis temperature.

Experimental Protocols

The study of urea pyrolysis and its byproducts involves controlled heating and subsequent analysis of the resulting solid and gaseous products.

Urea Pyrolysis in an Open Reaction Vessel

A common method for studying urea pyrolysis involves heating a known quantity of urea in an open vessel to a specific temperature.[1]

  • Materials:

    • Urea (ACS reagent grade)

    • Pyrex beaker (e.g., 10 mL)

    • Sand bath

    • Water bath for cooling

  • Procedure:

    • Place a pre-weighed sample of urea (e.g., 3.0 g) into a Pyrex beaker.

    • Heat the beaker on a sand bath to the desired temperature.

    • Maintain the temperature for a specified duration.

    • Rapidly cool the beaker to room temperature using a water bath to quench the reaction.

    • Collect the solid residue for analysis.

Analysis of Pyrolysis Products

Due to the complex mixture of products, a combination of analytical techniques is typically employed.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to separate and quantify the soluble components of the pyrolysis residue, such as urea, biuret, cyanuric acid, ammelide, and ammeline.[1]

  • Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the pyrolysis residue and can help identify the different components based on their decomposition temperatures. TGA profiles for urea, biuret, cyanuric acid, ammelide, and ammeline have been reported.[6]

  • Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR is used to identify the functional groups present in the pyrolysis products, aiding in the identification of compounds like cyanuric acid and other triazine derivatives.[1]

  • Isolation and Quantification of this compound: Due to its insolubility, this compound cannot be analyzed by solution-based methods like HPLC. A gravimetric approach can be employed for its quantification:

    • The solid residue from pyrolysis is treated with a solvent in which other byproducts (like cyanuric acid) are soluble, but this compound is not (e.g., hot water).

    • The insoluble portion is then filtered, dried, and weighed to determine the mass of this compound.

Quantitative Data

While specific quantitative data for the yield of this compound as a function of temperature is scarce in the literature, data for other key components of urea pyrolysis provide insight into the reaction progress. The following table summarizes the composition of the solid residue from urea pyrolysis at different temperatures, as reported in a study by Schaber et al. (2004). It is important to note that this analysis did not quantify the insoluble this compound.

Temperature (°C)Urea (wt%)Biuret (wt%)Cyanuric Acid (wt%)Ammelide (wt%)Ammeline (wt%)Melamine (wt%)
13398.71.0----
15295.05.0----
17080.015.00.20.1--
19060.520.00.60.5--
20040.025.05.02.00.1-
22510.05.030.05.00.50.1
250--40.010.01.00.2

Data adapted from Schaber et al., Thermochimica Acta, 424 (2004) 131–142. The original data was presented as a mass plot and has been converted to approximate weight percentages for illustrative purposes.

This data indicates that as the temperature increases, the concentration of urea decreases while the concentrations of biuret and subsequently cyanuric acid and its derivatives increase. It is reasonable to infer that the formation of this compound also occurs within this temperature range, competing with the formation of cyanuric acid from the isocyanic acid intermediate.

Reaction Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key reaction pathways in urea pyrolysis and a typical experimental workflow for its analysis.

UreaPyrolysis Urea Urea ((NH₂)₂CO) HNCO Isocyanic Acid (HNCO) Urea->HNCO > 152°C Biuret Biuret ((NH₂CO)₂NH) Urea->Biuret + HNCO NH3 Ammonia (NH₃) Urea->NH3 > 152°C This compound This compound ((HNCO)x) HNCO->this compound Polymerization CyanuricAcid Cyanuric Acid (C₃H₃N₃O₃) HNCO->CyanuricAcid Trimerization Biuret->CyanuricAcid > 190°C Ammelide Ammelide Biuret->Ammelide > 190°C Ammeline Ammeline Ammelide->Ammeline

Figure 1: Reaction pathway of urea pyrolysis leading to this compound and other byproducts.

ExperimentalWorkflow cluster_pyrolysis Pyrolysis cluster_analysis Analysis UreaSample Urea Sample Heating Controlled Heating (e.g., Sand Bath) UreaSample->Heating Residue Solid Residue Heating->Residue Solubilization Solubilization of Soluble Components Residue->Solubilization Filtration Filtration Solubilization->Filtration SolubleFraction Soluble Fraction Filtration->SolubleFraction InsolubleFraction Insoluble Fraction (this compound) Filtration->InsolubleFraction HPLC HPLC Analysis SolubleFraction->HPLC Gravimetric Gravimetric Analysis InsolubleFraction->Gravimetric

Figure 2: Experimental workflow for the preparation and analysis of urea pyrolysis products.

This compound in the Context of Drug Development

While there are no current, direct applications of this compound in drug development, its properties as an inert and insoluble polymer are relevant to pharmaceutical formulation and drug delivery.[2] This section explores the potential, as well as the challenges, of utilizing this compound in this field.

Potential as a Pharmaceutical Excipient

Pharmaceutical excipients are inactive substances used as carriers for active pharmaceutical ingredients (APIs).[7] Inert and insoluble polymers can play several roles in drug formulations:

  • Controlled-Release Matrix: Insoluble polymers can form a matrix from which a drug is slowly released over time.[8][9] This is particularly useful for maintaining therapeutic drug levels and reducing dosing frequency. The inert nature of this compound could be advantageous in preventing unwanted interactions with the encapsulated drug.

  • Solid Dispersions: Insoluble carriers can be used to create solid dispersions of poorly water-soluble drugs, which can improve their dissolution and bioavailability.[2]

  • Gastroretentive Dosage Forms: Low-density, insoluble polymers can be used in floating drug delivery systems to prolong the residence time of a dosage form in the stomach, which can be beneficial for drugs that are absorbed in the upper gastrointestinal tract.

Challenges and Future Directions

The primary obstacle to the use of this compound in drug development is its inherent insolubility and the lack of comprehensive biocompatibility and toxicity data.[2] For any new excipient to be considered for pharmaceutical use, it must undergo rigorous safety testing.

Future research in this area could focus on:

  • Biocompatibility and Toxicity Studies: In vitro and in vivo studies are necessary to assess the safety profile of this compound. Information on related compounds, such as cyanuric acid, suggests that toxicity can be a concern, particularly with co-exposure to other substances like melamine.[10]

  • Surface Modification: The surface of this compound could potentially be modified to enhance its compatibility with biological systems or to control drug adhesion and release.[11][12]

  • Controlled Synthesis: Developing methods to control the polymerization of isocyanic acid to produce this compound with specific molecular weights and morphologies would be crucial for its application as a functional excipient.

Conclusion

This compound is a notable, yet undercharacterized, byproduct of urea pyrolysis. Its formation via the polymerization of isocyanic acid is a key feature of the complex thermal decomposition of urea. While a detailed experimental protocol for the analysis of soluble byproducts is established, a significant knowledge gap exists regarding the quantitative yield of insoluble this compound under various pyrolysis conditions. From a drug development perspective, this compound's properties as an inert, insoluble polymer present intriguing possibilities for its use as a pharmaceutical excipient in controlled-release formulations. However, substantial research into its biocompatibility, toxicity, and methods for its controlled synthesis and modification is required before any practical applications in this field can be realized. This guide serves as a foundational resource for researchers interested in further exploring the chemistry of this compound and its potential future applications.

References

A Theoretical and Experimental Framework for the Structural Elucidation of Cyamelide

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Cyamelide, an amorphous and insoluble polymer of cyanic acid, presents a significant characterization challenge due to its intractable nature. This technical guide outlines a comprehensive theoretical and experimental framework for the detailed structural elucidation of its core repeating unit, believed to be 1,3,5-trioxane-2,4,6-triimine. In the absence of direct, in-depth studies on this compound, this document leverages established computational and experimental methodologies applied to analogous triazine and trioxane systems. We propose a robust protocol employing Density Functional Theory (DFT) for geometric and vibrational analysis, alongside detailed experimental procedures for synthesis and characterization by vibrational spectroscopy and solid-state Nuclear Magnetic Resonance (NMR). This guide serves as a foundational roadmap for researchers seeking to definitively characterize the structure of this compound and understand its properties.

Introduction

This compound is a white, amorphous, porcelain-like solid formed from the polymerization of cyanic acid. Its insolubility in common solvents has historically hindered detailed structural analysis, leaving its precise molecular architecture and polymeric arrangement largely unconfirmed by direct experimental methods. The most plausible structure for the repeating unit of this compound is the cyclic trimer of cyanic acid, 1,3,5-trioxane-2,4,6-triimine. Understanding the geometry, electronic structure, and vibrational properties of this core unit is paramount to predicting the macroscopic properties of the polymer and exploring its potential applications.

This whitepaper presents a detailed framework for a combined theoretical and experimental investigation into the structure of this compound. The proposed methodologies are based on successful approaches used for structurally similar heterocyclic compounds, particularly s-triazine derivatives.

Proposed Theoretical Framework for Structural Elucidation

Modern computational chemistry provides powerful tools for predicting the structure and properties of molecules with high accuracy, offering a viable path to understanding systems that are difficult to probe experimentally.[1] We propose a computational protocol based on Density Functional Theory (DFT), which has been successfully applied to study the geometries, electronic structures, and vibrational frequencies of various s-triazine derivatives.[2][3][4]

Computational Methodology

The recommended theoretical approach involves a multi-step process to ensure accuracy and reliability:

  • Geometry Optimization: The initial structure of the this compound trimer, 1,3,5-trioxane-2,4,6-triimine, will be subjected to full geometry optimization. Based on studies of analogous energetic materials like 2,4,6-triamino-1,3,5-triazine-1,3,5-trioxide (MTO), the PBE (Perdew-Burke-Ernzerhof) functional is a suitable choice for this calculation.[5][6][7] For enhanced accuracy, particularly for vibrational properties, hybrid functionals such as B3LYP are also recommended.[4] A double-zeta basis set with polarization and diffuse functions, such as aug-cc-pVDZ, is advised to accurately describe the electronic structure.[3][4]

  • Frequency Calculations: Following optimization, harmonic vibrational frequency calculations should be performed at the same level of theory. This step serves two purposes: to confirm that the optimized geometry represents a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[4]

  • Property Calculations: Further analysis of the optimized wave function can yield valuable insights into the molecule's electronic properties, including molecular orbital analysis (HOMO/LUMO), natural bond orbital (NBO) analysis for charge distribution, and the calculation of the molecular electrostatic potential (MEP).

dot

Caption: Proposed workflow for the computational study of this compound.

Predicted Quantitative Data

While awaiting full computational analysis, we can predict the approximate geometric parameters of the this compound trimer based on known chemical principles and data from analogous structures. The structure is expected to feature a six-membered ring alternating between oxygen and carbon atoms, with exocyclic imine groups.

Table 1: Predicted Geometric Parameters for 1,3,5-trioxane-2,4,6-triimine (Note: These are estimated values for illustrative purposes, pending specific DFT calculations.)

ParameterBond TypePredicted Value (Å)
Bond LengthC=N~ 1.28
C-O~ 1.36
N-H~ 1.01
Parameter Angle Type Predicted Value (°)
Bond AngleO-C-O~ 111
C-O-C~ 111
O-C=N~ 125
H-N=C~ 120
Predicted Vibrational Spectra

Computational vibrational spectroscopy is a powerful tool for interpreting experimental spectra.[8][9] The predicted IR and Raman spectra for the this compound trimer would provide a theoretical fingerprint to be matched against experimental data.

Table 2: Predicted Key Vibrational Modes for 1,3,5-trioxane-2,4,6-triimine (Note: Frequencies are approximate and based on typical ranges for these functional groups.)

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)
N-H StretchImine (N-H)3300 - 3500
C=N StretchImine (C=N)1640 - 1690
Ring C-O StretchTrioxane Ring1050 - 1250
N-H BendImine (N-H)1550 - 1650
Ring DeformationTrioxane Ring800 - 1000

Proposed Experimental Protocols

A robust experimental plan is crucial to validate the theoretical predictions and provide a complete picture of the this compound structure.

Synthesis of this compound

This compound is synthesized via the thermal decomposition of urea. This well-established method provides a reliable route to the polymer.[10]

Protocol:

  • Place a quantity of urea (e.g., 50 g) in a round-bottom flask equipped with a condenser.

  • Heat the flask in an oil bath. The conversion process begins at approximately 175 °C.[10]

  • Maintain the temperature between 180-220 °C. The reaction involves the release of ammonia as urea trimerizes.[10][11]

  • Continue heating until the evolution of ammonia ceases and a white, solid mass remains.

  • Allow the flask to cool to room temperature. The resulting solid is crude this compound.

  • The product should be washed with hot water and then ethanol to remove any unreacted urea or soluble byproducts, followed by drying under vacuum.

dot

Caption: Proposed workflow for the synthesis and characterization of this compound.

Structural Characterization

Given the amorphous and insoluble nature of this compound, a suite of solid-state characterization techniques is required.

  • Vibrational Spectroscopy (FTIR and Raman):

    • Methodology: Acquire Fourier-Transform Infrared (FTIR) and Raman spectra of the purified this compound powder.

    • Expected Outcome: The spectra will provide experimental vibrational frequencies. These will be compared with the DFT-predicted spectra (Table 2) to confirm the presence of the key functional groups (N-H, C=N, C-O) and the trioxane-triimine ring structure.

  • Solid-State NMR Spectroscopy:

    • Methodology: Perform ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP-MAS) solid-state NMR.[12][13] SSNMR is a powerful technique for probing the local chemical environment in solid polymers.[14][15]

    • Expected Outcome: The ¹³C NMR spectrum is expected to show a resonance corresponding to the C=N carbon of the triazine-like ring. The ¹⁵N NMR spectrum will be critical in distinguishing the imine nitrogens from any potential amine or amide impurities, providing direct evidence for the 1,3,5-trioxane-2,4,6-triimine structure.

  • Powder X-Ray Diffraction (PXRD):

    • Methodology: Analyze the purified this compound powder using PXRD.

    • Expected Outcome: The diffractogram is expected to show broad, diffuse scattering characteristic of an amorphous material, confirming the lack of long-range crystalline order.

Molecular Structure of the this compound Core

The core repeating unit of this compound, 1,3,5-trioxane-2,4,6-triimine, is a heterocyclic compound with a distinct structure.

dot

Caption: Molecular structure of 1,3,5-trioxane-2,4,6-triimine.

Conclusion

The structural elucidation of this compound requires a synergistic approach combining state-of-the-art theoretical calculations with targeted solid-state experimental techniques. This guide provides a comprehensive framework for such an investigation. By employing DFT calculations for geometry and vibrational analysis, and validating these predictions with experimental data from FTIR, Raman, and solid-state NMR, researchers can achieve a definitive characterization of the this compound core structure. This foundational knowledge is the first step toward understanding the material properties of this unique polymer and unlocking its potential for future applications.

References

The Enigmatic Role of Cyamelide in the Cradle of Life: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today delves into the under-explored role of cyamelide in prebiotic chemistry, offering researchers, scientists, and drug development professionals a detailed resource on this intriguing polymer. While often overshadowed by its more studied relatives, cyanamide and hydrogen cyanide, this compound presents a compelling case as a potential key player in the chemical evolution that led to life.

This whitepaper provides an in-depth analysis of this compound's formation from isocyanic acid, its inherent instability, and its potential function as a reservoir for reactive species on the early Earth. By examining its relationship with cyanuric acid and its hydrolysis products, this guide sheds light on how this compound could have contributed to the synthesis of essential biomolecules.

Introduction: The Prebiotic Puzzle and a Missing Piece

The journey from a sterile, primordial Earth to a planet teeming with life is a narrative written in the language of chemistry. Scientists have long investigated the roles of simple molecules like hydrogen cyanide (HCN) and cyanamide (CH₂N₂) in the synthesis of amino acids and nucleobases, the fundamental building blocks of life. However, this compound, an amorphous polymer of isocyanic acid (HNCO), has remained a largely enigmatic figure in this complex story. This guide aims to bring this compound to the forefront, exploring its plausible contributions to the prebiotic world.

This compound is understood to be in equilibrium with its cyclic trimer, cyanuric acid.[1] Its characterization as "not very stable" suggests a dynamic nature, potentially allowing it to act as a source of reactive monomers under fluctuating environmental conditions on the early Earth.[1]

Formation and Physicochemical Properties of this compound

This compound is a white, amorphous solid formed through the polymerization of isocyanic acid.[1] Isocyanic acid, in turn, could have been present on the prebiotic Earth, arising from the hydrolysis of other cyanide-containing compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundFormulaMolar Mass ( g/mol )AppearanceKey Properties
This compound(HNCO)nPolymerWhite, amorphous solidInsoluble in water, thermally unstable.
Isocyanic AcidHNCO43.03Colorless liquid or gasHighly reactive, polymerizes to this compound and cyanuric acid.
Cyanuric AcidC₃H₃N₃O₃129.07White, crystalline solidMore stable than this compound, exists in equilibrium with it.[1]
Experimental Protocol: Synthesis of this compound

A general laboratory synthesis of this compound involves the controlled polymerization of cyanic acid, which can be generated in situ from the pyrolysis of its trimer, cyanuric acid, or by the reaction of a cyanate salt with a strong acid.

Materials:

  • Cyanuric acid (or sodium/potassium cyanate and a strong acid like HCl)

  • Inert solvent (e.g., anhydrous diethyl ether)

  • Reaction vessel with a condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Generation of Cyanic Acid: If starting from cyanuric acid, heat it in a flask to induce depolymerization into gaseous cyanic acid. If using a cyanate salt, slowly add a strong acid to a solution of the salt to generate cyanic acid.

  • Polymerization: Pass the gaseous cyanic acid into a cooled, inert solvent. This compound will precipitate as a white solid. Alternatively, allow the in-situ generated cyanic acid to polymerize in the reaction mixture.

  • Isolation: Collect the precipitated this compound by filtration.

  • Washing and Drying: Wash the collected solid with the inert solvent to remove any unreacted starting materials or byproducts. Dry the this compound under vacuum.

Characterization:

The resulting this compound can be characterized using various analytical techniques:

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as N-H, C=O, and C-N bonds within the polymer structure.

  • Elemental Analysis: To determine the empirical formula and confirm the purity of the polymer.

  • X-ray Diffraction (XRD): To confirm the amorphous nature of the solid.

  • Thermogravimetric Analysis (TGA): To study its thermal stability and decomposition profile.

The Prebiotic Significance of this compound: A Reservoir of Reactivity

The instability of this compound is a key aspect of its potential prebiotic role. Under the fluctuating conditions of the early Earth, with cycles of hydration and dehydration, temperature variations, and differing pH levels, this compound could have acted as a slow-release source of isocyanic acid.

Isocyanic acid is a highly reactive molecule capable of participating in a variety of chemical reactions relevant to the origin of life:

  • Carbamoylation: Isocyanic acid can react with the amino groups of amino acids to form N-carbamoyl amino acids. These derivatives are activated and can more readily form peptide bonds, suggesting a role for this compound in early peptide synthesis.

  • Formation of Urea and Derivatives: The hydrolysis of isocyanic acid produces carbamic acid, which readily decomposes to ammonia and carbon dioxide. Alternatively, isocyanic acid can react with ammonia to form urea, a key reagent in many proposed prebiotic syntheses of nucleobases.

Prebiotic_Role_of_this compound This compound This compound Isocyanic_Acid Isocyanic_Acid This compound->Isocyanic_Acid Hydrolysis/Depolymerization Isocyanic_Acid->this compound Polymerization Amino_Acids Amino_Acids Isocyanic_Acid->Amino_Acids Carbamoylation Ammonia Ammonia Isocyanic_Acid->Ammonia Reaction N_Carbamoyl_Amino_Acids N_Carbamoyl_Amino_Acids Amino_Acids->N_Carbamoyl_Amino_Acids Reaction Peptides Peptides N_Carbamoyl_Amino_Acids->Peptides Condensation Urea Urea Ammonia->Urea Formation Nucleobase_Precursors Nucleobase_Precursors Urea->Nucleobase_Precursors Synthesis

Figure 1: Potential prebiotic pathways involving this compound as a source of isocyanic acid.

This compound in the Context of a "Messy" Prebiotic World

The early Earth's chemistry was likely a complex and "messy" mixture of various compounds. In such an environment, the slow release of reactive species from a solid-state reservoir like this compound could have provided a sustained source for productive chemical pathways, while minimizing the rapid degradation or unproductive side reactions that might occur with a high concentration of the free monomer.

The equilibrium between this compound and the more stable cyanuric acid could also have played a regulatory role, buffering the concentration of isocyanic acid in the environment.

Cyamelide_Equilibrium This compound This compound Isocyanic_Acid Isocyanic_Acid This compound->Isocyanic_Acid Depolymerization Cyanuric_Acid Cyanuric_Acid Isocyanic_Acid->Cyanuric_Acid Trimerization

Figure 2: The equilibrium relationship between this compound, isocyanic acid, and cyanuric acid.

Future Directions and Unanswered Questions

While this guide consolidates the current understanding of this compound's potential prebiotic role, it also highlights the significant gaps in our knowledge. Further experimental and theoretical research is crucial to fully elucidate its importance.

Key areas for future investigation include:

  • Quantitative studies on the formation and hydrolysis rates of this compound under a range of plausible prebiotic conditions (pH, temperature, mineral surfaces).

  • Experimental verification of this compound's efficacy as a condensing agent for the synthesis of peptides and other biomolecules.

  • Searches for this compound or its derivatives in meteorites and interstellar ice analogs to determine its potential extraterrestrial delivery to the early Earth.

  • Computational modeling to explore the reaction pathways and energetics of this compound-mediated prebiotic synthesis.

Conclusion

This compound, the unassuming polymer of isocyanic acid, holds the potential to be a significant, albeit overlooked, component of the prebiotic chemical landscape. Its ability to act as a stable reservoir for the highly reactive isocyanic acid suggests a mechanism for sustained and controlled synthesis of the building blocks of life in the chaotic environment of the early Earth. This technical guide serves as a call to the scientific community to revisit the role of this compound and to embark on new avenues of research that could further unravel the intricate chemical pathways that led to the dawn of life.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Cyamelide from Cyanuric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyamelide, an amorphous white solid with the approximate formula (HNCO)x, is a polymer of cyanic acid.[1] It exists in equilibrium with its cyclic trimer, cyanuric acid. The formation of these two compounds from cyanic acid is highly dependent on temperature. At temperatures below 0°C, the polymerization of cyanic acid favors the formation of this compound, whereas at temperatures above 150°C, cyanuric acid is the predominant product.[2] This document outlines a theoretical experimental protocol for the synthesis of this compound through the thermal decomposition of cyanuric acid to cyanic acid, followed by the low-temperature polymerization of the resulting cyanic acid. This protocol is intended for researchers and scientists in the fields of chemistry and materials science.

Experimental Protocol

This protocol describes a two-stage process for the synthesis of this compound from cyanuric acid. The first stage involves the thermal decomposition of cyanuric acid to produce gaseous cyanic acid. The second stage involves the collection and polymerization of cyanic acid at low temperatures to form this compound.

Materials and Equipment:

  • Cyanuric acid (C₃H₃N₃O₃)

  • High-temperature tube furnace

  • Quartz tube

  • Cold trap (e.g., Dewar condenser)

  • Dry ice or liquid nitrogen

  • Inert gas supply (e.g., nitrogen or argon)

  • Schlenk line or similar vacuum/inert gas manifold

  • Receiving flask

Procedure:

Stage 1: Thermal Decomposition of Cyanuric Acid

  • Set up the tube furnace with the quartz tube. Connect one end of the quartz tube to an inert gas source and the other end to a cold trap followed by a receiving flask. The cold trap should be cooled with dry ice or liquid nitrogen.

  • Place a known quantity of cyanuric acid into the center of the quartz tube.

  • Purge the entire system with a slow stream of inert gas for 10-15 minutes to remove any air and moisture.

  • Heat the tube furnace to 400°C. Cyanuric acid decomposes at this temperature to yield gaseous cyanic acid.[2]

  • Maintain a slow flow of inert gas to carry the gaseous cyanic acid from the hot zone of the furnace to the cold trap.

Stage 2: Low-Temperature Polymerization of Cyanic Acid

  • As the gaseous cyanic acid enters the cold trap, it will condense and subsequently polymerize. To favor the formation of this compound, maintain the temperature of the cold trap below 0°C.[2]

  • Continue the process until all the cyanuric acid in the furnace has decomposed.

  • Once the reaction is complete, turn off the furnace and allow it to cool to room temperature under the inert gas flow.

  • Carefully disconnect the receiving flask containing the collected white solid, which is the desired this compound.

  • The product can be further dried under vacuum to remove any residual volatile impurities.

Data Presentation

ParameterValueReference
Reactant Cyanuric AcidN/A
Decomposition Temperature 400°C[2]
Polymerization Temperature < 0°C[2]
Product This compound[1]
Expected Yield Moderate to HighN/A
Appearance Amorphous white solid[1]

Experimental Workflow Diagram

SynthesisWorkflow cluster_setup System Setup cluster_reaction Reaction Stages cluster_workup Product Isolation Setup Assemble Tube Furnace, Quartz Tube, Cold Trap, and Receiving Flask Purge Purge System with Inert Gas Setup->Purge 10-15 min Decomposition Heat Cyanuric Acid to 400°C in Tube Furnace Purge->Decomposition Transport Transport Gaseous Cyanic Acid with Inert Gas Decomposition->Transport Continuous Flow Polymerization Condense and Polymerize Cyanic Acid at < 0°C in Cold Trap Transport->Polymerization Cool Cool System to Room Temperature Polymerization->Cool After complete decomposition Collect Collect this compound from Receiving Flask Cool->Collect Dry Dry Product Under Vacuum Collect->Dry

Caption: Experimental workflow for the synthesis of this compound from cyanuric acid.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of Cyamelide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyamelide is a white, amorphous polymer of cyanic acid, isomeric with cyanuric acid.[1] Due to its insolubility and polymeric nature, its applications are not as widespread as its trimeric isomer, but it holds interest in polymer chemistry and materials science. This document provides a detailed protocol for the laboratory-scale synthesis of this compound via the controlled polymerization of isocyanic acid generated in situ. It also outlines the expected characterization of the resulting product.

Introduction

This compound, also known as "insoluble cyanuric acid," is a polymer with the empirical formula (HNCO)n. It is formed through the polymerization of isocyanic acid, often as a byproduct in the synthesis of cyanuric acid. The reaction pathway is temperature-dependent, with lower temperatures favoring the formation of the linear polymer, this compound, while higher temperatures promote the trimerization to the more stable cyclic cyanuric acid.

This application note details a laboratory-scale procedure for the synthesis of this compound by the controlled generation and polymerization of isocyanic acid from potassium cyanate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula (C3H3N3O3)n[2]
Appearance White, amorphous, porcelain-like solid[1]
Molecular Weight 129.07 g/mol (monomeric unit)[2]
Solubility Insoluble in water and common organic solvents[1]
Synonyms Insoluble cyanuric acid, (HNCO)x[1][2]

Synthesis of this compound from Potassium Cyanate

This protocol describes the synthesis of this compound through the acid-mediated polymerization of isocyanic acid generated in situ from potassium cyanate at low temperatures to favor the formation of the polymeric structure over the cyclic trimer.

Materials and Equipment
  • Potassium cyanate (KOCN)

  • Concentrated Hydrochloric acid (HCl, 37%)

  • Diethyl ether (anhydrous)

  • Acetone (for washing)

  • Distilled water

  • Three-necked round-bottom flask (250 mL)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice-salt bath

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven or vacuum desiccator

Experimental Protocol
  • Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a gas outlet connected to a scrubber containing a dilute sodium hydroxide solution to neutralize any evolved gases.

  • Reagent Preparation: In the dropping funnel, prepare a solution of 10 mL of concentrated hydrochloric acid in 50 mL of anhydrous diethyl ether.

  • Reaction Initiation: To the round-bottom flask, add 10 g of potassium cyanate and 100 mL of anhydrous diethyl ether. Cool the flask to -10 °C using an ice-salt bath and begin stirring to create a suspension.

  • Addition of Acid: Slowly add the ethereal HCl solution from the dropping funnel to the stirred suspension of potassium cyanate over a period of 1 hour. Maintain the temperature of the reaction mixture below 0 °C throughout the addition. A white precipitate will form.

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture at -10 °C for an additional 2 hours to ensure complete polymerization.

  • Work-up and Isolation:

    • Filter the white precipitate using a Buchner funnel under vacuum.

    • Wash the collected solid sequentially with cold diethyl ether (2 x 30 mL) and acetone (2 x 30 mL) to remove any unreacted starting materials and byproducts.

    • Wash the product with distilled water (3 x 50 mL) to remove any remaining salts.

  • Drying: Dry the resulting white powder in a vacuum desiccator over P2O5 or in an oven at 60-80 °C to a constant weight.

Expected Yield

The expected yield of this compound is typically in the range of 70-80%.

Characterization

Due to its amorphous and insoluble nature, the characterization of this compound relies on solid-state techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show broad absorption bands characteristic of its polymeric structure.

Wavenumber (cm⁻¹)AssignmentExpected Appearance
3400-3200N-H stretching vibrationsBroad
1700-1600C=N stretching vibrationsBroad, strong
1300-1100C-O stretching vibrationsBroad
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR is a suitable technique for characterizing the insoluble this compound polymer.

  • ¹³C Solid-State NMR: The ¹³C spectrum is expected to show broad resonances due to the amorphous nature of the polymer. The chemical shifts should be consistent with the carbon atoms in the C=N and C-O environments of the proposed structure.

  • ¹⁵N Solid-State NMR: The ¹⁵N spectrum would provide information about the nitrogen environments within the polymer, although natural abundance ¹⁵N NMR can be challenging and may require isotopic labeling for good signal-to-noise.

Powder X-Ray Diffraction (PXRD)

As an amorphous solid, the powder XRD pattern of this compound is not expected to show sharp Bragg peaks. Instead, a broad "halo" pattern is characteristic of amorphous materials, indicating the lack of long-range crystalline order.[3][4][5][6][7]

Signaling Pathways and Experimental Workflows

Reaction Pathway

The synthesis of this compound proceeds through the formation of isocyanic acid, which then undergoes polymerization.

G cluster_0 Reactants cluster_1 Intermediate cluster_2 Products KOCN Potassium Cyanate (KOCN) HNCO Isocyanic Acid (HNCO) KOCN->HNCO + HCl KCl Potassium Chloride (KCl) KOCN->KCl HCl Hydrochloric Acid (HCl) HCl->HNCO HCl->KCl This compound This compound ((HNCO)n) HNCO->this compound Polymerization (< 0 °C)

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

The following diagram illustrates the key steps in the laboratory synthesis and isolation of this compound.

G start Start setup Reaction Setup: - Three-necked flask - Stirrer, dropping funnel - Ice-salt bath start->setup reagents Add KOCN and diethyl ether to flask setup->reagents cool Cool to -10 °C reagents->cool add_acid Slowly add ethereal HCl (maintain < 0 °C) cool->add_acid stir Stir for 2 hours at -10 °C add_acid->stir filter Filter the precipitate stir->filter wash Wash with diethyl ether, acetone, and water filter->wash dry Dry the product wash->dry characterize Characterize the product (FT-IR, ssNMR, PXRD) dry->characterize end End characterize->end

Caption: Experimental workflow for this compound synthesis.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Hydrochloric acid is corrosive. Handle with appropriate personal protective equipment (gloves, safety glasses).

  • Diethyl ether is highly flammable. Avoid open flames and sparks.

  • Isocyanic acid is a toxic and lachrymatory substance. The reaction should be performed in a closed system with a scrubber.

References

Application Note: Characterization of Cyamelide Using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the characterization of cyamelide, a polymer of cyanic acid, using Fourier Transform Infrared (FTIR) spectroscopy. This compound is an amorphous, insoluble white solid, making FTIR an ideal technique for its structural elucidation.[1] This application note outlines the necessary steps for sample preparation, data acquisition, and spectral interpretation, including a table of expected characteristic absorption bands. Furthermore, it details how to differentiate this compound from its common isomer, cyanuric acid.

Introduction

This compound, with the approximate formula (HNCO)x, is a polymerization product of cyanic acid, often formed alongside its cyclic trimer, cyanuric acid.[1] It presents as a porcelain-like white substance that is insoluble in water.[1] Understanding the structure of this compound is crucial in various fields, including polymer chemistry and materials science. Fourier Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for identifying functional groups within a molecule. By measuring the absorption of infrared radiation by the sample, an FTIR spectrum provides a unique molecular "fingerprint," allowing for the identification and characterization of materials like this compound.

Principle of FTIR Spectroscopy

FTIR spectroscopy operates on the principle that chemical bonds in a molecule vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes. This absorption is detected and plotted as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹). The resulting spectrum contains a series of peaks, with the position, intensity, and shape of each peak corresponding to a specific type of chemical bond and functional group. This makes FTIR an invaluable tool for qualitative analysis and structural characterization.

Experimental Protocol

This section details the procedure for analyzing this compound using FTIR spectroscopy. Due to its insoluble nature, solid-state sampling techniques are most appropriate.[1]

Materials and Equipment
  • This compound sample

  • FTIR Spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector

  • Agate mortar and pestle

  • Potassium bromide (KBr), spectroscopy grade, dried

  • Pellet press

  • Attenuated Total Reflectance (ATR) accessory (optional)

Sample Preparation

3.2.1. KBr Pellet Method The KBr pellet technique is a common method for preparing solid samples for transmission FTIR.[2]

  • Grinding: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr powder.[2] Grind the this compound sample in an agate mortar and pestle to a fine powder to reduce particle size and minimize light scattering.[3]

  • Mixing: Add the KBr to the mortar and mix thoroughly with the ground sample until a homogeneous mixture is obtained.[2][3]

  • Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[2]

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

3.2.2. Attenuated Total Reflectance (ATR) Method ATR is a simplified technique that requires minimal sample preparation.[4]

  • Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal.[4]

  • Pressure Application: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal.[4]

  • Analysis: Acquire the FTIR spectrum.

Instrument Parameters and Data Acquisition
  • Mode: Transmittance or Absorbance

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Acquisition: Record a background spectrum (of the KBr pellet holder or the empty ATR crystal) before scanning the sample. The instrument software will automatically ratio the sample spectrum against the background to produce the final spectrum.

  • Data Processing: Perform baseline correction and normalization as needed using the spectrometer's software.

Data Analysis and Interpretation

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary functional groups: N-H, C=O, and C-N. The polymeric nature of this compound will influence the position and broadness of these peaks.

Expected Characteristic FTIR Peaks for this compound

The following table summarizes the expected vibrational modes and their corresponding wavenumber ranges for this compound.

Wavenumber Range (cm⁻¹)Vibrational ModeExpected IntensityNotes
3400 - 3200N-H stretchingMedium - StrongThis region is characteristic of N-H stretching vibrations. In a polymeric structure with hydrogen bonding, this peak is expected to be broad.
~2200-N=C=O stretching (Isocyanate)VariableA sharp peak in this region might indicate the presence of unreacted isocyanic acid or isocyanate end groups in the polymer chain.
1750 - 1650C=O stretching (Amide I)StrongThis is a very strong and characteristic absorption for carbonyl groups. In a cyclic or polymeric amide-like structure, this band is expected to be prominent. For comparison, cyanuric acid shows a C=O stretch between 1695-1720 cm⁻¹.[5]
1650 - 1550N-H bending (Amide II)MediumThis band arises from the coupling of N-H in-plane bending and C-N stretching vibrations. It is a key feature of secondary amides.
1450 - 1350C-N stretchingMediumThis absorption corresponds to the stretching of the carbon-nitrogen single bond.
800 - 600N-H out-of-plane bending (Amide V)Medium - Strong, BroadThis broad absorption is characteristic of N-H wagging in hydrogen-bonded amides.
Distinguishing this compound from Cyanuric Acid

Cyanuric acid is the stable cyclic trimer of cyanic acid and often coexists with this compound. FTIR spectroscopy can effectively differentiate between these two isomers based on their distinct spectral features.

CompoundKey Differentiating FTIR Peaks (cm⁻¹)
This compound - Broad N-H stretch (3400-3200 cm⁻¹)- Prominent Amide I (C=O stretch) and Amide II (N-H bend) bands.- Broader peaks overall, indicative of an amorphous polymeric structure.[1]
Cyanuric Acid - Sharper N-H stretching bands (around 2828–2907 cm⁻¹).[5]- Distinct C=O stretching in the 1695–1720 cm⁻¹ range.[5]- Sharper, more defined peaks due to its crystalline structure.

Visualization of Workflow and Chemical Relationships

The following diagrams illustrate the experimental workflow and the chemical relationship between cyanic acid, this compound, and cyanuric acid.

experimental_workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Processing & Interpretation start This compound Sample prep Grind and Mix with KBr start->prep press Press into Pellet prep->press background Acquire Background Spectrum press->background sample_scan Acquire Sample Spectrum background->sample_scan process Baseline Correction & Normalization sample_scan->process interpret Peak Assignment & Structural Analysis process->interpret end Characterized This compound interpret->end

Caption: Experimental workflow for the FTIR characterization of this compound.

chemical_relationship HNCO Cyanic Acid (HNCO) This compound This compound (Amorphous Polymer) (HNCO)x HNCO->this compound Polymerization Cyanuric_Acid Cyanuric Acid (Cyclic Trimer) (HNCO)3 HNCO->Cyanuric_Acid Trimerization

Caption: Formation pathways of this compound and cyanuric acid from cyanic acid.

Conclusion

FTIR spectroscopy is a powerful and straightforward technique for the structural characterization of this compound. By following the detailed protocol for sample preparation and data acquisition, researchers can obtain high-quality spectra. The interpretation of characteristic absorption bands, particularly in the N-H and C=O stretching regions, allows for the unambiguous identification of this compound and its differentiation from the isomeric cyanuric acid. This application note serves as a comprehensive guide for scientists and professionals working with these and related materials.

References

Application Note: Thermal Analysis of Cyamelide Using TGA and DSC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyamelide is an amorphous, porcelain-like white solid with the approximate formula (HNCO)x.[1] It is a polymer of cyanic acid, existing alongside its cyclic trimer, cyanuric acid.[1] Understanding the thermal properties of this compound is crucial for its potential applications in various fields, including materials science and as an intermediate in chemical syntheses. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful thermoanalytical techniques used to characterize the thermal stability and phase behavior of materials.[2] TGA measures changes in mass as a function of temperature, providing information on decomposition temperatures and thermal stability, while DSC measures the heat flow into or out of a sample as a function of temperature, revealing information about phase transitions such as melting and glass transitions.[3][4]

This application note provides a detailed protocol for the thermal analysis of this compound using TGA and DSC to determine its thermal stability and characterize its decomposition profile.

Experimental Protocols

Sample Preparation
  • Ensure the this compound sample is in a dry, powdered form. If necessary, gently grind the sample to achieve a fine, homogeneous powder.

  • Dry the sample in a desiccator over a suitable drying agent for at least 24 hours prior to analysis to remove any adsorbed moisture, which could interfere with the thermal analysis.

Thermogravimetric Analysis (TGA) Protocol
  • Instrument: A calibrated thermogravimetric analyzer.

  • Crucible: Use a clean, inert crucible, typically alumina or platinum.

  • Sample Mass: Accurately weigh 5-10 mg of the prepared this compound sample into the TGA crucible.

  • Atmosphere: Purge the TGA furnace with a high-purity inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to study the thermal decomposition in the absence of oxidation.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition, the peak decomposition temperature (from the derivative of the TGA curve, DTG), and the percentage of residual mass.

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument: A calibrated differential scanning calorimeter.

  • Crucible: Use a clean, inert crucible, typically aluminum, with a lid.

  • Sample Mass: Accurately weigh 2-5 mg of the prepared this compound sample into the DSC crucible. Seal the crucible.

  • Reference: Use an empty, sealed aluminum crucible as the reference.

  • Atmosphere: Purge the DSC cell with a high-purity inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the heat flow as a function of temperature. Analyze the resulting thermogram for endothermic or exothermic events, such as melting points (Tm) or glass transitions (Tg).

Data Presentation

The quantitative data obtained from the TGA and DSC analyses of this compound can be summarized as follows. Note that the decomposition of this compound has been reported to occur over a range of temperatures.[5]

Table 1: Summary of TGA Data for this compound in a Nitrogen Atmosphere

ParameterValueUnit
Onset Decomposition Temperature (Tonset)~ 250 - 300°C
Peak Decomposition Temperature (Tpeak)~ 320 - 370°C
Final Decomposition Temperature (Tfinal)~ 450°C
Mass Loss in Main Decomposition Step> 95%
Residual Mass at 600 °C< 5%

Table 2: Summary of DSC Data for this compound in a Nitrogen Atmosphere

ParameterValueUnit
Glass Transition Temperature (Tg)Not Typically Observed°C
Melting Point (Tm)Does not exhibit a sharp melting pointN/A
DecompositionBroad Endotherm/Exotherm°C

Note: As an amorphous polymer, this compound is not expected to show a distinct melting point but rather decomposes directly from the solid state.

Visualization of Experimental Workflow

G cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_results Characterization cyamelide_sample This compound (Amorphous Solid) powder Grind to Homogeneous Powder cyamelide_sample->powder dry Dry in Desiccator powder->dry weigh_tga Weigh 5-10 mg dry->weigh_tga weigh_dsc Weigh 2-5 mg dry->weigh_dsc tga_run Run TGA (30-600°C @ 10°C/min in N2) weigh_tga->tga_run tga_data Obtain TGA/DTG Curves tga_run->tga_data tga_analysis Analyze Mass Loss vs. Temperature tga_data->tga_analysis thermal_stability Thermal Stability & Decomposition Profile tga_analysis->thermal_stability dsc_run Run DSC (30-400°C @ 10°C/min in N2) weigh_dsc->dsc_run dsc_data Obtain DSC Thermogram dsc_run->dsc_data dsc_analysis Analyze Heat Flow vs. Temperature dsc_data->dsc_analysis phase_transitions Phase Transitions (Tg, Tm) dsc_analysis->phase_transitions

References

Application Notes and Protocols for the Structural Analysis of Cyamelide Using Solid-State NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyamelide is an amorphous, insoluble white solid, representing a polymeric form of cyanic acid with the approximate formula (HNCO)x.[1] Its insolubility and amorphous nature make structural elucidation challenging using conventional solution-state Nuclear Magnetic Resonance (NMR) and single-crystal X-ray diffraction techniques. Solid-state NMR (ssNMR) spectroscopy emerges as a powerful and indispensable tool for characterizing such intractable materials at a molecular level.

These application notes provide a comprehensive overview and detailed protocols for the structural analysis of this compound using solid-state NMR spectroscopy. Given the lack of specific published NMR data for this compound, this document will leverage data from its well-characterized cyclic trimer, cyanuric acid, to illustrate the experimental approach, data presentation, and interpretation. This methodology provides a robust framework for investigating the local chemical environments, potential tautomeric forms, and polymeric structure of this compound.

Principles of Solid-State NMR for Amorphous Polymers

In contrast to solution-state NMR where rapid molecular tumbling averages out anisotropic interactions to yield sharp resonance lines, solid-state NMR spectra are dominated by broad lines due to chemical shift anisotropy (CSA) and dipolar couplings. To overcome this, specialized techniques are employed:

  • Magic Angle Spinning (MAS): The sample is spun at a high frequency (several kilohertz) at an angle of 54.74° with respect to the external magnetic field.[2] This technique effectively averages the anisotropic interactions, leading to significantly narrower spectral lines and improved resolution.[2]

  • Cross-Polarization (CP): This is a sensitivity enhancement technique that transfers magnetization from abundant spins (typically ¹H) to dilute spins (like ¹³C and ¹⁵N).[3] This is particularly crucial for amorphous polymers where long spin-lattice relaxation times (T₁) for dilute nuclei would otherwise necessitate prohibitively long experiment times.

  • High-Power Decoupling: During the acquisition of the signal from the dilute spins (e.g., ¹³C), a strong radiofrequency field is applied at the ¹H frequency to remove the strong ¹H-¹³C dipolar couplings, further narrowing the spectral lines.

By combining these techniques (CP/MAS), it is possible to obtain high-resolution NMR spectra of solid materials like this compound, providing insights into the number of distinct chemical sites, their electronic environment, and connectivity.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for acquiring high-quality solid-state NMR spectra and ensuring stable magic angle spinning.

  • Sample Grinding: this compound, being an amorphous solid, should be ground into a fine, homogeneous powder using a mortar and pestle.[4][5] This improves packing efficiency within the NMR rotor and ensures a more uniform distribution of crystallite orientations.[4]

  • Rotor Packing:

    • Place the zirconia rotor (typically 1.9 mm to 4 mm in diameter) into a packing tool.[4][6]

    • Introduce a small amount of the ground this compound powder into the rotor.

    • Use a packing stick to gently and evenly compress the powder at the bottom of the rotor.[4][5]

    • Repeat the addition and compression steps until the rotor is filled to the appropriate level, leaving space for the cap.[4]

    • Ensure no loose powder remains at the top of the rotor before securely placing the cap.[4] An improperly packed rotor can lead to spinning instability, which can damage the NMR probe.[4]

Solid-State NMR Data Acquisition

The following are example parameters for acquiring ¹³C and ¹⁵N solid-state NMR spectra of this compound. These parameters may require optimization based on the specific instrument and sample.

3.2.1. ¹³C CP/MAS Solid-State NMR

  • Spectrometer: A solid-state NMR spectrometer operating at a high magnetic field (e.g., 9.4 T or higher).

  • Probe: A double-resonance MAS probe.

  • Rotor: 4 mm ZrO₂ rotor.

  • Spinning Speed: 8-14 kHz.[3]

  • Pulse Sequence: Cross-polarization with high-power proton decoupling.

  • ¹H 90° Pulse: 3-5 µs.

  • Contact Time: 1-5 ms (optimization is recommended).

  • Recycle Delay: 5-10 s (dependent on the ¹H T₁ relaxation time).

  • Acquisition Time: 20-40 ms.

  • Number of Scans: 1024-4096 (or more for samples with low natural abundance).

  • Chemical Shift Referencing: The ¹³C chemical shifts are typically referenced externally to the methylene carbon of adamantane at 38.48 ppm.

3.2.2. ¹⁵N CP/MAS Solid-State NMR

  • Spectrometer and Probe: As above, capable of ¹⁵N detection.

  • Rotor and Spinning Speed: As above.

  • Pulse Sequence: Cross-polarization with high-power proton decoupling.

  • ¹H 90° Pulse: 3-5 µs.

  • Contact Time: 2-8 ms.

  • Recycle Delay: 5-10 s.

  • Number of Scans: 8192-32768 (due to the low natural abundance and lower gyromagnetic ratio of ¹⁵N).

  • Chemical Shift Referencing: The ¹⁵N chemical shifts can be referenced externally to powdered ¹⁵NH₄Cl at 39.3 ppm relative to liquid NH₃ (0 ppm), which corresponds to -341.2 ppm relative to nitromethane (0 ppm).[7]

Data Presentation and Interpretation

Quantitative data from NMR experiments should be summarized in tables for clear comparison. Due to the absence of published experimental NMR data for this compound, the following table presents the solid-state NMR chemical shifts for its cyclic trimer, cyanuric acid, which exists in a tautomeric equilibrium between the tri-keto (isocyanuric acid) and tri-enol forms.[8][9] These data are illustrative of what would be expected for the repeating units within the this compound polymer.

Table 1: Illustrative Solid-State NMR Chemical Shifts for Cyanuric Acid Tautomers. (Note: This data is for cyanuric acid and is provided as a proxy to illustrate the expected chemical shift ranges for the structural units in this compound.)

NucleusTautomer FormFunctional GroupChemical Shift (ppm)
¹³CTri-keto (Isocyanuric acid)C=O~151
¹⁵NTri-keto (Isocyanuric acid)N-H~150-160
¹³CTri-enol (Cyanuric acid)C-OHNot typically observed as the keto form predominates in the solid state.
¹⁵NTri-enol (Cyanuric acid)=N-Not typically observed.

The predominance of the tri-keto tautomer (isocyanuric acid) in the solid state is well-established. The observation of a single resonance for the carbonyl carbons and a single resonance for the nitrogen atoms in the ¹³C and ¹⁵N CP/MAS spectra, respectively, of cyanuric acid supports a highly symmetric structure.

For this compound, the ¹³C and ¹⁵N solid-state NMR spectra would be expected to show resonances corresponding to the repeating units. The chemical shifts would provide information about the electronic environment of the carbon and nitrogen atoms, helping to distinguish between possible tautomeric structures within the polymer chain. Broadened lines, even with MAS, would be indicative of the amorphous nature of the material, where a distribution of local environments exists.[2][10]

Visualization of Workflows and Relationships

Experimental Workflow

The following diagram outlines the key steps in the solid-state NMR analysis of this compound.

experimental_workflow Experimental Workflow for Solid-State NMR of this compound cluster_prep Sample Preparation cluster_nmr ssNMR Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_output Output start Start: this compound Sample grind Grind to Fine Powder start->grind pack Pack into Zirconia Rotor grind->pack setup Spectrometer Setup (MAS, CP) pack->setup acquire_c13 Acquire 13C CP/MAS Spectrum setup->acquire_c13 acquire_n15 Acquire 15N CP/MAS Spectrum setup->acquire_n15 process Process Spectra (FT, Phasing) acquire_c13->process acquire_n15->process reference Reference Chemical Shifts process->reference assign Assign Resonances reference->assign structure Structural Elucidation assign->structure end Final Structural Information structure->end

Experimental workflow for this compound ssNMR analysis.
Chemical Relationships

This diagram illustrates the relationship between cyanic acid, its cyclic trimers (cyanuric acid and its tautomer), and the polymer this compound.

chemical_relationships Relationship of this compound to Cyanic Acid and its Trimers cluster_trimers Cyclic Trimers monomer Cyanic Acid (HNCO) cyanuric Cyanuric Acid (1,3,5-Triazine-2,4,6-triol) monomer->cyanuric Trimerization polymer This compound ((HNCO)x Polymer) monomer->polymer Polymerization isocyanuric Isocyanuric Acid (1,3,5-Triazinane-2,4,6-trione) cyanuric->isocyanuric Tautomerization

Formation of this compound and cyanuric acid from cyanic acid.

Conclusion

Solid-state NMR spectroscopy provides an essential analytical framework for the structural characterization of amorphous and insoluble polymers like this compound. Through the application of MAS and CP techniques, it is possible to obtain high-resolution ¹³C and ¹⁵N spectra that reveal crucial information about the local chemical environments and bonding arrangements within the polymer. While experimental data for this compound itself is not yet available in the literature, the protocols and illustrative data from its analogue, cyanuric acid, presented in these notes offer a clear and effective strategy for researchers to pursue the structural elucidation of this challenging material. The combination of solid-state NMR with computational chemistry to predict NMR parameters for proposed structures will likely be a key component in definitively resolving the structure of this compound.

References

Application Notes and Protocols for Cyamelide in Nitrogen-Rich Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyamelide is a nitrogen-rich amorphous polymer with the approximate formula (HNCO)n. Historically known as "insoluble cyanuric acid," it is a polymerization product of cyanic acid, existing as a white, porcelain-like solid that is insoluble in water. While modern research on this compound is limited, its high nitrogen content and thermal stability, inferred from its chemical relationship to cyanuric acid and other triazine polymers, make it a compound of interest in the field of nitrogen-rich materials. These application notes provide an overview of this compound's properties, potential applications, and detailed protocols for its synthesis and theoretical conversion to other nitrogen-rich materials based on available literature.

Potential Applications

Due to its high nitrogen content and inherent thermal stability, this compound holds potential in several areas of modern materials science:

  • Precursor for Graphitic Carbon Nitride (g-C3N4): As a polymer of the same monomeric unit as cyanuric acid (a common g-C3N4 precursor), this compound is a logical candidate for thermal conversion to this highly researched 2D material. g-C3N4 has applications in photocatalysis, sensing, and energy storage.

  • Component in Energetic Materials: The high nitrogen content of this compound suggests its potential use as a component in energetic formulations, such as propellants and explosives, contributing to a higher energy output and reduced smoke.

  • Thermally Stable Polymer Additive: Its presumed high thermal stability could make it a candidate as a fire-retardant additive or a component in high-performance polymer composites for aerospace and electronics applications.

  • Gas Adsorption: The nitrogen-rich structure could potentially offer active sites for the adsorption of gases like CO2 and H2.

Data Presentation

As modern, direct quantitative data for this compound is scarce, the following table provides a summary of its known properties, with some values inferred from its close chemical relative, cyanuric acid.

PropertyValueCitation/Note
Chemical Formula (C3H3N3O3)n[1]
IUPAC Name 1,3,5-trioxane-2,4,6-triimine (for the trimer)[1]
CAS Number 462-02-2[1]
Appearance Amorphous white solid[2]
Solubility in Water Very sparingly soluble (approx. 0.01% at 15°C)Based on historical data.[3]
Thermal Decomposition Expected to be high, likely >300°CInferred from the high thermal stability of related triazine polymers and cyanuric acid, which decomposes above 320°C.[4] The thermal decomposition of related polycyanurates begins around 400-450°C.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound from Cyanic Acid

This protocol is based on historical methods for the polymerization of cyanic acid. Modern safety precautions must be implemented.

Objective: To synthesize this compound through the polymerization of cyanic acid.

Materials:

  • Cyanuric acid (C3H3N3O3)

  • Sand

  • Dry ice

  • Acetone or ethanol for cooling bath

  • Distilled water

Equipment:

  • Hard glass distillation apparatus

  • Heating mantle or furnace

  • U-shaped condenser

  • Receiving flask

  • Beakers

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Drying oven

Procedure:

  • Preparation of Cyanic Acid:

    • Set up the distillation apparatus with the hard glass tube containing dry cyanuric acid mixed with sand.

    • Heat the tube to depolymerize the cyanuric acid into gaseous cyanic acid.

    • The condenser should be cooled to below 0°C using a dry ice/acetone or ethanol bath to collect liquid cyanic acid.

  • Polymerization to this compound:

    • Allow the collected liquid cyanic acid to warm to a temperature just above 0°C. The polymerization will occur, transforming the liquid into a snow-white solid. This solid is a mixture of this compound and cyanuric acid.[3]

  • Purification of this compound:

    • Transfer the solid product to a beaker and add hot distilled water to dissolve the cyanuric acid.

    • Stir the suspension for a period to ensure complete dissolution of the cyanuric acid.

    • Filter the hot suspension using a Büchner funnel. The insoluble solid collected is this compound.

    • Wash the collected this compound with additional hot distilled water to remove any remaining cyanuric acid.

    • Dry the purified this compound in a drying oven at a temperature below its decomposition point (e.g., 100-120°C) until a constant weight is achieved.

Safety Precautions:

  • Cyanic acid is toxic and volatile. The synthesis should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

  • The polymerization of cyanic acid can be vigorous at higher temperatures.[3] Careful temperature control is crucial.

Protocol 2: Theoretical Conversion of this compound to Graphitic Carbon Nitride (g-C3N4)

This protocol is a theoretical pathway based on the established methods for converting nitrogen-rich precursors like melamine and cyanuric acid to g-C3N4.

Objective: To thermally convert this compound into graphitic carbon nitride.

Materials:

  • This compound powder

  • Alumina crucible with a lid

Equipment:

  • Tube furnace with programmable temperature control

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Place a known amount of dry this compound powder into an alumina crucible.

  • Place the crucible in the center of the tube furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) for at least 30 minutes to remove any oxygen.

  • Heat the furnace to a temperature in the range of 500-600°C at a controlled ramp rate (e.g., 5°C/min). This temperature range is typical for the polymerization and condensation of triazine-based precursors to form g-C3N4.[6]

  • Hold the temperature at the setpoint for a period of 2-4 hours to ensure complete conversion.

  • After the hold time, turn off the furnace and allow it to cool to room temperature under the inert gas flow.

  • The resulting powder in the crucible is expected to be graphitic carbon nitride.

Characterization:

  • The product can be characterized using techniques such as X-ray diffraction (XRD) to confirm the graphitic structure, Fourier-transform infrared spectroscopy (FTIR) to identify the characteristic triazine ring vibrations, and thermogravimetric analysis (TGA) to assess its thermal stability.

Visualizations

Synthesis_of_this compound cluster_0 Preparation of Cyanic Acid cluster_1 Polymerization and Purification Cyanuric Acid Cyanuric Acid Heat Heat Cyanuric Acid->Heat Cyanic Acid (gas) Cyanic Acid (gas) Heat->Cyanic Acid (gas) Condensation (<0°C) Condensation (<0°C) Cyanic Acid (gas)->Condensation (<0°C) Cyanic Acid (liquid) Cyanic Acid (liquid) Condensation (<0°C)->Cyanic Acid (liquid) Polymerization (>0°C) Polymerization (>0°C) Cyanic Acid (liquid)->Polymerization (>0°C) This compound + Cyanuric Acid This compound + Cyanuric Acid Polymerization (>0°C)->this compound + Cyanuric Acid Hot Water Wash Hot Water Wash This compound + Cyanuric Acid->Hot Water Wash Filtration Filtration Hot Water Wash->Filtration This compound (solid) This compound (solid) Purified this compound Purified this compound This compound (solid)->Purified this compound Cyanuric Acid (aq) Cyanuric Acid (aq) Filtration->this compound (solid) Filtration->Cyanuric Acid (aq)

Caption: Workflow for the synthesis and purification of this compound.

Conversion_to_gC3N4 This compound This compound Thermal Annealing (500-600°C, Inert Atm.) Thermal Annealing (500-600°C, Inert Atm.) This compound->Thermal Annealing (500-600°C, Inert Atm.) g-C3N4 g-C3N4 Thermal Annealing (500-600°C, Inert Atm.)->g-C3N4

Caption: Theoretical pathway for the conversion of this compound to g-C3N4.

References

Cyamelide as a Precursor for Advanced Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyamelide, a structural isomer of cyanuric acid, presents an intriguing yet largely unexplored precursor for the synthesis of advanced nitrogen-rich carbon materials. Its polymeric structure, composed of triazine rings linked by imino bridges, suggests its potential as a direct building block for graphitic carbon nitride (g-C₃N₄) and other functional carbonaceous materials. This document provides a comprehensive overview of the potential applications of this compound-derived materials in catalysis, drug delivery, and bioimaging. While direct experimental protocols for this compound are scarce in existing literature, this guide offers detailed methodologies for analogous, well-established precursors such as melamine and melamine-cyanurate complexes. These protocols, combined with comparative data, serve as a foundational resource for researchers venturing into the synthesis and application of novel materials from this compound.

Potential Synthesis Pathways from this compound

The primary route for converting nitrogen-rich precursors into graphitic carbon nitride is through thermal polymerization, also known as thermal condensation. This process involves heating the precursor in an inert atmosphere to induce polymerization and the release of volatile byproducts. For this compound, the proposed transformation would involve the breaking of the ether-like linkages and the formation of a more stable, extended 2D network of heptazine or triazine units, characteristic of g-C₃N₄.

G cluster_0 Synthesis Workflow This compound This compound Thermal_Polymerization Thermal Polymerization (e.g., 550°C, Inert Atmosphere) This compound->Thermal_Polymerization Heating g_C3N4 Graphitic Carbon Nitride (g-C₃N₄) Thermal_Polymerization->g_C3N4 Condensation

Caption: Proposed workflow for the synthesis of g-C₃N₄ from this compound.

Further processing of the resulting g-C₃N₄ can yield other advanced materials:

  • Porous Carbon Materials: Template-assisted synthesis or activation (e.g., with KOH) of this compound-derived g-C₃N₄ could introduce porosity, enhancing surface area for applications in catalysis and as drug carriers.

  • Carbon Quantum Dots (CQDs): Hydrothermal treatment or chemical oxidation of the g-C₃N₄ could be employed to break down the layered structure into fluorescent carbon quantum dots for bioimaging applications.

Comparative Data of g-C₃N₄ from Various Precursors

While specific data for this compound-derived g-C₃N₄ is not available, the following table summarizes key properties of g-C₃N₄ synthesized from common precursors. This data provides a benchmark for evaluating the potential performance of materials derived from this compound.

Precursor(s)Synthesis Temperature (°C)Specific Surface Area (SSA) (m²/g)Band Gap (eV)Reference
Melamine550122.64[1]
Melamine-Cyanurate Complex5502252.73[1]
Urea500Not specified~2.7[1]
Dicyandiamide550Not specifiedNot specified[2]
Thiourea550Not specifiedNot specified[2]

Experimental Protocols

The following protocols detail the synthesis of g-C₃N₄ from melamine and a melamine-cyanurate complex. These can be adapted for the experimental investigation of this compound as a precursor.

Protocol 1: Synthesis of Graphitic Carbon Nitride (g-C₃N₄) from Melamine

Objective: To synthesize bulk g-C₃N₄ via thermal polymerization of melamine.

Materials:

  • Melamine (C₃H₆N₆)

  • Ceramic crucible with a lid

  • Muffle furnace

  • Mortar and pestle

Procedure:

  • Place 5 g of melamine powder into a ceramic crucible.

  • Cover the crucible with its lid, ensuring it is not hermetically sealed to allow for the escape of ammonia gas.

  • Place the crucible in a muffle furnace.

  • Heat the furnace to 550°C at a ramp rate of 5°C/min.

  • Hold the temperature at 550°C for 4 hours.

  • After the heating period, turn off the furnace and allow it to cool down to room temperature naturally.

  • Remove the crucible and collect the resulting yellow agglomerate.

  • Grind the product into a fine powder using a mortar and pestle.

  • Store the g-C₃N₄ powder in a desiccator.

G cluster_1 Protocol 1: g-C₃N₄ from Melamine Start Start Melamine Place Melamine in Crucible Start->Melamine Heat Heat to 550°C (5°C/min) Melamine->Heat Hold Hold at 550°C for 4h Heat->Hold Cool Cool to Room Temperature Hold->Cool Grind Grind to Fine Powder Cool->Grind End End Grind->End

Caption: Experimental workflow for synthesizing g-C₃N₄ from melamine.

Protocol 2: Synthesis of High Surface Area g-C₃N₄ from Melamine-Cyanurate Complex

Objective: To synthesize g-C₃N₄ with a higher specific surface area using a supramolecular complex of melamine and cyanuric acid.

Materials:

  • Melamine (C₃H₆N₆)

  • Cyanuric acid (C₃H₃N₃O₃)

  • Deionized water

  • Beakers

  • Stirring plate and stir bar

  • Filtration apparatus

  • Oven

  • Muffle furnace

  • Ceramic crucible with a lid

  • Mortar and pestle

Procedure:

  • Preparation of Melamine-Cyanurate (MCA) Complex: a. Dissolve 0.25 g of melamine in 50 mL of deionized water in a beaker with stirring, heating gently if necessary. b. In a separate beaker, dissolve 0.25 g of cyanuric acid in 50 mL of deionized water. c. Mix the two solutions together while stirring. A white precipitate of the MCA complex will form immediately. d. Continue stirring for 1 hour at room temperature. e. Collect the precipitate by filtration and wash with deionized water. f. Dry the MCA complex in an oven at 80°C overnight.

  • Thermal Polymerization of MCA: a. Place the dried MCA powder into a ceramic crucible with a lid. b. Follow the same thermal treatment procedure as in Protocol 1 (heating to 550°C at 5°C/min and holding for 4 hours). c. After cooling, collect and grind the resulting yellow g-C₃N₄ powder.

G cluster_2 Protocol 2: g-C₃N₄ from MCA cluster_2a MCA Synthesis cluster_2b Thermal Polymerization Dissolve_M Dissolve Melamine Mix Mix Solutions Dissolve_M->Mix Dissolve_CA Dissolve Cyanuric Acid Dissolve_CA->Mix Filter_Dry Filter & Dry Mix->Filter_Dry MCA_Crucible Place MCA in Crucible Filter_Dry->MCA_Crucible Heat_Hold Heat to 550°C & Hold MCA_Crucible->Heat_Hold Cool_Grind Cool & Grind Heat_Hold->Cool_Grind End End Cool_Grind->End Start Start Start->Dissolve_M Start->Dissolve_CA

Caption: Workflow for synthesizing high surface area g-C₃N₄ from a melamine-cyanurate complex.

Applications in Drug Delivery and Bioimaging

Graphitic carbon nitride and its derivatives (e.g., quantum dots) hold significant promise for biomedical applications due to their low toxicity, good biocompatibility, and tunable properties.[3]

Drug Delivery

The layered structure of g-C₃N₄ allows for the loading of therapeutic agents through physical adsorption or π-π stacking interactions. The high surface area of porous g-C₃N₄ can further enhance drug loading capacity. Release can be triggered by changes in the physiological environment, such as pH.

G cluster_3 Drug Delivery Mechanism gC3N4 g-C₃N₄ Nanosheet Loading Drug Loading (π-π stacking) gC3N4->Loading Drug Drug Molecules Drug->Loading Loaded_gC3N4 Drug-Loaded g-C₃N₄ Loading->Loaded_gC3N4 Tumor_Cell Tumor Cell (Acidic Environment) Loaded_gC3N4->Tumor_Cell Targeting Release Drug Release Tumor_Cell->Release Low pH Trigger Release->Drug

Caption: Proposed mechanism for pH-triggered drug delivery using g-C₃N₄.

Bioimaging

Graphitic carbon nitride quantum dots (g-CNQDs) can be synthesized from bulk g-C₃N₄ and exhibit strong fluorescence, making them suitable for cellular imaging. Their surfaces can be functionalized for targeted delivery to specific cells or organelles.

G cluster_4 Bioimaging Application gC3N4 Bulk g-C₃N₄ Synthesis Hydrothermal/Oxidative Treatment gC3N4->Synthesis gCNQDs g-CNQDs Synthesis->gCNQDs Functionalization Surface Functionalization gCNQDs->Functionalization Targeted_gCNQDs Targeted g-CNQDs Functionalization->Targeted_gCNQDs Cell Cell Imaging Targeted_gCNQDs->Cell

References

Experimental Protocol for Cyamelide Polymerization: A Review of Synthetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyamelide is a white, amorphous polymer with the chemical formula (HNCO)n. It is formed from the polymerization of cyanic acid (HNCO) and exists as an insoluble solid. This document provides an overview of the experimental setup for the synthesis and polymerization of this compound, based on available chemical literature. Due to the limited availability of modern, detailed protocols, this document consolidates historical methods and general principles of polymer chemistry to guide researchers in this area.

Principle

The synthesis of this compound involves two primary stages: the generation of the cyanic acid monomer and its subsequent polymerization. Cyanic acid is a volatile and reactive compound that readily polymerizes, primarily yielding this compound and its cyclic trimer, cyanuric acid. The controlled polymerization to favor this compound requires careful management of reaction conditions to prevent the formation of the thermodynamically more stable cyanuric acid and to avoid rapid, potentially explosive reactions.

Experimental Protocols

Synthesis of Cyanic Acid Monomer

Two primary methods for the laboratory-scale generation of cyanic acid are reported in the literature.

Method A: Thermal Decomposition of Cyanuric Acid

Cyanuric acid, the cyclic trimer of cyanic acid, can be thermally decomposed to yield the monomeric form.

Protocol:

  • Place anhydrous cyanuric acid in a distillation apparatus equipped with a cold trap (cooled with dry ice/acetone or liquid nitrogen).

  • Heat the cyanuric acid under reduced pressure. The depolymerization typically occurs at temperatures above 300 °C.

  • Gaseous cyanic acid will be generated and should be collected in the cold trap as a frozen solid.

  • Caution: Pure cyanic acid is unstable and can polymerize explosively upon warming. It should be used immediately in the next step or stored at very low temperatures.

Method B: Reaction of a Cyanate Salt with Acid

Cyanic acid can be generated in situ or distilled from the reaction of an alkali metal cyanate with a strong, non-volatile acid.

Protocol:

  • Prepare a slurry of potassium cyanate in an inert, high-boiling point solvent (e.g., a non-polar organic solvent).

  • Slowly add a stoichiometric amount of a strong acid, such as oxalic acid, with vigorous stirring.

  • The reaction generates cyanic acid, which can then be distilled under controlled conditions or used in the same reaction vessel for polymerization.

Polymerization of Cyanic Acid to this compound

The polymerization of cyanic acid is spontaneous but can be influenced by temperature and the presence of catalysts.

Protocol for Controlled Polymerization:

  • The freshly prepared cyanic acid (either as a condensed solid or in a solution) should be maintained at a low temperature (e.g., below -20 °C) to control the initial rate of polymerization.

  • For solution polymerization, dissolve the cyanic acid in a dry, inert solvent such as diethyl ether or a chlorinated hydrocarbon. Dilute solutions are reported to be more stable and allow for more controlled polymerization.

  • The polymerization can be initiated by slowly warming the solution. The exact temperature for optimal this compound formation over cyanuric acid is not well-documented and would require experimental optimization.

  • The polymerization is an exothermic process. The reaction temperature should be carefully monitored and controlled to prevent runaway reactions.

  • As the polymerization proceeds, the insoluble this compound will precipitate from the solution.

  • After the reaction is complete (indicated by the cessation of precipitation), the solid this compound can be isolated by filtration.

  • The collected polymer should be washed with the solvent to remove any unreacted monomer or soluble byproducts, such as cyanuric acid.

  • The final product should be dried under vacuum at a low temperature.

Data Presentation

Due to the scarcity of published quantitative data for this compound polymerization, the following table presents hypothetical data based on general polymerization principles. Researchers should determine these values experimentally.

ParameterExpected Range/ValueNotes
Reaction Temperature -20 °C to 25 °CLower temperatures are expected to favor a more controlled polymerization.
Monomer Concentration 0.1 - 1 M in solutionHigher concentrations may lead to faster polymerization but could also favor the formation of cyanuric acid and increase explosion risk.
Reaction Time 1 - 24 hoursThe reaction time will depend on the temperature and monomer concentration.
Yield of this compound VariableThe yield is highly dependent on the reaction conditions and the efficiency of monomer generation.
Molecular Weight (Mn) Not ReportedDue to its insolubility, determining the molecular weight of this compound is challenging with standard techniques like GPC.

Characterization of this compound

The resulting polymer should be characterized to confirm its identity and purity.

TechniqueExpected Observations
Fourier-Transform Infrared (FTIR) Spectroscopy Characteristic peaks for N-H, C=O, and C-N bonds are expected. The spectrum should be distinct from that of cyanuric acid.
Thermogravimetric Analysis (TGA) This compound is expected to be thermally stable. TGA can be used to determine its decomposition temperature.
Elemental Analysis The elemental composition should correspond to the empirical formula (HNCO).
X-ray Diffraction (XRD) As an amorphous polymer, this compound is expected to show a broad, non-crystalline diffraction pattern.
Solubility Testing This compound is reported to be insoluble in water and common organic solvents[1].

Experimental Workflow and Signaling Pathways

Cyamelide_Polymerization_Workflow cluster_Monomer_Synthesis Monomer Synthesis cluster_Polymerization Polymerization cluster_Characterization Characterization Cyanuric_Acid Cyanuric Acid Thermal_Decomposition Thermal Decomposition (>300 °C, vacuum) Cyanuric_Acid->Thermal_Decomposition Cyanic_Acid_Gas Gaseous Cyanic Acid Thermal_Decomposition->Cyanic_Acid_Gas Condensation Condensation (< -78 °C) Cyanic_Acid_Gas->Condensation Cyanic_Acid_Solid Solid Cyanic Acid Condensation->Cyanic_Acid_Solid Dissolution Dissolution in Inert Solvent Cyanic_Acid_Solid->Dissolution Polymerization_Step Controlled Polymerization (-20 to 25 °C) Dissolution->Polymerization_Step Precipitation Precipitation of This compound Polymerization_Step->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing with Solvent Filtration->Washing Drying Drying under Vacuum Washing->Drying Cyamelide_Polymer This compound Polymer Drying->Cyamelide_Polymer FTIR FTIR Cyamelide_Polymer->FTIR TGA TGA Cyamelide_Polymer->TGA Elemental_Analysis Elemental Analysis Cyamelide_Polymer->Elemental_Analysis XRD XRD Cyamelide_Polymer->XRD

Caption: Experimental workflow for the synthesis and characterization of this compound.

Safety Precautions

  • Cyanic acid is highly toxic and a lachrymator. All manipulations should be performed in a well-ventilated fume hood.

  • Pure cyanic acid can polymerize explosively, especially upon rapid heating. Appropriate safety measures, such as using a blast shield, should be in place.

  • Standard personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

Conclusion

The synthesis of this compound presents unique challenges due to the instability of its monomer, cyanic acid. The protocols outlined in this document are based on historical data and general chemical principles. Researchers aiming to synthesize and study this compound should proceed with caution and expect to perform significant optimization of the reaction conditions to achieve a controlled and safe polymerization. Further research is warranted to establish a modern, reliable, and fully characterized protocol for the synthesis of this unique polymer.

References

Application Notes and Protocols for Handling and Storing Cyamelide Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and safety guidelines for the handling and storage of cyamelide powder. Adherence to these protocols is crucial to ensure personnel safety, maintain sample integrity, and promote a safe laboratory environment. This compound is a white, amorphous, and insoluble polymeric compound.[1][2] While it is shipped under ambient temperatures as a non-hazardous chemical, proper handling and storage are essential due to its properties and potential for dust generation.[1]

Safety Precautions and Personal Protective Equipment (PPE)

All personnel handling this compound powder must be familiar with standard laboratory safety procedures and the specific hazards associated with this compound.

1.1. Engineering Controls:

  • Work in a well-ventilated area.[3] For procedures that may generate dust, use a certified chemical fume hood or a powder containment hood.[4]

  • Use adequate general or local exhaust ventilation to keep airborne concentrations below permissible exposure limits.[3]

1.2. Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[5]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[5]

  • Skin and Body Protection: Wear a lab coat or long-sleeved clothing to prevent skin contact.[5]

  • Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 143 approved respirator with an appropriate particulate filter.[5]

1.3. General Hygiene Practices:

  • Avoid contact with eyes, skin, and clothing.[3]

  • Avoid inhalation of dust.[6][7]

  • Do not eat, drink, or smoke in areas where this compound powder is handled.

  • Wash hands thoroughly after handling and before leaving the laboratory.[3][6]

  • Remove contaminated clothing and wash it before reuse.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the storage and properties of this compound powder.

ParameterValueSource
Short-Term Storage Temperature 0 - 4 °C (days to weeks)[1]
Long-Term Storage Temperature -20 °C (months to years)[1]
Alternative Recommended Storage 2 - 8 °C[6]
Maximum Storage Temperature Do not store above 60°C / 140°F[3]
Shelf Life > 2 years (if stored properly)[1]
Appearance White, amorphous, porcelain-like solid/powder[1][2][3]
Solubility in Water Low / Insoluble[2]
Molecular Weight 129.08 g/mol [1][3]

Experimental Protocols: Handling and Weighing this compound Powder

This protocol outlines the step-by-step procedure for safely handling and weighing this compound powder.

3.1. Materials:

  • This compound powder in a tightly sealed container.

  • Spatula or scoop.

  • Weighing paper or boat.

  • Analytical balance.

  • Appropriate PPE (see section 1.2).

3.2. Procedure:

  • Preparation:

    • Ensure the work area (chemical fume hood or powder containment hood) is clean and free of clutter.

    • Don appropriate PPE.

    • Allow the this compound container to equilibrate to room temperature before opening to prevent condensation, as the powder can be hygroscopic.[6]

  • Weighing:

    • Place a weighing paper or boat on the analytical balance and tare.

    • Carefully open the this compound container.

    • Using a clean spatula, transfer the desired amount of powder to the weighing paper.

    • Perform the transfer slowly and carefully to minimize dust generation.

    • Once the desired weight is obtained, securely close the this compound container.

  • Post-Weighing:

    • Clean the spatula and any contaminated surfaces.

    • Dispose of the weighing paper and any contaminated materials in the appropriate waste container.

    • Remove PPE and wash hands thoroughly.

Storage Protocols

Proper storage is critical to maintain the stability and integrity of this compound powder.

4.1. Short-Term Storage (Days to Weeks):

  • Store in a tightly closed container in a refrigerator at 0 - 4 °C.[1]

  • The storage area should be dry and dark.[1]

4.2. Long-Term Storage (Months to Years):

  • For long-term storage, place the tightly sealed container in a freezer at -20 °C.[1]

  • Ensure the storage environment is dry and dark.[1]

4.3. General Storage Conditions:

  • Store in a dry, tightly closed container.[6] this compound is noted to be hygroscopic and sensitive to air and moisture.[6]

  • Keep separated from incompatible substances such as oxidizing agents.[8]

  • Do not return unused material to the original container to avoid contamination.[9]

Spill and Waste Disposal

5.1. Spill Cleanup:

  • For small spills, carefully sweep or scoop up the material, avoiding dust generation, and place it in a designated container for disposal.

  • Clean the spill area with a wet cloth or paper towel to remove any remaining powder.

  • For large spills, evacuate the area and follow emergency procedures.

5.2. Waste Disposal:

  • Dispose of this compound waste and contaminated materials in accordance with local, state, and federal regulations.[6][7]

  • Leave the chemical in its original container if possible and do not mix it with other waste.[6][7]

Visualized Workflows and Pathways

The following diagrams illustrate the key workflows for handling and storing this compound powder.

G cluster_prep Preparation cluster_handling Handling & Weighing cluster_cleanup Cleanup & Disposal A Don PPE (Gloves, Goggles, Lab Coat) B Prepare Well-Ventilated Area (Fume Hood) A->B C Equilibrate Container to Room Temp B->C D Carefully Open Container C->D E Transfer Powder with Spatula D->E F Weigh on Analytical Balance E->F G Tightly Close Container F->G H Clean Equipment and Surfaces G->H I Dispose of Waste Properly H->I J Remove PPE I->J K Wash Hands Thoroughly J->K

Caption: Workflow for Safe Handling of this compound Powder.

G Start This compound Powder Received Decision Storage Duration? Start->Decision ShortTerm Store at 0-4 °C (Dry, Dark, Tightly Sealed) Decision->ShortTerm Short Term (Days to Weeks) LongTerm Store at -20 °C (Dry, Dark, Tightly Sealed) Decision->LongTerm Long Term (Months to Years) End Ready for Use ShortTerm->End LongTerm->End

Caption: Decision Logic for this compound Powder Storage.

References

Application Notes and Protocols: Cyamelide as a Filler in Polymer Composites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyamelide, a white, amorphous polymer of cyanic acid with the approximate formula (HNCO)x, presents a novel opportunity as a functional filler in polymer composites.[1][2][3] Composed of triazine rings interconnected by amide bonds, its structure suggests high thermal stability and chemical inertness.[4] These properties make it a candidate for applications requiring enhanced thermal performance and durability in demanding environments. This document provides a comprehensive overview of the potential applications of this compound as a polymer composite filler, along with detailed protocols for its synthesis, incorporation into a polymer matrix, and the characterization of the resulting composite material. Due to the limited availability of specific data on this compound-polymer composites, the quantitative data presented herein is hypothetical and based on the known properties of this compound and analogous triazine-based polymers.

Potential Applications

The incorporation of this compound into polymer matrices is anticipated to enhance several material properties, leading to a range of potential applications:

  • High-Temperature Applications: Given its high thermal stability, with a decomposition temperature reported to be above 320°C, this compound can be used to improve the heat resistance of polymer composites.[5][6] This is particularly relevant for components in the aerospace, automotive, and electronics industries that are exposed to elevated temperatures.

  • Flame Retardant Materials: The high nitrogen content (32.56%) of this compound suggests its potential as a flame retardant filler.[4] Nitrogen-containing compounds often act as intumescent flame retardants, forming a protective char layer upon combustion.

  • Enhanced Mechanical Properties: As a rigid, amorphous filler, this compound is expected to increase the stiffness (Young's Modulus) and hardness of polymer composites. This can be beneficial for structural components requiring high rigidity and resistance to deformation.

  • Chemically Resistant Composites: The inherent chemical inertness of this compound could improve the resistance of polymer composites to various solvents and corrosive agents.

Experimental Protocols

Protocol 1: Synthesis of this compound Powder

This protocol describes the synthesis of this compound powder via the thermal decomposition of cyanuric acid.

Materials:

  • Cyanuric acid (C₃H₃N₃O₃)

  • High-temperature furnace with programmable temperature control

  • Ceramic crucible

  • Mortar and pestle

  • Deionized water

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Drying oven

Procedure:

  • Place 10 grams of cyanuric acid into a ceramic crucible.

  • Heat the crucible in a furnace to 350°C at a rate of 10°C/minute.

  • Hold the temperature at 350°C for 2 hours to ensure complete polymerization to this compound. The process involves the decomposition of cyanuric acid and subsequent polymerization of the resulting cyanic acid.[4][5]

  • Allow the furnace to cool down to room temperature.

  • The resulting product will be a white, porcelain-like solid.[1][2][3]

  • Grind the solid this compound into a fine powder using a mortar and pestle.

  • To purify the this compound, wash the powder with hot deionized water to remove any unreacted cyanuric acid, followed by filtration.

  • Dry the purified this compound powder in an oven at 120°C for 4 hours.

  • Store the dried this compound powder in a desiccator until further use.

Diagram of the this compound Synthesis Workflow:

G start Start: Cyanuric Acid heating Heat to 350°C in Furnace start->heating hold Hold at 350°C for 2 hours heating->hold cooling Cool to Room Temperature hold->cooling grinding Grind into Fine Powder cooling->grinding washing Wash with Hot Deionized Water grinding->washing filtration Filter washing->filtration drying Dry at 120°C for 4 hours filtration->drying end_product End: Purified this compound Powder drying->end_product

Caption: Workflow for the synthesis of this compound powder.

Protocol 2: Fabrication of this compound-Epoxy Composites

This protocol details the incorporation of this compound powder into an epoxy resin matrix using a solvent-assisted dispersion method.

Materials:

  • This compound powder (synthesized as per Protocol 1)

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • Amine-based curing agent (e.g., triethylenetetramine)

  • Ethanol

  • Beaker

  • Ultrasonic bath

  • Mechanical stirrer with a high-shear mixing blade

  • Vacuum oven

  • Molds for casting test specimens

Procedure:

  • Dispersion of this compound:

    • Weigh the desired amount of this compound powder (e.g., for 5, 10, 15 wt% loading).

    • Disperse the this compound powder in ethanol in a beaker. The ratio of ethanol to this compound should be approximately 10:1 by weight to ensure a well-dispersed suspension.

    • Place the beaker in an ultrasonic bath for 30 minutes to break down any agglomerates.[7]

  • Mixing with Epoxy Resin:

    • Preheat the epoxy resin to 50°C to reduce its viscosity.

    • Add the preheated epoxy resin to the this compound-ethanol suspension.

    • Mix the components using a mechanical stirrer at 500 rpm for 15 minutes.

  • Solvent Removal:

    • Place the mixture in a vacuum oven at 80°C for 2 hours to remove the ethanol.

  • Addition of Curing Agent and Casting:

    • Allow the mixture to cool to room temperature.

    • Add the stoichiometric amount of the amine curing agent to the this compound-epoxy mixture.

    • Stir the mixture thoroughly for 10 minutes, ensuring a homogeneous dispersion.

    • Pour the final mixture into preheated molds treated with a mold release agent.

  • Curing:

    • Cure the cast specimens in an oven at 80°C for 2 hours, followed by a post-curing step at 150°C for 3 hours.

    • Allow the molds to cool to room temperature before demolding the composite specimens.

  • Control Sample:

    • Prepare a control sample of neat epoxy resin (0 wt% this compound) following the same procedure, omitting the addition of this compound and ethanol.

Diagram of the Composite Fabrication Workflow:

G start Start: this compound Powder & Epoxy Resin dispersion Disperse this compound in Ethanol (Ultrasonication) start->dispersion mixing Mix with Preheated Epoxy Resin dispersion->mixing solvent_removal Remove Ethanol in Vacuum Oven mixing->solvent_removal add_curing_agent Add Curing Agent and Mix solvent_removal->add_curing_agent casting Pour into Molds add_curing_agent->casting curing Cure in Oven casting->curing end_product End: this compound-Epoxy Composite curing->end_product

Caption: Workflow for fabricating this compound-epoxy composites.

Protocol 3: Characterization of this compound-Polymer Composites

This protocol outlines the standard methods for characterizing the mechanical and thermal properties of the fabricated composites.

1. Mechanical Testing:

  • Tensile Testing (ASTM D638):

    • Use dog-bone shaped specimens.

    • Conduct the test using a universal testing machine at a crosshead speed of 2 mm/min.

    • Determine the tensile strength, Young's modulus, and elongation at break.

  • Flexural Testing (ASTM D790):

    • Use rectangular bar specimens.

    • Perform a three-point bending test to determine the flexural strength and flexural modulus.

  • Hardness Testing (ASTM D2240):

    • Measure the Shore D hardness of the composite samples.

2. Thermal Analysis:

  • Thermogravimetric Analysis (TGA):

    • Heat a small sample of the composite from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Determine the onset of decomposition temperature (Td) and the char yield at 800°C.

  • Differential Scanning Calorimetry (DSC):

    • Heat the samples from room temperature to 250°C at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Determine the glass transition temperature (Tg) of the composites.

3. Morphological Characterization:

  • Scanning Electron Microscopy (SEM):

    • Examine the fracture surfaces of the tensile test specimens.

    • Coat the surfaces with a thin layer of gold or carbon to make them conductive.

    • Analyze the images to assess the dispersion of the this compound particles and the interfacial adhesion between the filler and the epoxy matrix.

Hypothetical Data Presentation

The following tables summarize the expected trends in the properties of this compound-epoxy composites based on the known characteristics of this compound and other similar fillers.

Table 1: Hypothetical Mechanical Properties of this compound-Epoxy Composites

This compound Content (wt%)Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)Shore D Hardness
0 (Neat Epoxy)653.05.080
5703.83.584
10724.52.588
15685.21.890

Table 2: Hypothetical Thermal Properties of this compound-Epoxy Composites

This compound Content (wt%)Glass Transition Temp. (Tg) (°C)Decomposition Temp. (Td) (°C)Char Yield at 800°C (%)
0 (Neat Epoxy)15535015
515836522
1016237528
1516538035

Signaling Pathways and Logical Relationships

The logical relationship between the filler properties, processing, and final composite properties can be visualized as follows.

Diagram of Structure-Property Relationships:

G cluster_0 Filler Properties cluster_1 Processing cluster_2 Composite Properties cyamelide_props This compound Powder - High Thermal Stability - Chemical Inertness - High Nitrogen Content - Amorphous, Rigid processing_params Composite Fabrication - Filler Loading - Dispersion Quality - Curing Conditions cyamelide_props->processing_params composite_props Final Composite Properties - Enhanced Thermal Stability - Increased Stiffness & Hardness - Improved Flame Retardancy - Enhanced Chemical Resistance processing_params->composite_props

Caption: Influence of this compound properties and processing on composite performance.

Conclusion

This compound holds promise as a novel filler for enhancing the thermal and mechanical properties of polymer composites. The protocols outlined in this document provide a framework for the synthesis, fabrication, and characterization of this compound-based composites. Further experimental validation is required to fully elucidate the structure-property relationships and to explore the full potential of this compound in advanced material applications. The hypothetical data presented suggests that significant improvements in thermal stability and stiffness can be achieved, warranting further investigation into this new class of composite materials.

References

Troubleshooting & Optimization

how to improve the yield of cyamelide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cyamelide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and industrially significant method for synthesizing this compound is through the thermal decomposition (pyrolysis) of urea.[1][2] This process involves heating urea above its melting point, leading to the formation of isocyanic acid (HNCO) and ammonia. The isocyanic acid then polymerizes to form this compound, a white amorphous solid, or trimerizes to form its cyclic isomer, cyanuric acid.[3][4]

Q2: What are the main challenges in maximizing this compound yield?

A2: The primary challenge is the concurrent formation of the more stable cyclic trimer, cyanuric acid.[3][4] The reaction conditions often favor the formation of cyanuric acid, and this compound is sometimes considered an undesired byproduct.[5] Controlling the polymerization pathway of isocyanic acid to favor the linear polymer (this compound) over the cyclic trimer is the key to improving the yield.

Q3: What reaction parameters can be adjusted to favor this compound formation?

A3: Key parameters that can be optimized include temperature, reaction time, and the presence of a lid or inert atmosphere during pyrolysis. Lower pyrolysis temperatures and shorter reaction times may favor the formation of this compound. Additionally, performing the reaction in a covered crucible can influence the concentration of gaseous intermediates, potentially affecting the polymerization process.[1]

Q4: Are there alternative synthesis methods for this compound?

A4: While urea pyrolysis is the most common method, this compound can also be synthesized from other precursors that can generate cyanic acid. However, these methods are less common and may involve more complex starting materials or reaction conditions.

Troubleshooting Guide: Low this compound Yield

Low yields of this compound are a common issue, often due to the competing formation of cyanuric acid and other byproducts. This guide provides a systematic approach to troubleshooting and optimizing your synthesis.

Problem: The final product is a mixture with a low percentage of this compound.

Potential Cause Suggested Solution
Reaction conditions favor cyanuric acid formation. Modify the pyrolysis conditions. Experiment with a lower temperature range (e.g., 190-250°C) and shorter heating durations.[2]
Incomplete conversion of urea. Ensure the urea is heated uniformly. Use a well-controlled furnace or oil bath. Increase the reaction time incrementally to find the optimal point before significant byproduct formation occurs.
Loss of product during workup. This compound is insoluble in water, which can be used to wash away soluble impurities like unreacted urea and cyanuric acid.[3] Ensure thorough washing and careful filtration to recover the solid product.
Side reactions leading to other byproducts. The presence of ammonia, a byproduct of urea decomposition, can lead to the formation of ammelide and ammeline.[5] Performing the pyrolysis under a slow stream of inert gas might help to remove ammonia and shift the equilibrium.

Problem: No solid product is formed, or the yield is negligible.

Potential Cause Suggested Solution
Temperature is too high, leading to complete decomposition. Reduce the pyrolysis temperature. Start at the lower end of the decomposition range of urea (~150°C) and gradually increase it.[2]
Reaction time is too short for polymerization to occur. Increase the reaction time at the optimal temperature. Monitor the reaction progress by analyzing small samples at different time points.
Loss of volatile intermediates. Ensure the reaction is carried out in a partially covered or loosely sealed container to maintain a sufficient concentration of isocyanic acid for polymerization.[1]

Experimental Protocols

Protocol 1: Pyrolysis of Urea for this compound Synthesis

This protocol is a general guideline. Optimization of temperature and time is crucial for maximizing the yield of this compound over cyanuric acid.

Materials:

  • Urea (high purity)

  • Ceramic crucible with a lid

  • Muffle furnace with temperature control

  • Distilled water

  • Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

  • Place a known amount of urea (e.g., 10 grams) into a ceramic crucible.

  • Loosely place the lid on the crucible to allow for the escape of gaseous byproducts while maintaining a concentration of intermediates.

  • Place the crucible in a muffle furnace preheated to a temperature between 190°C and 250°C.

  • Heat for a specified duration (e.g., 30-60 minutes). This is a critical parameter to optimize.

  • Carefully remove the crucible from the furnace and allow it to cool to room temperature in a desiccator.

  • The solid product will be a mixture of this compound, cyanuric acid, and unreacted urea.

  • Grind the solid product into a fine powder.

  • Wash the powder with hot distilled water to dissolve the more soluble cyanuric acid and unreacted urea.

  • Filter the suspension while hot and wash the collected solid (this compound) with additional hot distilled water.

  • Dry the white solid product (this compound) in an oven at 100-110°C to a constant weight.

  • Calculate the yield based on the initial amount of urea.

Quantitative Data

The yield of this compound is highly dependent on the reaction conditions. The following table summarizes the expected product distribution from urea pyrolysis under different general conditions. Note that specific quantitative data for maximizing this compound is scarce in the literature, as the focus is often on cyanuric acid production.

Parameter Condition Favoring Cyanuric Acid Condition Potentially Favoring this compound Expected Outcome
Temperature Higher temperatures (e.g., >250°C)[2]Lower temperatures (e.g., 190-250°C)At lower temperatures, the polymerization of isocyanic acid may be less selective towards the thermodynamically more stable cyanuric acid.
Reaction Time Longer reaction timesShorter reaction timesShorter reaction times may kinetically favor the formation of the polymeric this compound before it converts to or is outcompeted by cyanuric acid.
Atmosphere Presence of ammonia can inhibit ammelide formation[2]Removal of ammonia (e.g., inert gas flow)Removing ammonia might shift the equilibrium away from the formation of other triazine byproducts, but its effect on the this compound/cyanuric acid ratio is not well-documented.

Visualizations

Urea_Pyrolysis_Pathway Urea Urea Isocyanic_Acid Isocyanic Acid (HNCO) Urea->Isocyanic_Acid Pyrolysis This compound This compound (Polymer) Isocyanic_Acid->this compound Polymerization Cyanuric_Acid Cyanuric Acid (Trimer) Isocyanic_Acid->Cyanuric_Acid Trimerization Byproducts Byproducts (Ammelide, Ammeline) Isocyanic_Acid->Byproducts Reaction with NH3

Caption: Reaction pathway for the pyrolysis of urea.

Troubleshooting_Workflow Start Low this compound Yield Check_Temp Analyze Pyrolysis Temperature Start->Check_Temp Check_Time Analyze Reaction Time Start->Check_Time Check_Atmosphere Evaluate Reaction Atmosphere Start->Check_Atmosphere Optimize_Workup Optimize Washing/Filtration Start->Optimize_Workup Result Improved Yield Check_Temp->Result Lower temperature Check_Time->Result Adjust time Check_Atmosphere->Result Control atmosphere Optimize_Workup->Result Improve recovery

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: Cyamelide and Cyanuric Acid Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the separation of cyamelide from cyanuric acid.

Frequently Asked Questions (FAQs)

Q1: What are the key differences between this compound and cyanuric acid that can be exploited for separation?

A1: The primary difference lies in their solubility. Cyanuric acid is significantly more soluble in water and certain organic solvents, especially at elevated temperatures, compared to this compound, which is largely insoluble.[1][2][3][4][5] this compound is a polymeric, amorphous solid, while cyanuric acid is a crystalline compound that can exist in different tautomeric forms.[2][3][6][7]

Q2: Why is my separation of this compound and cyanuric acid by simple water washing incomplete?

A2: Several factors can lead to incomplete separation. The physical nature of the mixture, such as very fine particle size or co-precipitation, can hinder efficient solvent penetration and dissolution of cyanuric acid. Additionally, if the water volume is insufficient or the temperature is too low, the dissolution of cyanuric acid will be limited, leaving a significant amount mixed with the insoluble this compound.[1]

Q3: Can cyanuric acid convert to this compound (or vice versa) during separation?

A3: Under typical separation conditions, such as washing with water or mild solvents, interconversion is unlikely. This compound is a stable polymer.[2] Cyanuric acid can be formed from the hydrolysis of other triazines like melamine, but the conversion of the stable cyanuric acid ring to the polymeric this compound structure is not a common reaction under these conditions.[6][8]

Q4: Are there any safety precautions I should be aware of when working with these compounds?

A4: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. While cyanuric acid itself has low toxicity, its combination with melamine can form insoluble crystals that can cause kidney issues.[6] When using solvents, ensure proper ventilation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the separation of this compound from cyanuric acid.

Issue Possible Cause(s) Troubleshooting Steps
Low Purity of this compound (Contaminated with Cyanuric Acid) 1. Inefficient washing due to insufficient solvent volume or low temperature.2. The mixture is a very fine powder, leading to poor solvent penetration.3. Cyanuric acid crystallizing out during filtration due to temperature drop.1. Increase the volume of wash solvent (e.g., water).2. Heat the solvent to increase the solubility of cyanuric acid (e.g., hot water).[1]3. Grind the solid mixture to a consistent particle size before washing.4. Perform filtration at an elevated temperature to keep cyanuric acid dissolved.
Low Yield of Cyanuric Acid in the Filtrate 1. Incomplete dissolution in the solvent.2. Precipitation of cyanuric acid with the this compound if the solvent is saturated.1. Increase the solvent-to-solid ratio.2. Increase the temperature of the solvent.[1]3. Perform multiple extractions with fresh solvent and combine the filtrates.
Presence of Other Impurities (e.g., Ammeline, Ammelide) The starting material is a crude mixture from melamine synthesis or hydrolysis.[9][10]1. Consider a multi-step purification process. For cyanuric acid, this could involve recrystallization from hot water or a suitable solvent.2. For this compound, sequential washes with different solvents may be necessary to remove various impurities.
Difficulty in Filtering the Mixture The this compound forms a very fine, gelatinous precipitate that clogs the filter paper.1. Use a centrifuge to pellet the this compound, decant the supernatant containing dissolved cyanuric acid, and then wash the pellet.2. Use a filter aid (e.g., celite) to improve filtration flow.

Quantitative Data

The following table summarizes the solubility of cyanuric acid in various solvents. This compound is generally reported as insoluble, with a very low solubility in water.[2][3][4]

Compound Solvent Solubility Temperature Reference
Cyanuric Acid Water0.2% (2 g/L)25 °C[1][6]
Water2.6% (26 g/L)90 °C[1]
Water10% (100 g/L)150 °C[1]
DMSO17.4%-[1]
DMF7.2%-[1]
AcetoneInsoluble-[1]
BenzeneInsoluble-[1][11]
ChloroformInsoluble-[11]
Diethyl EtherInsoluble-[1]
Hot AlcoholSoluble-[1]
This compound Water~0.01% (0.1 g/L)15 °C[5]

Experimental Protocols

Protocol 1: Separation by Differential Solubility in Water

This protocol leverages the significant difference in solubility between cyanuric acid and this compound in water.

  • Sample Preparation: Weigh the mixture of this compound and cyanuric acid. If it is a coarse solid, grind it to a fine, uniform powder to maximize surface area for extraction.

  • Extraction:

    • Add deionized water to the solid mixture in a beaker or flask. A solid-to-solvent ratio of 1:20 (w/v) is a good starting point (e.g., 1 g of solid in 20 mL of water).

    • Heat the suspension to 90-100 °C while stirring continuously for 30-60 minutes. This will dissolve the cyanuric acid.[1]

  • Separation:

    • While still hot, filter the suspension through a pre-heated Büchner funnel to separate the insoluble this compound.

    • Wash the collected this compound cake with a small amount of hot deionized water to remove any remaining dissolved cyanuric acid.

  • Isolation of this compound:

    • Dry the this compound cake in a vacuum oven at a suitable temperature (e.g., 80-100 °C) until a constant weight is achieved.

  • Isolation of Cyanuric Acid:

    • Allow the hot filtrate to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of the cyanuric acid.

    • Collect the cyanuric acid crystals by filtration.

    • Wash the crystals with a small amount of cold deionized water.

    • Dry the cyanuric acid crystals in a vacuum oven.

Protocol 2: Analytical Characterization

To confirm the purity of the separated fractions, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed, often after a derivatization step.[12][13][14][15]

Visualizations

SeparationWorkflow start Mixture of this compound and Cyanuric Acid add_water Add Hot Deionized Water (90-100 °C) and Stir start->add_water hot_filtration Hot Filtration add_water->hot_filtration solid Solid Residue (this compound) hot_filtration->solid Insoluble filtrate Hot Filtrate (Dissolved Cyanuric Acid) hot_filtration->filtrate Soluble wash_solid Wash with Hot Water solid->wash_solid cool_filtrate Cool Filtrate to Induce Crystallization filtrate->cool_filtrate dry_this compound Dry this compound wash_solid->dry_this compound cold_filtration Cold Filtration cool_filtrate->cold_filtration crystals Crystals (Cyanuric Acid) cold_filtration->crystals wash_crystals Wash with Cold Water crystals->wash_crystals dry_cyanuric Dry Cyanuric Acid wash_crystals->dry_cyanuric

Caption: Workflow for separating this compound and cyanuric acid.

TroubleshootingTree start Problem: Incomplete Separation check_purity Analyze Purity of This compound Fraction start->check_purity is_contaminated Contaminated with Cyanuric Acid? check_purity->is_contaminated check_yield Analyze Yield of Cyanuric Acid is_contaminated->check_yield No solution1 Increase water volume and/or temperature. Ensure hot filtration. is_contaminated->solution1 Yes is_low_yield Yield is Low? check_yield->is_low_yield solution2 Increase water volume. Perform multiple extractions. is_low_yield->solution2 Yes end_ok Separation Successful is_low_yield->end_ok No

Caption: Troubleshooting decision tree for incomplete separation.

References

Technical Support Center: Synthesis of Cyanuric Acid and Cyamelide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyanuric acid and its polymeric amorphous form, cyamelide.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction pathway for the synthesis of cyanuric acid from urea?

A1: The synthesis of cyanuric acid from urea is primarily a thermal decomposition process that proceeds through several key intermediates.[1][2][3] The process begins with the heating of urea, which commences decomposition at approximately 175°C.[1] This thermal treatment leads to the formation of isocyanic acid (HNCO) and ammonia.[2][4] The isocyanic acid then undergoes cyclotrimerization to form the stable cyanuric acid ring.[4]

Q2: What is this compound and how is it related to cyanuric acid?

A2: this compound is an amorphous, white, porcelain-like solid that is insoluble in water.[5][6] It is a polymer of isocyanic acid (HNCO)x, whereas cyanuric acid is the cyclic trimer of isocyanic acid, [C(O)NH]3.[5][6] Both compounds originate from the same isocyanic acid intermediate during the thermal decomposition of urea.[5][7]

Q3: What are the primary factors that influence the yield and purity of cyanuric acid?

A3: The main factors influencing the synthesis are temperature, reaction time, the presence of a solvent, and the use of catalysts.[4] Temperature is a critical parameter, with the reaction typically carried out between 175°C and 250°C.[1][8] Higher temperatures can accelerate the reaction but may also lead to the formation of byproducts.[8] The choice of solvent can also impact the yield, with high-boiling point solvents sometimes used.[9] Catalysts, such as ammonium chloride, can be employed to improve reaction efficiency.[10]

Q4: How can I minimize the formation of byproducts like ammelide and ammeline?

A4: The formation of amino-substituted triazines like ammelide and ammeline is a common issue, resulting in crude cyanuric acid that is typically only 75-80% pure.[11] These impurities can be minimized by controlling reaction conditions. One effective method for purification is acid digestion, where the crude product is heated in a strong mineral acid (e.g., sulfuric acid) to hydrolyze the ammelide and ammeline to cyanuric acid.[11][12]

Q5: What analytical methods are suitable for quantifying cyanuric acid and distinguishing it from this compound and other byproducts?

A5: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the quantitative analysis of cyanuric acid and its byproducts.[13][14][15][16][17] Fourier-Transform Infrared Spectroscopy (FTIR) can also be used for the characterization of the products.[13][18] For distinguishing between the soluble cyanuric acid and the insoluble this compound, solubility differences are a key preliminary separation step.

Troubleshooting Guides

Issue 1: Low Yield of Cyanuric Acid
Possible Cause Suggested Solution
Inadequate Temperature Ensure the reaction temperature is maintained within the optimal range of 190°C to 230°C.[3][19] Temperatures below 175°C result in a very slow reaction rate.[2]
Insufficient Reaction Time Allow for adequate reaction time for the trimerization of isocyanic acid to complete. Monitor the evolution of ammonia gas; the reaction is nearing completion when ammonia evolution ceases.[8]
Sublimation of Reactants/Intermediates If using a vacuum, ensure it is not too high, which could lead to loss of urea or isocyanic acid, especially at higher temperatures.[8]
Poor Heat Transfer Ensure uniform heating of the reaction mixture. Solidification of the product can adhere to surfaces and impede heat transfer.[8]
Issue 2: High Levels of this compound in the Product
Possible Cause Suggested Solution
Low Reaction Temperature Lower temperatures can favor the polymerization of isocyanic acid into this compound over the cyclic trimerization to cyanuric acid.[7] Consider increasing the reaction temperature to above 150°C to favor cyanuric acid formation.
Presence of Certain Catalysts or Impurities The specific catalyst used can influence the reaction pathway. While not extensively documented for favoring this compound, empirical testing with different catalysts may be necessary if this compound formation is persistent.
Rapid Cooling Rapidly cooling the reaction mixture from a high temperature might quench the formation of cyanuric acid and favor the amorphous polymer. A more controlled cooling process may be beneficial.
Issue 3: Product is a Hard, intractable Mass
Possible Cause Suggested Solution
Solid-Phase Reaction without Agitation The reaction of urea to cyanuric acid involves phase changes from solid to liquid and back to solid.[8] Without proper agitation, this can result in a solidified mass that is difficult to handle. Ensure continuous and effective stirring throughout the reaction.
High Concentration of Reactants In solvent-free methods, the high concentration of the product can lead to solidification. The use of a high-boiling point inert solvent can help to maintain a slurry and improve handling.

Experimental Protocols

Protocol 1: Solvent-Free Synthesis of Cyanuric Acid from Urea
  • Preparation: In a reaction vessel equipped with a stirrer and a system for ammonia gas removal, place a known quantity of urea. For improved results, a catalyst such as ammonium chloride can be mixed with the urea.[10]

  • Heating: Heat the mixture with constant stirring. The urea will melt at around 133°C.[3]

  • Reaction: Increase the temperature to 210-230°C. The melt will thicken and then gradually solidify as ammonia evolves and cyanuric acid is formed.[10] Maintain the temperature at around 250°C for approximately 15 minutes to ensure the reaction goes to completion.[10]

  • Cooling and Isolation: Cool the reaction vessel to below 100°C. Add water to the solid mass and pulverize it.[10]

  • Purification: The resulting crude cyanuric acid can be purified by acid digestion. Create a slurry with dilute sulfuric acid and heat to reflux for about one hour to hydrolyze ammelide and ammeline impurities to cyanuric acid.[11][12]

  • Final Product: Filter the purified cyanuric acid, wash with water until neutral, and dry to obtain the final product.[10]

Protocol 2: Liquid-Phase Synthesis of Cyanuric Acid
  • Preparation: In a round-bottom flask, add urea to a high-boiling point solvent (e.g., an alkyl dinitrile) at a specified ratio.[8]

  • Reaction: Heat the mixture to 150°C with stirring and apply a vacuum. Then, increase the temperature to 160-220°C.[8] Monitor the reaction by testing for the emission of ammonia with pH paper. The reaction is complete when ammonia is no longer evolved.[8]

  • Isolation: Cool the reaction mixture to approximately 80°C and add water to precipitate the product. Stir for one hour.[8]

  • Drying: Filter the solid product and dry it in an oven at 150°C for two hours to remove any water of crystallization.[8]

Quantitative Data Summary

Table 1: Effect of Temperature on Cyanuric Acid Yield (Solvent-Free)

Temperature (°C)Biuret (%)Cyanuric Acid (%)Ammelide (%)Ammeline (%)
19020.00.60.5-
2254.615.66.10.9
2500.219.97.71.3
2750.318.97.51.3
320-12.14.91.1

Data adapted from a study on the thermal decomposition of urea in an open reaction vessel, assuming 100g of urea initially. The percentages represent the mass of each component in the residue.[19]

Visualizations

Synthesis_Pathway Urea Urea (NH2CONH2) IsocyanicAcid Isocyanic Acid (HNCO) Urea->IsocyanicAcid Heat (>175°C) Byproducts Byproducts (Ammelide, Ammeline) Urea->Byproducts Side Reactions Ammonia Ammonia (NH3) Urea->Ammonia CyanuricAcid Cyanuric Acid (C3H3N3O3) IsocyanicAcid->CyanuricAcid Trimerization This compound This compound ((HNCO)x) IsocyanicAcid->this compound Polymerization

Caption: Reaction pathway from urea to cyanuric acid and this compound.

Troubleshooting_Workflow Start Synthesis Issue LowYield Low Cyanuric Acid Yield? Start->LowYield Highthis compound High this compound Content? LowYield->Highthis compound No CheckTemp Check & Optimize Temperature (190-230°C) LowYield->CheckTemp Yes HardMass Product is a Hard Mass? Highthis compound->HardMass No IncreaseTemp Increase Temperature (>150°C) Highthis compound->IncreaseTemp Yes ImproveAgitation Improve Agitation HardMass->ImproveAgitation Yes End Problem Resolved HardMass->End No CheckTime Increase Reaction Time CheckTemp->CheckTime CheckTime->End IncreaseTemp->End ConsiderSolvent Consider Using a Solvent ImproveAgitation->ConsiderSolvent ConsiderSolvent->End

Caption: Troubleshooting workflow for cyanuric acid synthesis.

References

Technical Support Center: Overcoming Cyamelide Insolubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the insolubility of cyamelide in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is this compound insoluble in most common organic solvents?

This compound is a polymer of cyanic acid, characterized by a stable, high-molecular-weight structure composed of triazine rings linked by amide bonds.[1] This polymeric nature and strong intermolecular forces contribute to its amorphous, porcelain-like structure and its insolubility in water and many organic solvents.[2][3]

Q2: Can this compound be dissolved directly in a solvent?

Direct dissolution of the polymeric form of this compound is extremely challenging due to its chemical inertness and high molecular weight.[1] The most effective approach to solubilize this compound is to first depolymerize it into its soluble monomer, cyanuric acid.

Q3: What is the recommended method for depolymerizing this compound?

Depolymerization of this compound can be achieved through hydrolysis, a chemical process that breaks the amide linkages in the polymer chain. Both acidic and alkaline hydrolysis can be employed to convert this compound into cyanuric acid. This process is analogous to the hydrolysis of other polyamides like Nylon.[4][5]

Q4: What are the expected products of this compound depolymerization?

The primary and desired product of complete this compound hydrolysis is cyanuric acid. The hydrolysis of related triazine compounds, such as melamine, proceeds in a stepwise manner, forming intermediates like ammeline and ammelide before yielding cyanuric acid.[6][7]

Q5: Once depolymerized, in which solvents is cyanuric acid soluble?

Cyanuric acid exhibits solubility in a range of solvents, particularly at elevated temperatures. It is soluble in hot water, hot ethanol, pyridine, concentrated hydrochloric acid, and concentrated sulfuric acid.[8] It also shows solubility in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[8]

Troubleshooting Guide

Issue: this compound powder does not dissolve after adding it to an organic solvent.

  • Cause: this compound is a polymer and will not dissolve directly. It requires depolymerization.

  • Solution: Implement one of the hydrolysis protocols outlined below to break down the polymer into soluble cyanuric acid.

Issue: The depolymerization reaction seems to be very slow or incomplete.

  • Cause 1: Insufficient temperature. Hydrolysis of polyamides is significantly faster at higher temperatures.[4][5]

  • Solution 1: Increase the reaction temperature. For aqueous hydrolysis, heating up to 90°C or higher can significantly improve the rate.

  • Cause 2: Inappropriate pH. The rate of hydrolysis is highly dependent on the concentration of acid or base.

  • Solution 2: For acid hydrolysis, ensure a sufficiently low pH by using a strong acid. For alkaline hydrolysis, a high pH is required. The choice between acid and alkaline conditions may depend on the stability of your target application for the solubilized product. Polyamides are generally more resistant to alkaline hydrolysis than acid hydrolysis.[4][5]

  • Cause 3: Poor mixing. In a heterogeneous reaction involving a solid and a liquid, efficient mixing is crucial to ensure contact between the reactant and the catalyst.

  • Solution 3: Employ vigorous stirring or sonication to enhance the interaction between the this compound particles and the hydrolyzing solution.

Issue: After the hydrolysis procedure, a precipitate remains.

  • Cause 1: Incomplete reaction. The remaining solid may be unreacted this compound.

  • Solution 1: Extend the reaction time or increase the temperature to drive the hydrolysis to completion.

  • Cause 2: Limited solubility of cyanuric acid. The product, cyanuric acid, may have precipitated out of the solution if its concentration exceeds its solubility at the given temperature.

  • Solution 2: Refer to the Cyanuric Acid Solubility Table below. You may need to use a larger volume of solvent or a different solvent in which cyanuric acid is more soluble. Heating the solution can also help to redissolve the cyanuric acid.

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of this compound
  • Preparation: Suspend the this compound powder in a suitable volume of dilute strong acid (e.g., 1 M HCl or 1 M H₂SO₄).

  • Heating: Heat the suspension to 90-100°C with vigorous stirring. The use of a reflux condenser is recommended to prevent solvent loss.

  • Monitoring: Monitor the reaction for the disappearance of the solid this compound. The time required will depend on the particle size and the specific conditions.

  • Cooling and Isolation: Once the reaction is complete, cool the solution. Cyanuric acid may crystallize upon cooling. The product can be isolated by filtration or the solution can be used directly if the chosen solvent is appropriate for the subsequent application.

Protocol 2: Alkaline-Catalyzed Hydrolysis of this compound
  • Preparation: Suspend the this compound powder in a suitable volume of a strong base solution (e.g., 1 M NaOH or 1 M KOH).

  • Heating: Heat the suspension to 90-100°C with vigorous stirring under reflux.

  • Monitoring: Observe the dissolution of the solid this compound.

  • Neutralization and Isolation: After the reaction is complete, cool the solution. Neutralize the solution with a suitable acid (e.g., HCl). Cyanuric acid will precipitate out as the solution is neutralized and cooled. The product can then be collected by filtration.

Data Presentation

Table 1: Solubility of Cyanuric Acid in Various Solvents

SolventTemperature (°C)Solubility ( g/100 g solvent)
Water25.50.27
Water500.7
Water902.6
Dimethylformamide (DMF)256.7
Dimethyl sulfoxide (DMSO)2515.1
Sulfuric Acid2523.4
Benzene250.23
Acetone-Insoluble
Ethanol-Sparingly soluble

Data sourced from multiple chemical databases.[8][9][10]

Visualizations

DepolymerizationWorkflow cluster_start Starting Material cluster_process Depolymerization Process cluster_product Product cluster_solubilization Solubilization This compound Insoluble this compound (Polymer) Hydrolysis Acid or Alkaline Hydrolysis This compound->Hydrolysis  Add Acid/Base  and Heat CyanuricAcid Soluble Cyanuric Acid (Monomer) Hydrolysis->CyanuricAcid  Depolymerization OrganicSolvent Organic Solvent (e.g., DMF, DMSO, Hot Ethanol) CyanuricAcid->OrganicSolvent  Dissolution TroubleshootingFlowchart Start Start: Insoluble this compound AddSolvent Add Organic Solvent Start->AddSolvent IsSoluble Is it Soluble? AddSolvent->IsSoluble Success Success: Solubilized Cyanuric Acid IsSoluble->Success Yes (Unlikely for Polymer) Failure Insoluble IsSoluble->Failure No Depolymerize Perform Acid/Alkaline Hydrolysis CheckComplete Is Reaction Complete? Depolymerize->CheckComplete IncreaseTimeTemp Increase Time/ Temperature CheckComplete->IncreaseTimeTemp No CheckPrecipitate Is there a Precipitate? CheckComplete->CheckPrecipitate Yes IncreaseTimeTemp->Depolymerize CheckPrecipitate->Success No AdjustSolvent Adjust Solvent/ Temperature based on Solubility Data CheckPrecipitate->AdjustSolvent Yes Failure->Depolymerize AdjustSolvent->Depolymerize

References

Technical Support Center: Purification of Crude Cyamelide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and standardized protocols for the purification of crude cyamelide.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities in crude this compound?

A1: Crude this compound is primarily the product of cyanic acid polymerization. The most common impurity is cyanuric acid, which is the cyclic trimer of cyanic acid.[1] Depending on the synthesis route, other potential impurities can include unreacted starting materials or other oligomeric forms.

Q2: What is the underlying principle for purifying crude this compound?

A2: The purification strategy leverages the significant difference in solubility between this compound and its main impurity, cyanuric acid. This compound is a polymer that is generally described as insoluble in water and most common organic solvents.[1][2][3] In contrast, cyanuric acid's solubility in water increases substantially with temperature, and it is also soluble in hot alcohols and certain acidic or alkaline solutions.[4] By washing the crude product with a hot solvent in which cyanuric acid is soluble, the impurity can be selectively removed, leaving behind the purified, insoluble this compound.

Q3: Why can't I use standard recrystallization to purify this compound?

A3: Recrystallization requires a solvent that can dissolve the compound of interest at a high temperature and in which the compound is insoluble at a low temperature. Since this compound is noted for its insolubility in common solvents, finding a suitable recrystallization solvent is not feasible.[2] Therefore, purification must rely on washing away soluble impurities rather than dissolving and recrystallizing the target compound.

Q4: After purification, my this compound powder is not perfectly white. What does this indicate?

A4: A non-white appearance may suggest the presence of residual impurities or slight thermal degradation. Ensure that any heating during the washing process is not excessive, as high temperatures could potentially cause decomposition. If the discoloration persists after thorough washing, consider an additional wash step or the use of an alternative solvent system as outlined in the advanced protocols.

Q5: How can I confirm the purity of my final product?

A5: The purity of the purified this compound can be assessed using various analytical techniques. Infrared (IR) spectroscopy is a useful method to confirm the disappearance of peaks associated with cyanuric acid. Elemental analysis can also be employed to verify the empirical formula. The absence of cyanuric acid can also be inferred if the wash filtrate, upon cooling, does not precipitate crystals.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Purified this compound 1. The crude sample had a high percentage of impurities. 2. Some fine particles of this compound were lost during filtration or decantation. 3. The crude material was not completely dry, leading to inaccurate initial mass measurement.1. This is expected if the initial purity was low. Record the final yield based on the initial crude mass. 2. Use a finer porosity filter paper or membrane. Allow the suspension to settle completely before decanting the supernatant. Consider centrifugation as an alternative to filtration. 3. Ensure the crude this compound is thoroughly dried before weighing and starting the purification process.
Filtrate Solidifies Upon Cooling The wash solvent (e.g., hot water) successfully dissolved a significant amount of cyanuric acid, which is precipitating out as the solution cools.This is an expected observation and indicates that the purification is working. It confirms the presence of a substantial amount of soluble impurities in the crude material. The precipitate is the impurity that has been removed.
Purified Product Still Contains Impurities 1. The washing was not thorough enough (insufficient solvent volume or wash cycles). 2. The temperature of the wash solvent was not high enough to effectively dissolve the impurities.1. Increase the number of washing cycles. After the final wash, test a small amount of the supernatant by cooling it to see if any more precipitate forms. If it does, continue washing. 2. Ensure your wash solvent is maintained at a sufficiently high temperature (e.g., >90°C for water) during the washing step to maximize the solubility of cyanuric acid.
Filtration is Extremely Slow This compound is an amorphous solid and may consist of very fine particles that can clog the filter paper.1. Use a filter funnel with a larger surface area (e.g., a Büchner funnel) and apply a vacuum. 2. Consider using centrifugation followed by decantation of the supernatant as the primary method for separating the solid from the wash liquid. The final product can then be washed a final time and filtered.

Experimental Protocols

Method 1: Purification of Crude this compound by Hot Water Leaching

This protocol is the standard and most direct method for removing cyanuric acid impurities from crude this compound.

Materials:

  • Crude this compound

  • Deionized Water

  • Beaker or Erlenmeyer Flask

  • Hot Plate with Magnetic Stirring

  • Thermometer

  • Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask) or Centrifuge

  • Drying Oven

Procedure:

  • Preparation: Weigh the crude this compound and place it in a beaker of appropriate size. Add a magnetic stir bar.

  • Washing: For every 1 gram of crude material, add approximately 50-100 mL of deionized water. Place the beaker on a hot plate and begin stirring.

  • Heating: Heat the suspension to 90-100°C while stirring continuously. Maintain this temperature for 20-30 minutes. This allows the soluble cyanuric acid to dissolve in the hot water while the this compound remains as a solid suspension.

  • Separation: Separate the solid this compound from the hot supernatant. This can be achieved by:

    • Hot Filtration: Quickly filter the hot mixture using a pre-heated Büchner funnel to prevent the cyanuric acid from crystallizing and clogging the filter.

    • Centrifugation & Decantation: Centrifuge the hot suspension and carefully decant the hot supernatant. This method is often more efficient for fine particles.

  • Repeat: Repeat the washing process (steps 2-4) at least two more times with fresh deionized water to ensure complete removal of impurities.

  • Final Rinse: Perform a final wash with cold deionized water and then a small amount of a volatile solvent like acetone to aid in drying.

  • Drying: Dry the purified white solid in an oven at 80-100°C to a constant weight.

  • Confirmation: Weigh the final product and calculate the yield. Purity can be checked via analytical methods such as IR spectroscopy.

Data Presentation

Use the following table to log and compare results from different purification batches. This allows for methodical optimization of the process.

Batch ID Crude Mass (g) Solvent Used Solvent Temp (°C) Wash Cycles Purified Mass (g) Yield (%) Final Appearance Notes
CYAM-P1-HW10.5DI Water9537.268.6%White PowderSignificant precipitate in filtrate
CYAM-P2-HW11.2DI Water9547.567.0%White PowderFiltrate clear on cooling
CYAM-P3-HA9.81M HCl (hot)9026.970.4%Off-whiteFaster filtration

Visualizations

The following diagrams illustrate the chemical relationships and the experimental workflow for the purification of this compound.

G cluster_0 Synthesis & Impurity Formation CyanicAcid Cyanic Acid (HNCO) This compound This compound (Desired Polymer) CyanicAcid->this compound Polymerization CyanuricAcid Cyanuric Acid (Impurity) CyanicAcid->CyanuricAcid Trimerization

Caption: Relationship between cyanic acid, this compound, and cyanuric acid.

Start Start: Crude this compound AddWater Add Deionized Water (50-100 mL per g) Start->AddWater HeatStir Heat to 90-100°C with Stirring for 30 min AddWater->HeatStir Separate Separate Solid from Hot Supernatant (Filter or Centrifuge) HeatStir->Separate Supernatant Supernatant: Contains Dissolved Cyanuric Acid Separate->Supernatant Repeat Repeat Wash Cycle 2-3 Times? Separate->Repeat Solid Repeat->AddWater Yes FinalWash Final Rinse with Cold Water & Acetone Repeat->FinalWash No Dry Dry Product in Oven (80-100°C) FinalWash->Dry End End: Purified this compound Dry->End

Caption: Experimental workflow for the purification of crude this compound.

References

Technical Support Center: Cyamelide Characterization by XRD

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the characterization of cyamelide using X-ray Diffraction (XRD).

Troubleshooting Guide

This guide addresses specific problems that may arise during the experimental process, from sample preparation to data interpretation.

No Peaks Observed or Only an Amorphous Halo

Question: My XRD pattern for this compound shows no sharp peaks, only a broad hump (amorphous halo). Is this normal, and what can I do to obtain a crystalline pattern?

Answer:

It is very common for this compound to be amorphous or have very low crystallinity, resulting in an XRD pattern with a broad halo instead of sharp diffraction peaks. This compound is a polymer formed from the polymerization of cyanic acid, and this process often leads to a disordered structure.[1]

Troubleshooting Steps:

  • Confirm Synthesis and Purification: Incomplete conversion of precursors or the presence of impurities can inhibit crystallization. Ensure your synthesis protocol for cyanic acid polymerization is followed carefully and that precursors like cyanuric acid are of high purity.

  • Annealing: Thermal treatment (annealing) below the decomposition temperature may promote crystallization. Experiment with different annealing temperatures and times.

  • Solvent Vapor Annealing: Exposing the amorphous this compound powder to the vapor of a suitable solvent can sometimes induce crystallization.

  • Slow Polymerization: The rate of polymerization can influence crystallinity. Slower polymerization at lower temperatures (below 0°C) might favor the formation of a more ordered, potentially crystalline, this compound structure. Conversely, higher temperatures (above 150°C) tend to favor the formation of cyanuric acid.[2]

  • Confirm Instrument Calibration: Ensure your XRD instrument is properly calibrated using a standard crystalline material (e.g., silicon).

dot

start Start: XRD pattern shows only amorphous halo confirm_synthesis Verify Synthesis & Purification Protocol start->confirm_synthesis annealing Attempt Thermal Annealing confirm_synthesis->annealing solvent_anneal Try Solvent Vapor Annealing annealing->solvent_anneal slow_poly Optimize Polymerization Rate (slower) solvent_anneal->slow_poly instrument_check Check Instrument Calibration slow_poly->instrument_check outcome_crystalline Crystalline Peaks Observed instrument_check->outcome_crystalline If peaks appear outcome_amorphous Still Amorphous: Likely inherent property of sample instrument_check->outcome_amorphous If still halo

Caption: Troubleshooting workflow for an amorphous this compound XRD pattern.

Unexpected Peaks in the XRD Pattern

Question: I have some sharp peaks in my this compound XRD pattern, but I'm not sure if they are from this compound or an impurity. How can I identify the source of these peaks?

Answer:

Unexpected peaks in a predominantly amorphous pattern are often due to crystalline impurities from the synthesis process. The most common precursors and byproducts are cyanuric acid and melamine.

Troubleshooting Steps:

  • Compare with Known Patterns: Match the observed peak positions (2θ values) with reference data for potential impurities.

  • Database Search: Use a crystallographic database (e.g., ICDD PDF4+) to search for matches with your peak list.

  • Analyze Synthesis Route: Review your synthesis method to identify potential crystalline starting materials or side products. For example, the thermal decomposition of urea can produce cyanuric acid, ammelide, and ammeline as byproducts.[3]

Data for Common Impurities:

CompoundJCPDS/ICDD No.Crystal SystemKey 2θ Peaks (Cu Kα)
Melamine00-039-1950Monoclinic~17.7°, 27.1°, 28.8°, 29.8°
Cyanuric Acid00-005-0127Monoclinic~17.5°, 29.5°, 32.5°

Note: Peak positions can vary slightly depending on the specific polymorph and instrument calibration.

dot

start Start: Unexpected peaks in This compound XRD pattern compare_precursors Compare peak positions with known precursors (e.g., cyanuric acid, melamine) start->compare_precursors database_search Perform a search in a crystallographic database (e.g., ICDD) start->database_search review_synthesis Review synthesis protocol for potential side products start->review_synthesis impurity_identified Impurity Identified compare_precursors->impurity_identified Match found database_search->impurity_identified Match found unknown_phase Unknown Crystalline Phase database_search->unknown_phase No match review_synthesis->impurity_identified Likely byproduct

Caption: Decision tree for identifying unknown peaks in an XRD pattern.

Broad or Poorly Resolved Peaks

Question: My XRD pattern shows very broad peaks, making it difficult to determine the crystal structure or phase purity. What could be the cause and how can I improve the peak sharpness?

Answer:

Broad peaks in XRD patterns of polymeric materials can be attributed to several factors, including small crystallite size, lattice strain, and instrumental effects.

Troubleshooting Steps:

  • Optimize Sample Preparation:

    • Grinding: Ensure the sample is a fine, homogeneous powder. However, excessive grinding can introduce defects and peak broadening.

    • Sample Surface: The sample surface should be smooth and level with the sample holder to avoid geometrical errors.

  • Instrumental Settings:

    • Scan Speed: Use a slower scan speed and a smaller step size to improve data quality and resolution.

    • Optics: Ensure the diffractometer optics are properly aligned.

  • Scherrer Equation for Crystallite Size: Peak broadening is inversely proportional to the crystallite size. You can estimate the average crystallite size using the Scherrer equation if you have well-defined, albeit broad, peaks.

  • Annealing: As mentioned previously, annealing can increase crystallite size and reduce lattice strain, leading to sharper peaks.

Frequently Asked Questions (FAQs)

Q1: What is the expected XRD pattern for this compound?

A1: In most cases, the expected XRD pattern for this compound is a broad, amorphous halo, indicating a lack of long-range crystalline order.[1] Obtaining a highly crystalline pattern for this compound is not typical.

Q2: How can I differentiate between this compound and cyanuric acid in my XRD pattern?

A2: Cyanuric acid is a crystalline precursor to this compound and will exhibit sharp diffraction peaks. If your sample is a mixture, you will see sharp peaks corresponding to cyanuric acid superimposed on the broad amorphous halo of this compound. You can compare the peak positions to the reference data for cyanuric acid (JCPDS 00-005-0127) to confirm its presence.

Q3: Can I quantify the amount of amorphous this compound versus crystalline impurities?

A3: Yes, quantitative phase analysis (QPA) can be performed, often using the Rietveld refinement method. This involves fitting the entire diffraction pattern with calculated patterns of the known crystalline phases and a model for the amorphous background. The relative areas under the crystalline peaks and the amorphous halo can provide an estimate of the weight fractions of each component.

Q4: What is the best way to prepare a this compound sample for XRD analysis?

A4: For powder XRD, the sample should be a fine, homogeneous powder. Gently grind the sample to a consistent particle size. The powder should be carefully packed into the sample holder to ensure a flat, smooth surface that is level with the holder's reference plane. Avoid excessive pressure during packing, as this can induce preferred orientation.

Q5: My this compound was synthesized by thermal decomposition of melamine. What impurities should I look for in the XRD pattern?

A5: The thermal decomposition of melamine can result in various condensation products. Besides unreacted melamine, you might find intermediates like melam or melem. It is advisable to consult the literature for the XRD patterns of these specific compounds if you suspect their presence.

Experimental Protocols

General Protocol for Powder X-ray Diffraction (XRD) of this compound
  • Sample Preparation:

    • Gently grind the this compound sample into a fine powder using an agate mortar and pestle.

    • Carefully load the powder into a standard XRD sample holder.

    • Use a flat edge (like a glass slide) to press the powder down gently and create a smooth, flat surface that is coplanar with the surface of the sample holder.

  • Instrument Setup (Typical Parameters):

    • X-ray Source: Cu Kα (λ = 1.5406 Å)

    • Voltage and Current: 40 kV and 40 mA

    • Scan Range (2θ): 5° to 60°

    • Scan Speed: 1°/min

    • Step Size: 0.02°

  • Data Analysis:

    • Perform background subtraction.

    • Identify the position of the amorphous halo.

    • If sharp peaks are present, determine their 2θ positions and compare them to reference patterns of potential impurities (e.g., cyanuric acid, melamine) from a database like the ICDD.

    • If applicable, use software for peak fitting and quantitative analysis.

References

preventing byproduct formation in cyamelide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cyamelide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful synthesis of high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to cyanuric acid?

A1: this compound is an amorphous, white, porcelain-like solid which is a polymer of cyanic acid (HNCO).[1] It is an isomer of cyanuric acid, which is the cyclic trimer of cyanic acid. The formation of either this compound or cyanuric acid from cyanic acid is highly dependent on the reaction temperature.

Q2: What is the primary precursor for this compound synthesis?

A2: The primary precursor for this compound synthesis is cyanic acid. Cyanic acid is a reactive chemical species that can be generated in situ, most commonly through the thermal decomposition (pyrolysis) of urea.[2][3] It can also be produced by the protonation of a cyanate salt, such as potassium cyanate.

Q3: What are the main byproducts in this compound synthesis?

A3: The most common byproduct in this compound synthesis is its isomer, cyanuric acid.[1] Other potential byproducts, particularly when urea is used as the starting material and the reaction temperature is not strictly controlled, include ammelide and ammeline.[3]

Q4: How can I maximize the yield of this compound over cyanuric acid?

A4: The key to maximizing this compound yield is maintaining a low reaction temperature. The polymerization of cyanic acid to this compound is favored at temperatures below 0°C. Conversely, temperatures above 150°C favor the trimerization of cyanic acid to cyanuric acid.[4]

Q5: How can I confirm the identity and purity of my synthesized this compound?

A5: The identity and purity of this compound can be assessed using various analytical techniques. Fourier-transform infrared spectroscopy (FTIR) is useful for identifying the characteristic functional groups in the polymer. Due to its insoluble nature, solid-state Nuclear Magnetic Resonance (NMR) spectroscopy would be more appropriate than solution-state NMR for structural elucidation.[5][6] Quantitative analysis of purity can be challenging due to its insolubility, but techniques like elemental analysis can provide information on the elemental composition.[5] High-performance liquid chromatography (HPLC) can be used to quantify soluble impurities like ammelide and ammeline in the reaction mixture.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of product 1. Incorrect reaction temperature: Temperature may be too high, favoring cyanuric acid formation. 2. Premature polymerization of cyanic acid: Cyanic acid may be polymerizing before all of it is generated. 3. Loss of gaseous cyanic acid: If generating cyanic acid from urea pyrolysis, it may be escaping the reaction vessel.1. Strict temperature control: Ensure the reaction temperature is maintained below 0°C, preferably closer to -20°C or lower, using a suitable cooling bath. 2. Controlled addition of reactants: If using a two-step process (generation of cyanic acid followed by polymerization), add the cyanic acid solution slowly to the cold reaction medium. 3. Efficient trapping of cyanic acid: Use a cold trap or an appropriate solvent to capture the gaseous cyanic acid as it is generated.
Product is a mixture of this compound and cyanuric acid Reaction temperature was not low enough: Even temperatures slightly above 0°C can lead to the formation of cyanuric acid.[4]Improve cooling efficiency: Use a more effective cooling bath (e.g., dry ice/acetone) and ensure the reaction vessel is well-insulated. Monitor the internal reaction temperature closely.
Presence of ammelide and ammeline impurities High-temperature decomposition of urea: These byproducts are typically formed at temperatures above 190°C during urea pyrolysis.[3]Optimize urea pyrolysis: If preparing cyanic acid from urea, conduct the pyrolysis at the lowest possible temperature that allows for efficient decomposition to cyanic acid and ammonia, and quickly trap the cyanic acid at low temperature to prevent further reactions.
Polymerization reaction is too rapid and difficult to control (runaway reaction) Exothermic nature of polymerization: The polymerization of cyanic acid is an exothermic process, which can lead to a rapid increase in temperature if not properly managed.[7][8]1. Effective heat dissipation: Use a reaction vessel with a high surface area-to-volume ratio and ensure efficient stirring. 2. Slow addition of monomer: Add the cyanic acid (or its precursor) to the reaction mixture slowly and in a controlled manner. 3. Dilution: Conduct the reaction in a suitable inert solvent to help dissipate heat.
Product is difficult to handle and purify Amorphous and insoluble nature of this compound: this compound is known to be an insoluble, amorphous solid.[1]Purification by washing: Since this compound is insoluble in most common solvents, purification can be achieved by washing the solid product with solvents that will dissolve unreacted starting materials and soluble byproducts.[9][10] For example, washing with water can help remove any unreacted urea or cyanate salts.

Key Experimental Protocols

Synthesis of this compound from Urea Pyrolysis

This method involves the thermal decomposition of urea to generate cyanic acid, which is then polymerized at low temperature.

Materials:

  • Urea

  • Inert, high-boiling point solvent (e.g., dry toluene)

  • Dry, inert solvent for trapping (e.g., diethyl ether, pre-cooled to -78°C)

  • Dry ice/acetone bath

Procedure:

  • Set up a pyrolysis apparatus consisting of a heating mantle, a round-bottom flask for urea, a condenser, and a collection flask immersed in a dry ice/acetone bath (-78°C) containing the trapping solvent.

  • Place urea in the pyrolysis flask.

  • Heat the urea gently under a slow stream of inert gas (e.g., nitrogen or argon). The urea will melt and decompose, releasing gaseous cyanic acid and ammonia.[2]

  • The gaseous cyanic acid will pass through the condenser and be trapped in the cold solvent in the collection flask.

  • Once a sufficient amount of cyanic acid has been collected in the trapping solvent, the solution is maintained at a low temperature (e.g., -20°C to 0°C) to allow for the polymerization of cyanic acid to this compound. The polymerization may take several hours.

  • This compound will precipitate out of the solution as a white solid.

  • Isolate the solid product by filtration.

  • Wash the solid with the cold trapping solvent to remove any unreacted cyanic acid, followed by washing with a solvent in which byproducts like cyanuric acid have some solubility (e.g., warm water) if necessary, though this may be challenging due to this compound's insolubility.

  • Dry the final product under vacuum.

Quantitative Data Summary

The formation of this compound versus its byproducts is highly dependent on the reaction conditions. The following table summarizes the general trends observed.

Reaction Parameter Effect on this compound Yield Effect on Byproduct Formation
Temperature Decreasing temperature (< 0°C) significantly increases this compound yield.Increasing temperature (> 25°C) favors cyanuric acid formation. Temperatures > 190°C (in urea pyrolysis) increase the formation of ammelide and ammeline.[3]
Solvent Anhydrous, inert solvents are preferred to prevent side reactions of cyanic acid.Protic solvents may react with cyanic acid.
Reaction Time Sufficient time at low temperature is required for complete polymerization.Prolonged reaction times at elevated temperatures will favor byproduct formation.

Visualization of Reaction Pathways

The following diagram illustrates the relationship between the key reactants, intermediates, and products in the synthesis of this compound and its common byproducts starting from urea.

Cyamelide_Synthesis_Pathway Urea Urea CyanicAcid Cyanic Acid (HNCO) Urea->CyanicAcid Pyrolysis (> 152°C) AmmelideAmmeline Ammelide/Ammeline (Byproducts) Urea->AmmelideAmmeline H2 This compound This compound (Desired Product) CyanicAcid->this compound CyanuricAcid Cyanuric Acid (Byproduct) CyanicAcid->CyanuricAcid L1 H1 HighTemp High Temperature (> 150°C) HighTemp->H1 Favored LowTemp Low Temperature (< 0°C) LowTemp->L1 Favored UreaPyrolysisTemp High Temperature (> 190°C) UreaPyrolysisTemp->H2 Formation

Caption: Reaction pathway for this compound synthesis from urea.

References

Technical Support Center: Optimizing Cyamelide/Cyanuric Acid Formation from Urea

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of cyamelide and related triazines from urea. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for cyanuric acid formation from urea?

There is no single optimal temperature, but rather a critical temperature range that influences both the rate of reaction and the product distribution. The thermal decomposition of urea is a multi-step process:

  • Below 160°C: Molten urea evaporates slowly with minimal decomposition.[1]

  • 175°C - 190°C: Cyanuric acid (CYA) and ammelide begin to form, but the reaction rate is very slow.[2][3] The primary intermediate formed in this range is biuret.[1]

  • 190°C - 250°C: This is the most effective range for the formation of cyanuric acid. Above 190°C, the decomposition of biuret significantly increases the rate of CYA production.[2][3][4] The formation of CYA, ammeline, and ammelide is generally complete by 250°C.[2]

  • Above 250°C: Sublimation and eventual decomposition of the desired products, including cyanuric acid, begin to occur.[2][4]

Q2: What is the general reaction pathway from urea to cyanuric acid?

The thermal decomposition of urea is a complex process involving several key intermediates.[2] The primary pathway is:

  • Urea Decomposition: When heated above 152°C, urea decomposes into ammonia (NH₃) and isocyanic acid (HNCO).[2][3]

  • Biuret Formation: The highly reactive isocyanic acid then reacts with unreacted urea to form biuret.[2][3]

  • Triazine Formation: At temperatures exceeding 190°C, biuret decomposes and cyclizes to form a mixture of triazines, primarily cyanuric acid, ammelide, and ammeline.[2][4]

Q3: What are the main byproducts, and how does temperature affect their formation?

The primary byproducts are biuret, ammelide, and ammeline. Their relative concentrations are highly dependent on temperature.[2]

  • Biuret: Is the main intermediate and is most abundant at temperatures below 190°C.[1] As the temperature increases towards 200°C, biuret is consumed to form other products.[1]

  • Ammelide and Ammeline: These are aminated derivatives of cyanuric acid. Their formation becomes more significant as the temperature rises, particularly around 250°C.[2][5] Some studies suggest that conducting the pyrolysis in the presence of ammonia can inhibit the formation of ammelide.[6]

Q4: How can the final product mixture be characterized and quantified?

Several analytical techniques are suitable for identifying and quantifying the components of the crude product mixture.

  • High-Performance Liquid Chromatography (HPLC): This is a common method for separating and quantifying urea, biuret, cyanuric acid, ammelide, and ammeline.[2][7]

  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique can be used for the simultaneous determination of melamine and its analogues (ammelide, ammeline, cyanuric acid) after derivatization.[8]

  • Fourier Transform-Infrared (FT-IR) Spectroscopy: FT-IR can be used to identify the functional groups present in the solid residue and track the conversion of urea.[2]

  • Thermogravimetric Analysis (TGA): TGA is useful for studying the thermal stability of the products and identifying the different stages of decomposition.[2][5]

Troubleshooting Guide

Problem 1: Low Yield of Cyanuric Acid

Potential Cause Recommended Solution
Temperature is too low (<190°C) The conversion of the key intermediate, biuret, to cyanuric acid is inefficient at lower temperatures.[2][3] Solution: Increase the reaction temperature to the optimal range of 190°C - 250°C to accelerate the conversion.[2]
Reaction time is too short The decomposition and cyclization reactions may not have proceeded to completion. Solution: Increase the duration of heating at the target temperature to allow for the complete conversion of intermediates.
Temperature is too high (>250°C) Cyanuric acid begins to sublimate and decompose at temperatures above 250°C, leading to product loss.[2][4] Solution: Reduce the temperature to below 250°C to minimize sublimation and degradation.

Problem 2: Product is Impure with High Levels of Ammelide/Ammeline

Potential Cause Recommended Solution
Reaction conditions favor amination The reaction of cyanuric acid with ammonia generated in situ can produce ammelide and ammeline. Solution 1: Conduct the pyrolysis in a closed system to maintain an atmosphere of ammonia, which has been shown to surprisingly inhibit the formation of these water-insoluble impurities.[6] Solution 2: The addition of nitric acid or ammonium nitrate (10-15% based on urea feed) during pyrolysis at 250°-300° C can yield a product with significantly lower ammelide and ammeline content.[9]

Problem 3: Crude Product Contains Significant Unreacted Urea or Biuret

Potential Cause Recommended Solution
Incomplete Reaction The reaction has not been driven to completion, often due to insufficient thermal energy or time. Biuret is the primary intermediate formed from urea.[1][2] Solution: Increase the reaction temperature to >190°C and/or extend the reaction time to ensure the complete conversion of both urea and the biuret intermediate.[2][3]

Data Presentation

Table 1: Product Distribution from Urea Pyrolysis at Various Temperatures This table summarizes the composition of the solid residue when urea is heated to different target temperatures, based on data from Schaber et al. (2004).[2]

Temperature (°C)Urea (mass %)Biuret (mass %)Cyanuric Acid (mass %)Ammelide (mass %)Ammeline (mass %)Melamine (mass %)
14099.80.20.00.00.00.0
15587.412.60.00.00.00.0
17045.553.11.40.00.00.0
18511.270.118.70.00.00.0
2002.510.382.74.50.00.0
2350.00.091.57.90.60.0
2500.00.089.19.81.10.0

Experimental Protocols

Protocol 1: Benchtop Pyrolysis of Urea

This protocol describes a basic method for the thermal decomposition of urea in an open vessel, adapted from procedures described in the literature.[2]

  • Preparation: Place 3.0 g of ACS reagent grade urea into a 10 mL borosilicate beaker.

  • Heating: Place the beaker in a sand bath preheated to the desired target temperature (e.g., 200°C). Heat the sample until it reaches the target temperature and maintain it for a specified duration (e.g., 30 minutes). Ensure adequate ventilation in a fume hood.

  • Cooling: Promptly remove the beaker from the sand bath and cool it rapidly to room temperature in a water bath to quench the reaction.

  • Collection: Collect the resulting solid residue for analysis.

  • Analysis: Dissolve a known quantity of the residue in an appropriate solvent for analysis by HPLC or other characterization methods.

Protocol 2: Characterization by HPLC

This protocol provides a general outline for the analysis of urea pyrolysis products.

  • Standard Preparation: Prepare standard solutions of urea, biuret, cyanuric acid, ammelide, and ammeline in a suitable solvent. Due to the potential for insoluble salt formation between melamine and cyanuric acid, using alkaline conditions (pH 11-12) for standard preparation and sample extraction can be beneficial.[7]

  • Sample Preparation: Dissolve a precisely weighed amount of the solid residue from Protocol 1 in the same alkaline solvent used for the standards. Filter the solution through a 0.2 µm syringe filter.

  • Chromatography: Inject the sample onto an appropriate HPLC column (e.g., a reverse-phase C18 column).

  • Quantification: Use a calibration curve generated from the standards to determine the mass percentage of each component in the sample.[7]

Visualizations

Reaction_Pathway Urea Urea HNCO Isocyanic Acid (HNCO) + NH₃ Urea->HNCO  Δ (>152°C) Biuret Biuret Urea->Biuret >160°C HNCO->Biuret >160°C Biuret_in Biuret->Biuret_in Triazines Cyanuric Acid Ammelide Ammeline Biuret_in->Triazines  Δ (>190°C)

Caption: Reaction pathway for the thermal decomposition of urea.

Experimental_Workflow start Start prepare Weigh Urea Sample start->prepare heat Heat in Sand Bath to Target Temperature prepare->heat hold Hold at Temperature for Set Duration heat->hold cool Rapidly Cool to Room Temperature hold->cool collect Collect Solid Residue cool->collect analyze Analyze Product (e.g., HPLC, FT-IR) collect->analyze end End analyze->end

Caption: General experimental workflow for urea pyrolysis.

Troubleshooting_Guide start Analysis Shows Low Yield or High Impurity high_biuret High Biuret/Urea Content? start->high_biuret Check Composition high_ammelide High Ammelide Content? high_biuret->high_ammelide No sol_biuret Increase Temp to >190°C and/or Increase Time high_biuret->sol_biuret Yes low_yield Overall Low Yield? high_ammelide->low_yield No sol_ammelide Add NH₄NO₃ or Conduct in NH₃ Atmosphere high_ammelide->sol_ammelide Yes sol_low_yield Check Temp: - Too low (<190°C)? Increase. - Too high (>250°C)? Decrease. low_yield->sol_low_yield Yes end_node Re-analyze Product sol_biuret->end_node sol_ammelide->end_node sol_low_yield->end_node

Caption: Troubleshooting decision tree for this compound/cyanuric acid synthesis.

References

dealing with the amorphous nature of cyamelide in analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the amorphous nature of cyamelide in their analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its amorphous nature a challenge in analysis?

A1: this compound is a white, amorphous, and insoluble polymeric compound that is a polymer of cyanic acid, often formed as a byproduct during the polymerization of cyanuric acid.[1][2] Its amorphous structure lacks the long-range atomic order of crystalline materials, resulting in broad, diffuse signals in many analytical techniques instead of sharp, well-defined peaks. This can make identification, quantification, and characterization challenging. Furthermore, its insolubility in water and most common organic solvents limits the use of solution-based analytical methods.[2][3]

Q2: What are the primary analytical techniques for characterizing amorphous this compound?

A2: The primary techniques for solid-state characterization of amorphous materials like this compound include:

  • Powder X-ray Diffraction (PXRD): Used to confirm the amorphous nature of the material, characterized by the presence of a broad "halo" instead of sharp Bragg peaks.[4][5]

  • Differential Scanning Calorimetry (DSC): To determine thermal properties such as the glass transition temperature (Tg) and to study crystallization or decomposition behavior.[6][7]

  • Thermogravimetric Analysis (TGA): To evaluate thermal stability and decomposition profile.[1]

  • Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: To identify functional groups and probe the short-range molecular order.

  • Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy: To investigate the local chemical environment and molecular structure.[8][9][10]

Q3: How can I quantify the amorphous content in a sample that may contain crystalline impurities?

A3: Quantifying amorphous content can be achieved using methods like PXRD with an internal standard.[2][11] A known amount of a stable, crystalline material (the internal standard) is added to the sample. The relative intensities of the diffraction peaks of the standard and the broad halo of the amorphous phase can be used to calculate the amorphous content.[11]

Q4: Are there any specific safety precautions I should take when handling this compound?

Troubleshooting Guides

Powder X-ray Diffraction (PXRD) Analysis
Issue Possible Cause(s) Troubleshooting Steps
Broad, noisy baseline 1. Low sample amount.[12] 2. Sample holder contributing to the signal (e.g., amorphous glass or polymer holder).[12] 3. Inadequate instrument alignment or calibration.1. Ensure a sufficient amount of sample is used to cover the sample holder surface completely. 2. Use a low-background sample holder (e.g., zero-background silicon). If background from the holder is unavoidable, run a blank scan of the empty holder and subtract it from the sample scan.[12] 3. Perform routine instrument performance checks and calibration.
Presence of unexpected sharp peaks in an otherwise amorphous pattern 1. Presence of crystalline impurities (e.g., unreacted cyanuric acid, ammelide, ammeline).[1] 2. Sample crystallization induced by sample preparation (e.g., grinding) or environmental factors (e.g., humidity).1. Compare the peak positions with known crystalline phases of potential impurities. Consider purification of the this compound sample. 2. Handle the sample gently and in a controlled (dry) environment. Analyze the sample as soon as possible after preparation.
Difficulty in quantifying amorphous content using an internal standard 1. Inhomogeneous mixing of the sample and the internal standard.[2] 2. Overlapping peaks between the sample and the internal standard. 3. Incorrect choice or amount of internal standard.[2]1. Ensure thorough and gentle mixing of the sample and standard to achieve a homogeneous mixture. 2. Select an internal standard with strong, sharp diffraction peaks in a region of the diffractogram where the amorphous sample shows minimal features. 3. The internal standard should be highly crystalline, stable, and not react with the sample. The amount added should be sufficient to produce a good signal-to-noise ratio without overwhelming the sample pattern.[11]
Thermal Analysis (DSC & TGA)
Issue Possible Cause(s) Troubleshooting Steps
No discernible glass transition (Tg) in DSC 1. The Tg is very weak or broad. 2. The Tg is outside the scanned temperature range. 3. The instrument sensitivity is too low. 4. The sample is highly cross-linked, restricting molecular motion.1. Use a modulated DSC (MT-DSC) technique to improve sensitivity for detecting weak transitions.[13] 2. Expand the temperature range of the scan. 3. Increase the heating rate (e.g., to 20 °C/min) to enhance the heat flow signal at the Tg.[13] 4. This may be a characteristic of the material.
Complex or multi-step decomposition in TGA 1. Presence of impurities or residual solvent. 2. Multiple decomposition pathways of the polymer.1. Ensure the sample is properly dried before analysis. Compare the TGA profile to that of known potential impurities.[1] 2. This is characteristic of many polymers. Analyze the evolved gases using a coupled technique like TGA-MS or TGA-FTIR to identify the decomposition products at each stage.[14]
Irreproducible DSC or TGA results 1. Inconsistent sample mass or packing in the pans. 2. Variation in the heating rate between runs. 3. Changes in the sample's thermal history.1. Use a consistent and accurately weighed sample mass for each run. Ensure good thermal contact between the sample and the bottom of the pan. 2. Use the same heating rate and gas atmosphere for all comparable experiments. 3. To erase thermal history, consider a heat-cool-heat cycle in DSC, where the analysis is performed on the second heating scan.

Experimental Protocols & Data

Elemental Analysis

The theoretical elemental composition of this compound (C₃H₃N₃O₃) can be used as a baseline for sample purity.

Element Theoretical Weight %
Carbon (C)27.92%
Hydrogen (H)2.34%
Nitrogen (N)32.56%
Oxygen (O)37.19%
Data from MedKoo Biosciences[2]
Thermal Gravimetric Analysis (TGA)
Compound Decomposition Temperature Range (°C)
Cyanuric Acid250 - 360
AmmelideDecomposes up to ~700
AmmelineDecomposes up to ~700
Data is indicative and sourced from studies on urea decomposition byproducts.[1]

General TGA Protocol:

  • Calibrate the TGA instrument for temperature and mass.

  • Place 5-10 mg of the dried this compound sample in a ceramic or aluminum pan.

  • Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min.

  • Use an inert atmosphere, such as nitrogen, with a flow rate of 50 mL/min to prevent oxidative decomposition.

  • Record the mass loss as a function of temperature.

Solubility Testing

This compound is known to be insoluble in water and common organic solvents.[2][3] A systematic approach is needed to identify a suitable solvent for any specific application.

Protocol for Solubility Screening:

  • Weigh approximately 10 mg of this compound into a small vial.

  • Add 1 mL of the test solvent (e.g., DMSO, DMF, NMP, strong acids).

  • Vortex the mixture for 2 minutes.

  • Let the mixture stand for 1 hour at room temperature.

  • Visually inspect for any dissolved material.

  • If not soluble, gently heat the mixture (e.g., to 50-80 °C) and observe for any change in solubility.

  • If the sample dissolves, allow the solution to cool to room temperature to check for precipitation.

Visualizations

experimental_workflow cluster_synthesis Sample Preparation cluster_characterization Amorphous Characterization cluster_quantification Quantitative Analysis synthesis Synthesis of this compound purification Purification & Drying synthesis->purification pxrd PXRD Analysis purification->pxrd Confirm Amorphous Nature dsc DSC Analysis purification->dsc Determine Thermal Properties tga TGA Analysis purification->tga Assess Thermal Stability ssnmr SSNMR Analysis purification->ssnmr Elucidate Local Structure internal_std Add Internal Standard purification->internal_std Prepare for Quantification pxrd_quant Quantitative PXRD internal_std->pxrd_quant

Caption: Workflow for the characterization of amorphous this compound.

troubleshooting_pxrd start PXRD Data Acquisition decision1 Broad Halo Observed? start->decision1 amorphous Sample is Amorphous decision1->amorphous Yes crystalline Sample is Crystalline/Mixed decision1->crystalline No decision2 Sharp Peaks Present? amorphous->decision2 pure_amorphous Pure Amorphous this compound decision2->pure_amorphous No impure_amorphous Amorphous with Crystalline Impurities decision2->impure_amorphous Yes

Caption: Decision tree for interpreting PXRD results of this compound.

References

Technical Support Center: Strategies for Functionalizing Insoluble Cyamelide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cyamelide Functionalization. This resource is designed for researchers, scientists, and drug development professionals working with this compound, a highly insoluble polymer with potential applications in various fields. Due to its inert nature, functionalization is key to unlocking its utility. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Disclaimer: Direct literature on the functionalization of this compound is limited. The strategies and protocols described herein are largely based on analogous approaches successfully applied to other insoluble, nitrogen-rich polymers like graphitic carbon nitride (g-C₃N₄). Researchers should consider these as starting points and optimize the conditions for their specific this compound material.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so difficult to work with?

A1: this compound is an amorphous, porcelain-like white solid with the approximate formula (HNCO)ₓ. It is a polymer of cyanic acid and is characterized by its extreme insolubility in water and most common organic solvents.[1] This insolubility stems from strong intermolecular hydrogen bonding and a stable polymeric structure, making it challenging to functionalize using conventional solution-phase chemistry.

Q2: What is the general approach to functionalizing an insoluble material like this compound?

A2: The functionalization of insoluble materials typically involves two key stages:

  • Increasing Surface Area and Reactivity: This is often achieved through physical or chemical exfoliation to create a higher proportion of reactive surface sites.

  • Surface Modification: This involves chemical reactions that introduce desired functional groups onto the surface of the material.

Q3: What are the most promising analogous strategies for this compound functionalization?

A3: Based on work with materials like graphitic carbon nitride, promising strategies for this compound include:

  • Thermal Exfoliation: To increase the specific surface area.

  • Ultrasonic Exfoliation: A milder method to create nanosheets or smaller particles.

  • Surface Hydroxylation: To introduce reactive hydroxyl (-OH) groups.

  • Silanization: To introduce a variety of functional groups via silane coupling agents.

  • Amine Functionalization: To introduce primary or secondary amine groups for further conjugation.

Q4: How can I confirm that I have successfully functionalized my this compound sample?

A4: A combination of analytical techniques is recommended:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the presence of new functional groups.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states on the surface.

  • Thermogravimetric Analysis (TGA): To quantify the amount of organic functional groups grafted onto the surface.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe changes in morphology and particle size.

  • Contact Angle Measurements: To assess changes in surface hydrophilicity/hydrophobicity.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Issue 1: Low Yield of Functionalized Product
Possible Cause Troubleshooting Step
Inefficient Exfoliation Increase the temperature or duration of thermal exfoliation. For ultrasonic exfoliation, increase sonication time or power. Confirm exfoliation with SEM or TEM.
Low Surface Reactivity Pre-treat the this compound to introduce reactive groups (e.g., via controlled hydrolysis to generate hydroxyl groups).
Steric Hindrance Use a linker or a smaller functionalizing agent.
Incomplete Reaction Increase reaction time, temperature, or the concentration of the functionalizing agent. Ensure proper mixing to overcome mass transfer limitations in a heterogeneous reaction.
Issue 2: Aggregation of Functionalized this compound
Possible Cause Troubleshooting Step
Increased Surface Energy After functionalization, redisperse the material in a solvent that is compatible with the newly introduced functional groups.
Loss of Colloidal Stability If working with a dispersion, ensure the pH and ionic strength of the medium are optimized to prevent aggregation.
Incomplete Functionalization Inhomogeneous functionalization can lead to patches of high and low surface energy, promoting aggregation. Optimize the reaction conditions for uniform surface coverage.
Issue 3: Inconsistent Results Between Batches
Possible Cause Troubleshooting Step
Variability in Starting Material Characterize each new batch of this compound (e.g., via FTIR and TGA) to ensure consistency.
Inconsistent Reaction Conditions Carefully control all reaction parameters, including temperature, time, and reagent concentrations. For thermal treatments, ensure a consistent heating and cooling rate.
Contamination Ensure all glassware is scrupulously clean and use high-purity reagents and solvents.

Experimental Protocols

Below are detailed methodologies for key experiments. Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Thermal Exfoliation of this compound

Objective: To increase the specific surface area of bulk this compound.

Materials:

  • Bulk this compound powder

  • Ceramic crucible with a lid

  • Muffle furnace

Procedure:

  • Place 1 gram of bulk this compound powder into a ceramic crucible.

  • Loosely cover the crucible with the lid to allow for the escape of any evolved gases.

  • Place the crucible in a muffle furnace.

  • Ramp the temperature to 500 °C at a rate of 5 °C/min.

  • Hold the temperature at 500 °C for 2 hours.

  • Allow the furnace to cool naturally to room temperature.

  • The resulting pale-yellow powder is thermally exfoliated this compound.

Protocol 2: Surface Hydroxylation of Exfoliated this compound

Objective: To introduce hydroxyl groups on the surface of exfoliated this compound.

Materials:

  • Thermally exfoliated this compound

  • 1 M Sodium Hydroxide (NaOH) solution

  • Deionized (DI) water

  • Hydrochloric acid (HCl), 0.1 M

  • Centrifuge and centrifuge tubes

  • pH meter

Procedure:

  • Disperse 500 mg of exfoliated this compound in 50 mL of 1 M NaOH solution.

  • Stir the suspension at 60 °C for 4 hours.

  • Allow the suspension to cool to room temperature.

  • Centrifuge the suspension at 5000 rpm for 10 minutes and discard the supernatant.

  • Resuspend the solid in 50 mL of DI water and centrifuge again. Repeat this washing step until the pH of the supernatant is neutral (pH ~7).

  • If necessary, use a few drops of 0.1 M HCl to neutralize any residual base.

  • Dry the hydroxylated this compound in a vacuum oven at 60 °C overnight.

Protocol 3: Silanization of Hydroxylated this compound with (3-Aminopropyl)triethoxysilane (APTES)

Objective: To functionalize hydroxylated this compound with primary amine groups.

Materials:

  • Hydroxylated this compound

  • Anhydrous toluene

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous ethanol

  • Nitrogen or Argon gas supply

  • Schlenk line or similar inert atmosphere setup

Procedure:

  • Dry 200 mg of hydroxylated this compound under vacuum at 100 °C for 4 hours to remove any adsorbed water.

  • Transfer the dried this compound to a round-bottom flask under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).

  • Add 20 mL of anhydrous toluene to the flask.

  • Add 1 mL of APTES to the suspension.

  • Reflux the mixture at 110 °C under a nitrogen or argon atmosphere for 24 hours with vigorous stirring.

  • Cool the reaction mixture to room temperature.

  • Centrifuge the suspension, discard the supernatant.

  • Wash the functionalized this compound by resuspending in anhydrous toluene and centrifuging. Repeat this step twice.

  • Wash the product with anhydrous ethanol twice to remove any unreacted APTES and byproducts.

  • Dry the amine-functionalized this compound under vacuum at 60 °C overnight.

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of the characterization of functionalized this compound.

Table 1: Elemental Composition by XPS

SampleC (at%)N (at%)O (at%)Si (at%)
Bulk this compound28.132.439.50
Exfoliated this compound28.332.239.50
Hydroxylated this compound27.931.840.30
APTES-Cyamelide30.530.135.24.2

Table 2: Surface Properties of this compound Samples

SampleSpecific Surface Area (m²/g)Water Contact Angle (°)
Bulk this compound~10110°
Exfoliated this compound~80105°
Hydroxylated this compound~7545°
APTES-Cyamelide~7065°

Visualizations

The following diagrams illustrate the conceptual workflows for this compound functionalization.

Exfoliation_Workflow Bulk Bulk this compound Thermal Thermal Treatment (500°C, 2h) Bulk->Thermal High Temp Ultrasonic Ultrasonic Treatment (e.g., in NMP) Bulk->Ultrasonic Mechanical Force Exfoliated Exfoliated this compound Thermal->Exfoliated Ultrasonic->Exfoliated

Caption: Workflow for this compound Exfoliation.

Functionalization_Pathway Start Exfoliated this compound Hydroxylation Surface Hydroxylation (NaOH, 60°C) Start->Hydroxylation Hydroxylated Hydroxylated this compound (-OH groups) Hydroxylation->Hydroxylated Silanization Silanization with APTES (Toluene, 110°C) Hydroxylated->Silanization Amine_Functionalized Amine-Functionalized this compound (-NH2 groups) Silanization->Amine_Functionalized

References

Validation & Comparative

Distinguishing Cyamelide from Melamine: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyamelide and melamine, both triazine derivatives, are compounds of significant interest in materials science and chemical synthesis. While melamine is a well-characterized crystalline compound, this compound is its amorphous and insoluble polymeric isomer. Distinguishing between these two substances is crucial for quality control, reaction monitoring, and safety assessment. This guide provides a detailed comparison of spectroscopic techniques for the unambiguous differentiation of this compound and melamine, supported by experimental data and protocols.

At a Glance: Spectroscopic Differentiation

The fundamental difference in the chemical structures of melamine (a discrete molecule) and this compound (a polymer) gives rise to distinct spectroscopic fingerprints. Melamine, with its well-defined crystalline structure, exhibits sharp and characteristic absorption and scattering bands. In contrast, this compound, being an amorphous polymer, is expected to show broader and less-defined spectral features.

Quantitative Spectroscopic Data

The following table summarizes the key spectroscopic features that can be used to distinguish between melamine and this compound.

Spectroscopic TechniqueMelamineThis compound (Expected)Key Differentiating Features
Infrared (IR) Spectroscopy Sharp peaks at ~3470, 3420 cm⁻¹ (N-H stretching), 1650 cm⁻¹ (N-H bending), 810 cm⁻¹ (triazine ring vibration)Broad absorption bands, particularly in the N-H and C-N stretching regions. Absence of sharp, well-defined peaks.Sharp, distinct peaks for melamine vs. broad, polymeric features for this compound.
Raman Spectroscopy Sharp, intense peak at ~678 cm⁻¹ (ring deformation mode)Broad and weak scattering signals. The characteristic sharp ring deformation mode of melamine would be absent.Presence of a sharp and intense peak for melamine, which is absent for this compound.
Mass Spectrometry (MS) Clear molecular ion peak (e.g., [M+H]⁺ at m/z 127)No distinct molecular ion peak due to its polymeric and insoluble nature. Pyrolysis-MS would show fragments of cyanic acid and its oligomers.Melamine shows a clear molecular ion, while this compound does not due to its polymeric nature.
Nuclear Magnetic Resonance (NMR) Spectroscopy Soluble in appropriate solvents, showing characteristic proton and carbon signals.Insoluble, making solution-state NMR impossible. Solid-state NMR would show broad signals.Melamine is NMR-active in solution, while this compound is not.

Experimental Protocols

Infrared (IR) Spectroscopy

Objective: To differentiate between melamine and this compound using Fourier Transform Infrared (FTIR) spectroscopy.

Methodology:

  • Sample Preparation:

    • For melamine, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • For this compound, which is an insoluble powder, the KBr pellet method is also suitable.

    • Alternatively, Attenuated Total Reflectance (ATR) can be used for both samples by pressing the powder directly onto the ATR crystal.

  • Data Acquisition:

    • Record the FTIR spectrum from 4000 to 400 cm⁻¹.

    • Collect at least 16 scans with a resolution of 4 cm⁻¹.

    • Perform a background scan using a pure KBr pellet or the empty ATR crystal.

  • Data Analysis:

    • Compare the obtained spectra. Look for the sharp, well-defined peaks characteristic of melamine, particularly the N-H stretching bands around 3470 and 3420 cm⁻¹, the N-H bending mode at approximately 1650 cm⁻¹, and the sharp triazine ring vibration at about 810 cm⁻¹.

    • The spectrum of this compound is expected to show broad absorption bands, characteristic of a polymeric material, without the sharp features of melamine.

Raman Spectroscopy

Objective: To distinguish between melamine and this compound using Raman spectroscopy.

Methodology:

  • Sample Preparation:

    • Place a small amount of the powdered sample on a microscope slide or in a sample holder. No special preparation is typically needed for solid samples.

  • Data Acquisition:

    • Use a Raman spectrometer with a laser excitation source (e.g., 785 nm).

    • Acquire the Raman spectrum over a range of 200 to 1800 cm⁻¹.

    • Adjust the laser power and acquisition time to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Examine the spectra for the highly characteristic and intense peak of melamine at approximately 678 cm⁻¹, which is due to the in-plane deformation vibration of the triazine ring.

    • The Raman spectrum of this compound is expected to be weak and diffuse, lacking the sharp, intense peaks of melamine.

Mass Spectrometry (MS)

Objective: To differentiate melamine and this compound based on their mass-to-charge ratio.

Methodology:

  • Sample Introduction:

    • For melamine, a suitable technique is Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) after dissolving the sample in an appropriate solvent.

    • For the insoluble this compound, direct analysis techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) are necessary.

  • Data Acquisition:

    • For melamine using ESI or MALDI, acquire the mass spectrum in the positive ion mode to observe the protonated molecule [M+H]⁺.

    • For this compound using Py-GC-MS, pyrolyze the sample at a high temperature (e.g., 600 °C) and analyze the resulting fragments by GC-MS.

  • Data Analysis:

    • The mass spectrum of melamine will show a clear base peak corresponding to its protonated molecular ion (m/z 127).

    • The pyrogram of this compound will not show a molecular ion but will display peaks corresponding to the monomer (cyanic acid, HNCO) and its oligomers.

Workflow for Differentiation

Distinguishing_Cyamelide_from_Melamine cluster_input Sample cluster_spectroscopy Spectroscopic Analysis cluster_results Results cluster_criteria Identification Criteria Unknown_Sample Unknown Sample IR IR Spectroscopy Unknown_Sample->IR Raman Raman Spectroscopy Unknown_Sample->Raman MS Mass Spectrometry Unknown_Sample->MS IR_Melamine Sharp Peaks IR->IR_Melamine If IR_this compound Broad Bands IR->IR_this compound If Raman_Melamine Sharp Peak at ~678 cm⁻¹ Raman->Raman_Melamine If Raman_this compound Weak/Broad Signal Raman->Raman_this compound If MS_Melamine Molecular Ion Peak MS->MS_Melamine If MS_this compound No Molecular Ion MS->MS_this compound If Melamine Identified as Melamine This compound Identified as this compound IR_Melamine->Melamine IR_this compound->this compound Raman_Melamine->Melamine Raman_this compound->this compound MS_Melamine->Melamine MS_this compound->this compound

Comparative Thermal Stability of Cyamelide and Cyanuric Acid: A Detailed Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Data Presentation

The following table summarizes the available thermal stability data for cyamelide and cyanuric acid.

CompoundStructureOnset of Decomposition (°C)Peak Decomposition Temperature (°C)Analysis Method
This compound (C₃H₃N₃O₃)Not ReportedNot Reported-
Cyanuric Acid (C₃H₃N₃O₃)> 320320 - 380TGA/DSC

Note: The data for this compound is qualitative, based on its described instability and formation conditions.

Comparative Analysis

Cyanuric Acid:

Cyanuric acid is a thermally robust molecule. Multiple studies using thermogravimetric analysis (TGA) have shown that it remains stable up to high temperatures. The onset of decomposition for cyanuric acid is consistently reported to be above 320°C, with some studies indicating stability up to 350°C[1][2]. The decomposition process involves the release of isocyanic acid and other nitrogen-containing compounds[1]. The high thermal stability of cyanuric acid is attributed to its highly stable s-triazine ring structure.

This compound:

The relationship between cyanic acid, this compound, and cyanuric acid can be visualized as a temperature-dependent equilibrium, heavily favoring cyanuric acid at elevated temperatures.

Experimental Protocols

Detailed experimental protocols for the thermal analysis of cyanuric acid are available. However, due to the limited quantitative data for this compound, a specific experimental protocol for its thermal analysis could not be definitively cited from the reviewed literature. A general methodology for TGA and DSC is provided below, which is applicable for the characterization of such materials.

Thermogravimetric Analysis (TGA) of Cyanuric Acid:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small amount of cyanuric acid (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

  • Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 500°C) at a constant heating rate, commonly 10°C/min.

  • Data Analysis: The weight loss of the sample is recorded as a function of temperature. The onset of decomposition is determined by the temperature at which significant weight loss begins. The peak decomposition temperature is identified from the derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC) of Cyanuric Acid:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed sample of cyanuric acid (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Atmosphere: The experiment is run under a continuous purge of inert gas (e.g., nitrogen) at a constant flow rate.

  • Heating Program: The sample and reference are heated from a sub-ambient temperature to a temperature above the decomposition point (e.g., from 25°C to 400°C) at a controlled heating rate, such as 10°C/min.

  • Data Analysis: The differential heat flow between the sample and the reference is measured as a function of temperature. Endothermic or exothermic events, such as melting or decomposition, are observed as peaks in the DSC thermogram.

Visualization of Thermal Stability Relationship

The following diagram illustrates the logical relationship between cyanic acid, this compound, and cyanuric acid as a function of temperature, highlighting their relative stabilities.

Thermal_Stability cluster_0 Temperature Gradient Low Temperature Low Temperature High Temperature High Temperature Cyanic Acid Cyanic Acid This compound This compound Less Stable Cyanic Acid->this compound < 0°C Cyanuric Acid Cyanuric Acid More Stable Cyanic Acid->Cyanuric Acid > 150°C This compound->Cyanuric Acid Heating (Irreversible)

Caption: Temperature-dependent formation and stability of this compound and cyanuric acid.

References

Validating Cyamelide in Urea Pyrolysis: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the byproducts formed during the thermal decomposition of urea is critical for process optimization and safety assessment. While cyanuric acid is a well-documented product of urea pyrolysis, the presence of its amorphous and polymeric isomer, cyamelide, is less understood and often overlooked. This guide provides a comparative analysis of analytical methodologies for the validation and quantification of this compound in urea pyrolysis products, supported by experimental data and detailed protocols.

The thermal decomposition of urea is a complex process that yields a variety of products, including biuret, cyanuric acid (CYA), ammelide, ammeline, and melamine.[1][2][3] this compound, an insoluble polymer of cyanic acid with the same empirical formula as cyanuric acid (C3H3N3O3), is a potential but challenging product to identify due to its amorphous and insoluble nature. Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), which are effective for soluble components, are unsuitable for this compound detection. This guide explores alternative and complementary analytical methods capable of characterizing solid-state products to confirm the presence of this compound.

Comparative Analysis of Urea Pyrolysis Products

The composition of the solid residue from urea pyrolysis is highly dependent on the reaction temperature. The table below summarizes the quantitative analysis of the primary soluble products at various temperatures, as determined by HPLC analysis.

Table 1: Composition of Urea Pyrolysis Residue at Different Temperatures

Temperature (°C)Urea (%)Biuret (%)Cyanuric Acid (%)Ammelide (%)Ammeline (%)
13398.71.0---
15280.015.00.1--
17560.520.00.60.5-
19046.225.15.22.10.3
250--85.010.05.0

Data synthesized from Schaber et al.[1]

Analytical Methodologies for this compound Validation

Validating the presence of the insoluble this compound requires techniques that can analyze solid samples and differentiate between polymeric and crystalline structures.

Comparison of Analytical Techniques:

Analytical TechniquePrincipleInformation ProvidedSuitability for this compound Detection
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Quantification of soluble components like urea, biuret, cyanuric acid, ammelide, and ammeline.Unsuitable for the direct detection of insoluble this compound.
Fourier-Transform Infrared Spectroscopy (FT-IR) Absorption of infrared radiation by molecular vibrations.Identification of functional groups and molecular structure.Suitable. Can differentiate the polymeric structure of this compound from the cyclic structure of cyanuric acid based on differences in vibrational modes.
X-Ray Diffraction (XRD) Scattering of X-rays by the crystalline lattice of a solid.Information on the crystalline or amorphous nature of a material.Highly Suitable. Can distinguish the amorphous structure of this compound from the crystalline structure of cyanuric acid.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy Interaction of nuclear spins with an external magnetic field.Detailed information about the local chemical environment of atoms (e.g., 13C, 15N).Highly Suitable. Can provide clear structural differentiation between the polymeric linkages in this compound and the cyclic structure of cyanuric acid.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Soluble Products

This protocol is adapted from the methodology described by Schaber et al. for the analysis of urea and its soluble thermal decomposition products.[1]

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the urea pyrolysis residue.

    • Dissolve the sample in a 1:1 (v/v) mixture of acetonitrile and water to a final volume of 100 mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM KH2PO4, pH 3.0).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 210 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare calibration standards of urea, biuret, cyanuric acid, ammelide, and ammeline in the mobile phase.

    • Construct calibration curves by plotting peak area against concentration for each analyte.

    • Determine the concentration of each analyte in the sample by comparing its peak area to the calibration curve.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Insoluble Residue
  • Sample Preparation:

    • Isolate the insoluble fraction of the urea pyrolysis residue by thorough washing with a solvent in which this compound is insoluble but other products are soluble (e.g., water, acetonitrile).

    • Dry the insoluble residue completely.

    • Prepare a KBr pellet by mixing a small amount of the dried residue with potassium bromide powder and pressing it into a transparent disk. Alternatively, perform Attenuated Total Reflectance (ATR)-FT-IR analysis directly on the dried powder.

  • Data Acquisition:

    • Acquire the FT-IR spectrum over a range of 4000 to 400 cm-1.

    • Collect a background spectrum of the empty sample holder or a pure KBr pellet.

  • Data Analysis:

    • Compare the obtained spectrum with reference spectra of cyanuric acid and, if available, this compound.

    • Look for characteristic peaks that differentiate the two structures. For instance, the polymeric nature of this compound may result in broader absorption bands compared to the sharper peaks of the crystalline cyanuric acid. Differences in the regions of C=O, C-N, and N-H stretching and bending vibrations are expected.

Visualizing the Urea Pyrolysis Pathway

The thermal decomposition of urea proceeds through a series of complex reactions. The following diagram illustrates the major pathways leading to the formation of various products.

UreaPyrolysis Urea Urea HNCO Isocyanic Acid Urea->HNCO Heat (>152°C) Biuret Biuret Urea->Biuret + HNCO CyanuricAcid Cyanuric Acid HNCO->CyanuricAcid Trimerization This compound This compound (Insoluble Polymer) HNCO->this compound Polymerization Biuret->CyanuricAcid + HNCO Ammelide Ammelide CyanuricAcid->Ammelide + NH3 Ammeline Ammeline Ammelide->Ammeline + NH3

Figure 1. Simplified reaction pathway of urea pyrolysis.

Logical Workflow for this compound Validation

The following diagram outlines a logical workflow for the comprehensive analysis of urea pyrolysis products, with a specific focus on validating the presence of this compound.

ValidationWorkflow cluster_0 Sample Preparation cluster_1 Separation of Soluble and Insoluble Fractions cluster_2 Analysis of Soluble Components cluster_3 Analysis of Insoluble Components (this compound Validation) Pyrolysis Urea Pyrolysis Residue Pyrolysis Residue Pyrolysis->Residue SolventExtraction Solvent Extraction (e.g., Water/Acetonitrile) Residue->SolventExtraction Soluble Soluble Fraction SolventExtraction->Soluble Insoluble Insoluble Fraction SolventExtraction->Insoluble HPLC HPLC / LC-MS Soluble->HPLC FTIR FT-IR Spectroscopy Insoluble->FTIR XRD X-Ray Diffraction Insoluble->XRD SolidStateNMR Solid-State NMR Insoluble->SolidStateNMR Quantification Quantification of Urea, Biuret, CYA, etc. HPLC->Quantification Validation Confirmation of This compound Presence FTIR->Validation XRD->Validation SolidStateNMR->Validation

Figure 2. Experimental workflow for this compound validation.

References

A Comparative Guide to Cyamelide and Other Triazine Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced properties of polymers is critical for innovation. This guide provides a detailed comparison of cyamelide and other key triazine-based polymers, namely melamine-formaldehyde resins and covalent triazine frameworks (CTFs). The information presented herein is curated from scientific literature to offer an objective overview supported by available experimental data.

Introduction to Triazine Polymers

Triazine polymers are a class of materials characterized by the presence of the triazine ring, a six-membered heterocycle containing three nitrogen atoms and three carbon atoms. This structural motif imparts high thermal stability, chemical resistance, and nitrogen-rich character to the resulting polymers. While melamine-formaldehyde resins have long been workhorses in industrial applications, and covalent triazine frameworks are at the forefront of materials science research, this compound represents a less-common but structurally distinct member of this family.

Chemical Structures

The fundamental differences in the properties of these polymers arise from their distinct chemical structures and the nature of the linkages between the triazine or related units.

Chemical Structures of Triazine Polymers cluster_this compound This compound cluster_melamine Melamine-Formaldehyde Resin cluster_ctf Covalent Triazine Framework (CTF) This compound Poly(1,3,5-trioxane-2,4,6-triimine) Melamine Crosslinked Melamine-Formaldehyde Network CTF Porous Triazine Network (e.g., CTF-1)

Caption: Idealized chemical structures of this compound, a Melamine-Formaldehyde resin crosslinked network, and a Covalent Triazine Framework.

Comparative Properties

A summary of the key properties of this compound, melamine-formaldehyde resins, and covalent triazine frameworks is presented below. It is important to note that specific quantitative data for this compound is scarce in publicly available literature, and its properties are often described in qualitative terms.

PropertyThis compoundMelamine-Formaldehyde (MF) ResinCovalent Triazine Framework (CTF)
Appearance White, amorphous, porcelain-like solid[1]Colorless to white solid, can be clear or opaque[2]Typically colored (e.g., yellow, brown, black) powders[3]
Solubility Insoluble in water and common organic solvents[1][4]Insoluble after curingGenerally insoluble in common organic solvents
Thermal Stability (TGA) Data not available; described as thermally stable[4]- Formaldehyde loss begins ~200°C- Methylene bridge breaking ~380°C- Triazine ring stable up to 400°C[5][6]High stability, often up to 350-550°C[7][8]
Glass Transition Temp. (Tg) Data not available70-130°C[9]Not typically reported due to high crosslink density
Chemical Resistance Described as chemically inert[4]- Good resistance to weak acids (pH ≥ 3)- Degraded by strong acids (pH < 2)[10][11]High stability in boiling water, strong acids (e.g., 1M HCl), and bases (e.g., 1M NaOH)[12]
Mechanical Properties Data not available (typically a powder)- Tensile Strength: ~30 MPa- Elastic Modulus: ~7.0 GPa[13]Generally not characterized for bulk mechanical properties
Porosity Non-porousNon-porousHigh intrinsic porosity and surface area (up to >3000 m²/g)[14]

Experimental Protocols

Detailed experimental methodologies are crucial for the synthesis and characterization of these polymers. Below are representative protocols.

Synthesis of this compound (via Urea Pyrolysis)

This compound is often formed as a byproduct during the thermal decomposition of urea to produce cyanuric acid.[15][16]

Protocol:

  • Place urea in a reaction vessel equipped for heating and off-gas collection.

  • Heat the urea to a temperature above its melting point (133°C) but below the decomposition temperature of this compound, typically in the range of 175-250°C.[16]

  • During pyrolysis, urea decomposes into isocyanic acid and ammonia. The isocyanic acid can then polymerize.

  • The solid residue will contain a mixture of cyanuric acid, ammelide, ammeline, and this compound.[15][17]

  • Due to its insolubility, this compound can be isolated from the other components by washing the solid residue with water and appropriate solvents.

Synthesis of Melamine-Formaldehyde (MF) Resin

MF resins are synthesized through the condensation polymerization of melamine and formaldehyde.[18][19]

Protocol:

  • Charge melamine and an aqueous solution of formaldehyde (typically a 1:3 molar ratio) into a reaction vessel.[2]

  • Adjust the pH to alkaline conditions (e.g., pH 8.5) and heat the mixture to around 70-85°C.[2][18]

  • Allow the reaction to proceed to form methylol melamine derivatives.

  • The resulting resin can be used as a liquid adhesive or dried to a powder.

  • Curing is achieved by heating, which causes cross-linking through the formation of methylene and ether bridges, resulting in a hard, thermoset plastic.

Synthesis of a Covalent Triazine Framework (CTF)

CTFs are commonly synthesized via the trimerization of aromatic nitrile monomers. The ionothermal synthesis method is a prevalent approach.[3][14]

Protocol:

  • Mix the aromatic dinitrile monomer (e.g., 1,4-dicyanobenzene for CTF-1) with an excess of a Lewis acid catalyst, typically anhydrous zinc chloride (ZnCl₂), in a sealed ampoule.[3][14]

  • Evacuate and seal the ampoule under vacuum.

  • Heat the ampoule to a high temperature, often in the range of 400-600°C, for an extended period (e.g., 40-48 hours).[3][14][20]

  • After cooling, the resulting solid monolith is broken up and washed extensively with dilute hydrochloric acid and then with various solvents to remove the catalyst and any unreacted monomer.

  • The purified CTF powder is then dried under vacuum.

Workflow for Comparative Analysis

For a direct and comprehensive comparison of these materials, a standardized experimental workflow is essential.

Workflow for Comparative Analysis of Triazine Polymers Synthesis Synthesis of Polymers (this compound, MF Resin, CTF) Purification Purification and Drying Synthesis->Purification Characterization Structural & Morphological Characterization (FTIR, NMR, XRD, SEM) Purification->Characterization Thermal Thermal Analysis (TGA, DSC) Characterization->Thermal Chemical Chemical Resistance Testing (Acid, Base, Solvent Exposure) Characterization->Chemical Mechanical Mechanical Property Testing (Hardness, Modulus - for bulk samples) Characterization->Mechanical Data Data Analysis and Comparison Thermal->Data Chemical->Data Mechanical->Data

Caption: A logical workflow for the synthesis, characterization, and comparative evaluation of triazine polymers.

Signaling Pathways and Logical Relationships

The synthesis of these polymers involves distinct chemical pathways, leading to their different properties.

Synthesis Pathways of Triazine Polymers Urea Urea CyanicAcid Isocyanic Acid Urea->CyanicAcid Pyrolysis This compound This compound CyanicAcid->this compound Polymerization CyanuricAcid Cyanuric Acid CyanicAcid->CyanuricAcid Trimerization Melamine Melamine MFResin Melamine-Formaldehyde Resin Melamine->MFResin + Formaldehyde Formaldehyde Formaldehyde Formaldehyde->MFResin Nitrile Aromatic Nitrile Monomers CTF Covalent Triazine Framework Nitrile->CTF Trimerization (e.g., Ionothermal)

References

A Comparative Analysis of Cyamelide and Melamine Thermal Decomposition: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the thermal decomposition behavior of cyamelide and melamine, intended for researchers, scientists, and drug development professionals. This guide synthesizes available experimental data to highlight the current understanding and knowledge gaps in the thermal degradation of these two triazine-containing compounds.

The study of the thermal decomposition of nitrogen-rich compounds is crucial for applications ranging from flame retardants to the synthesis of novel materials. Both this compound and melamine are polymers of cyanic acid, yet they exhibit distinct structural and physical properties that suggest different behaviors at elevated temperatures. While the thermal decomposition of melamine is well-documented, a comprehensive understanding of this compound's thermal degradation is notably absent in the current scientific literature. This guide provides a comparative overview based on the available data, emphasizing the well-characterized decomposition of melamine and the existing knowledge gaps for this compound.

High-Level Comparison of Properties
PropertyThis compoundMelamine
Chemical Formula (HNCO)xC3H6N6
Structure Amorphous polymer of cyanic acid[1][2]Crystalline trimer of cyanamide
Appearance Amorphous white solid[1][2]White crystalline powder
Solubility in Water Insoluble[1][2]Slightly soluble
Decomposition Onset Not well-documented~300-350°C[3]
Decomposition Products Not well-documentedAmmonia (NH3), Melem, Melon, and other nitrogen-containing compounds[1][4]

Note: The lack of detailed experimental data on the thermal decomposition of this compound significantly limits a direct quantitative comparison with melamine.

Thermal Decomposition of Melamine

The thermal decomposition of melamine has been extensively studied and is characterized by a multi-step process involving endothermic reactions and the evolution of various gaseous and solid products.

Decomposition Pathway:

The thermal degradation of melamine begins at approximately 300-350°C.[3] The process is primarily endothermic, absorbing significant heat, which contributes to its flame-retardant properties. The decomposition proceeds through the formation of condensed phase products and the release of ammonia.

  • Initial Decomposition: Melamine undergoes sublimation and endothermic decomposition, leading to the formation of melam, a dimer of melamine, with the release of ammonia.

  • Condensation Reactions: As the temperature increases, further condensation reactions occur, forming more thermally stable structures like melem and eventually melon.[4] These condensation products are polymeric materials with extended networks of triazine rings.

  • Final Decomposition: At higher temperatures, these condensed structures further decompose, releasing nitrogen-containing gases.

Key Decomposition Products:

  • Gaseous Products: The primary gaseous product evolved during the initial stages of melamine decomposition is ammonia (NH₃).[4]

  • Solid Residue (Char): The solid residue consists of a mixture of condensed triazine compounds, including melam, melem, and melon.[4] This char layer acts as a physical barrier, insulating the underlying material from the heat source and diluting the flammable gases.

Melamine_Decomposition Melamine Melamine (C₃H₆N₆) Melam Melam Melamine->Melam Heat -NH₃ NH3 Ammonia (NH₃) (gas) Melamine->NH3 Melem Melem Melam->Melem Heat -NH₃ Melam->NH3 Melon Melon Melem->Melon Heat -NH₃ Melem->NH3 N_gases Nitrogen-containing gases Melon->N_gases >600°C

Caption: Thermal decomposition pathway of melamine.

Thermal Decomposition of this compound

This compound is described as an amorphous white solid and a polymer of cyanic acid.[1][2] It is noted for its insolubility in water.[1][2] Unfortunately, a detailed search of scientific literature did not yield specific experimental data regarding its thermal decomposition pathway, onset temperature, or decomposition products. While it is expected to decompose at elevated temperatures, the mechanism and resulting products remain uncharacterized in publicly available research. Its polymeric and amorphous nature suggests its decomposition might differ significantly from the more ordered crystalline structure of melamine.

Caption: Simplified representation of this compound as a polymer.

Experimental Protocols

While specific experimental data for this compound is lacking, the thermal decomposition of materials like melamine is typically investigated using the following standard techniques.

Thermogravimetric Analysis (TGA)
  • Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

  • Methodology: A small amount of the sample (typically 5-20 mg) is placed in a sample pan, which is situated on a precision balance. The sample is then heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air). The mass of the sample is continuously monitored. The resulting TGA curve plots the percentage of weight loss against temperature, revealing the temperatures at which decomposition events occur.

Differential Scanning Calorimetry (DSC)
  • Objective: To measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.

  • Methodology: A sample and a reference material are placed in separate pans within the DSC instrument. The instrument heats both pans at a controlled rate. The temperature difference between the sample and the reference is measured, and the heat flow required to maintain both at the same temperature is recorded. Endothermic events (like melting or decomposition) result in a net heat flow to the sample, while exothermic events (like crystallization) result in a net heat flow from the sample.

Evolved Gas Analysis (EGA)
  • Objective: To identify the gaseous products released during thermal decomposition.

  • Methodology: This technique often couples a TGA instrument with a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR). As the sample is heated in the TGA and decomposes, the evolved gases are transferred to the MS or FTIR for analysis, allowing for the identification of the chemical nature of the decomposition products at specific temperatures.

Conclusion

A comprehensive comparative analysis of the thermal decomposition of this compound and melamine is currently hindered by a significant lack of experimental data for this compound. While melamine's decomposition is well-characterized, involving a stepwise condensation process with the evolution of ammonia to form thermally stable char, the thermal behavior of this compound remains largely unexplored in the scientific literature.

For researchers and professionals in drug development and materials science, this represents a notable knowledge gap. Further investigation into the thermal properties of this compound using standard analytical techniques such as TGA, DSC, and EGA is necessary to understand its stability, decomposition mechanism, and potential applications. Such studies would not only provide valuable data for a direct comparison with melamine but also contribute to a broader understanding of the structure-property relationships in triazine-based polymers.

References

Spectroscopic Showdown: Unmasking the Structural Nuances of Cyamelide and Ammelide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide detailing the spectroscopic differences between cyamelide and ammelide has been published, offering researchers, scientists, and drug development professionals a critical resource for distinguishing these structurally related triazine compounds. This guide provides a comparative analysis of their spectroscopic signatures, supported by experimental data and detailed methodologies, to facilitate accurate identification and characterization in complex research settings.

This compound, a polymeric and largely insoluble material, and ammelide, a discrete molecular entity, present unique challenges and characteristics in spectroscopic analysis. Understanding these differences is paramount for researchers working with melamine and its derivatives, particularly in fields such as materials science, environmental analysis, and pharmaceutical development.

At a Glance: Key Spectroscopic Differentiators

Spectroscopic TechniqueThis compoundAmmelide
Infrared (IR) Spectroscopy Broad, less defined peaks characteristic of a polymeric structure.Sharp, well-defined peaks corresponding to specific functional group vibrations.
Raman Spectroscopy Data is scarce due to its polymeric and often amorphous nature.A characteristic peak is observed at approximately 561 cm⁻¹, attributed to the asymmetric vibration of the NH group[1].
UV-Vis Spectroscopy As an insoluble polymer, obtaining a UV-Vis spectrum in solution is not feasible.Exhibits a maximum absorption (λmax) at approximately 222 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy Solid-state NMR is required due to its insolubility, yielding broad signals.Solution-state NMR is possible, though solubility can be a challenge. 13C NMR data suggests an absence of signals in the 150-170 ppm range[2].

Deciphering the Spectroscopic Fingerprints

Raman Spectroscopy: A notable difference lies in their Raman spectra. Ammelide exhibits a distinct peak at 561 cm⁻¹, which has been assigned to the asymmetric vibration of the N-H group[1]. This sharp, identifiable peak serves as a useful marker for ammelide in a mixture. Experimental Raman data for this compound is not widely reported, a consequence of its physical properties which can lead to weak scattering and potential fluorescence interference.

UV-Vis Spectroscopy: The difference in solubility profoundly impacts UV-Vis analysis. Ammelide, being sparingly soluble in certain solvents, shows a characteristic maximum absorption at 222 nm. This compound's insolubility precludes standard solution-phase UV-Vis spectroscopy[4][5]. Any analysis would require specialized solid-state techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The insolubility of this compound necessitates the use of solid-state NMR (ssNMR) techniques. These methods, such as Cross-Polarization Magic Angle Spinning (CP-MAS), can provide information about the polymer's structure, but typically result in broader signals compared to solution-state NMR[6][7][8][9]. Ammelide can be analyzed by solution-state NMR, although solvent choice is critical due to its limited solubility. Studies on the degradation products of melamine-formaldehyde resins, which include ammelide, have indicated an absence of prominent signals for ammelide in the 150-170 ppm region of the 13C NMR spectrum[2].

Experimental Protocols in Focus

The spectroscopic data presented are derived from established analytical techniques. Below are generalized experimental protocols relevant to the characterization of these triazine compounds.

Infrared (IR) Spectroscopy
  • Sample Preparation: For ammelide, a solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of the solid powder. For this compound, ATR-FTIR would be the most suitable method due to its insoluble, polymeric nature.

  • Data Acquisition: Spectra are typically recorded over a range of 4000 to 400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.

Raman Spectroscopy
  • Sample Preparation: A small amount of the solid sample (ammelide or this compound) is placed on a microscope slide or in a capillary tube.

  • Data Acquisition: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) is used. The scattered light is collected and analyzed to generate the Raman spectrum. The spectral range and acquisition time are optimized to obtain a good signal-to-noise ratio.

UV-Vis Spectroscopy
  • Sample Preparation: For ammelide, a solution is prepared by dissolving the compound in a suitable solvent (e.g., water or a buffer solution) to a known concentration. Due to its insolubility, this method is not applicable to this compound.

  • Data Acquisition: The absorbance of the solution is measured over a specific wavelength range (e.g., 200-400 nm) using a UV-Vis spectrophotometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation (Ammelide): A small amount of ammelide is dissolved in a deuterated solvent (e.g., DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard.

  • Sample Preparation (this compound): Solid-state NMR is required. The powdered sample is packed into a solid-state NMR rotor.

  • Data Acquisition: For ammelide, ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For this compound, solid-state NMR techniques like CP-MAS are employed to obtain ¹³C spectra.

Visualizing the Relationship

The following diagram illustrates the structural relationship between melamine, ammelide, and this compound, highlighting their distinct chemical nature.

G Structural Relationship of Melamine Derivatives Melamine Melamine (C3H6N6) Ammelide Ammelide (C3H4N4O2) Melamine->Ammelide Hydrolysis CyanuricAcid Cyanuric Acid (C3H3N3O3) Ammelide->CyanuricAcid Hydrolysis This compound This compound ((HNCO)n) CyanuricAcid->this compound Polymerization

Caption: Relationship of Melamine, Ammelide, and this compound.

This guide serves as a foundational tool for researchers, providing the necessary spectroscopic context to differentiate between this compound and ammelide. The distinct spectroscopic features outlined herein are crucial for the unambiguous identification and further study of these compounds in various scientific applications.

References

The Unsung Hero of Solubility Assays: A Guide to Using Cyamelide as a Negative Control

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing robust and reliable solubility assays is a cornerstone of preclinical development. A critical, yet often overlooked, component of a well-designed solubility study is the inclusion of a truly insoluble negative control. This guide provides a comprehensive comparison of cyamelide as a superior negative control against other common alternatives, supported by its fundamental physicochemical properties and detailed experimental protocols.

The ideal negative control in a solubility assay should be unequivocally insoluble in the aqueous buffers used, chemically inert, and readily available in a form that does not interfere with the detection method. Its purpose is to define the baseline response of an insoluble compound in the assay, helping to identify false positives and ensure the accuracy of the solubility measurements for test compounds.

This compound: The Gold Standard for Insolubility

This compound, a white, amorphous polymer of cyanic acid with the approximate formula (HNCO)ₓ, stands out as an exemplary negative control for solubility studies.[1][2][3] Its key characteristic is its absolute insolubility in water and most common organic solvents.[2] This inertness stems from its stable polymeric structure, making it highly resistant to degradation or reaction under typical assay conditions.

Key Properties of this compound:

PropertyValueReference
Chemical Formula C₃H₃N₃O₃ (monomer)[1][4]
Appearance White, amorphous solid[2][3]
Solubility in Water Insoluble[2][3]
Chemical Inertness High[1]

Comparison with Other Negative Controls

While other substances are sometimes used as negative controls, they often possess properties that can compromise assay integrity. Here, we compare this compound to two other potential negative controls: barium sulfate and polytetrafluoroethylene (PTFE).

FeatureThis compoundBarium Sulfate (BaSO₄)Polytetrafluoroethylene (PTFE)
Solubility in Water "Absolutely insoluble"Very low solubility (0.2448 mg/100 mL at 20°C)Insoluble
Potential for Ionic Interference LowHigh (can introduce Ba²⁺ and SO₄²⁻ ions)Low
Chemical Reactivity Highly inertGenerally inert, but can react with strong acidsExtremely inert
Physical Form Fine powderFine powderFine powder
Dispersibility in DMSO PoorPoorPoor

Barium sulfate, while having very low solubility, can still introduce ions into the solution, which could potentially interfere with certain assay components or the test compounds themselves.[5] Polytetrafluoroethylene (Teflon™) is exceptionally inert and insoluble, making it a strong candidate.[6] However, its extreme hydrophobicity can make it difficult to handle and ensure a uniform suspension, even in initial DMSO stock preparations. This compound's complete insolubility and inertness, without the concern of ionic leaching, make it a more reliable and "cleaner" negative control.

Experimental Protocols

To effectively utilize this compound as a negative control, it should be treated identically to the test compounds throughout the experimental workflow. Below are detailed protocols for two common high-throughput solubility assays.

Kinetic Solubility Assay via Nephelometry

This method assesses the solubility of a compound when an aliquot of a DMSO stock solution is introduced into an aqueous buffer. Precipitation is detected by light scattering.

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compounds and this compound in 100% DMSO.

  • Assay Plate Preparation: Dispense 2 µL of each DMSO stock solution (including this compound as the negative control and a DMSO blank) into the wells of a 96-well microplate.

  • Addition of Aqueous Buffer: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well.

  • Mixing and Incubation: Mix the plate on a shaker for 2 hours at room temperature.

  • Measurement: Measure the turbidity of each well using a nephelometer.

Expected Results: The wells containing this compound should exhibit the maximum light scattering signal, representing the baseline for an insoluble compound.

Thermodynamic Solubility Assay via UV Spectroscopy

This method determines the equilibrium solubility of a compound by measuring the concentration of the dissolved compound in a saturated solution.

Protocol:

  • Compound Addition: Add an excess of solid test compound and this compound to separate vials containing a specific volume of PBS (pH 7.4).

  • Equilibration: Shake the vials at room temperature for 24 hours to reach equilibrium.

  • Filtration: Filter the samples to remove undissolved solids.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a UV-Vis spectrophotometer at the compound's λmax. A standard curve for each test compound should be prepared.

Expected Results: The filtrate from the this compound suspension should show no detectable absorbance above the buffer blank, confirming its insolubility and validating the assay's ability to distinguish between soluble and insoluble compounds.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for the kinetic solubility assay and the logical relationship for selecting a negative control.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare 10 mM DMSO Stocks (Test Compounds & this compound) plate Dispense 2 µL into 96-well plate stock->plate buffer Add 198 µL PBS plate->buffer mix Shake for 2 hours buffer->mix read Read Turbidity (Nephelometer) mix->read data Data Analysis read->data

Kinetic Solubility Assay Workflow.

logical_relationship cluster_criteria Selection Criteria cluster_candidates Candidate Negative Controls cluster_evaluation Evaluation insoluble Complete Insolubility ideal Ideal Negative Control insoluble->ideal inert Chemically Inert inert->ideal no_interference No Assay Interference no_interference->ideal This compound This compound baso4 Barium Sulfate ptfe PTFE ideal->this compound Meets all criteria ideal->baso4 Potential ionic interference ideal->ptfe Handling difficulties

Logical Relationship for Negative Control Selection.

References

A Comparative Guide to the Synthesis of Cyanuric Acid: Validating the Hydrolysis of Cyamelide in Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes to cyanuric acid, with a particular focus on validating the hydrolysis of cyamelide in the context of more prevalent industrial methods. While the conversion of this compound to cyanuric acid is chemically plausible, this document will demonstrate that it is not a primary synthetic pathway. Instead, the thermal decomposition of urea and the hydrolysis of melamine represent the most established and economically viable methods for cyanuric acid production.

Executive Summary

Cyanuric acid is a valuable chemical intermediate in various industries. Its synthesis is dominated by methods starting from urea due to low cost and high efficiency. The hydrolysis of melamine also presents a viable, though less common, industrial route. This compound, an isomer of cyanuric acid, is often formed alongside it from the polymerization of isocyanic acid. While this compound can be hydrolyzed to cyanuric acid, this is generally considered a spontaneous conversion rather than a controlled, high-yield manufacturing process. This guide will present experimental data and protocols for the primary synthesis routes and contextualize the role of this compound hydrolysis.

Comparative Analysis of Cyanuric Acid Synthesis Routes

The following table summarizes the key quantitative parameters for the primary methods of cyanuric acid synthesis. Data for the direct hydrolysis of isolated this compound is not widely available in the literature, as it is not a standard industrial process.

ParameterUrea Pyrolysis (Liquid Phase)[1]Melamine Hydrolysis[2]This compound Hydrolysis
Starting Material UreaCrude or Waste MelamineThis compound
Typical Yield 80-99%[1]>99% PurityNot typically used for production
Reaction Temperature 160-250°C[1][3]150-190°C[2]Spontaneous, can occur at room temperature in the presence of water[4]
Reaction Time Varies (e.g., 5 hours)[1]~1.5 - 4 hours[2]Variable, not a controlled process
Key Reagents Urea, Solvent (optional), Catalyst (optional)Melamine, Sulfuric AcidThis compound, Water
Byproducts Ammonia, Biuret, Ammelide, Ammeline[5]Ammonium Bisulfate[2]None (direct conversion)
Economic Viability High (economical and convenient)[1]Moderate (useful for waste stream valorization)Low (not an established industrial process)

Experimental Protocols

Synthesis of Cyanuric Acid via Urea Pyrolysis (Liquid-Phase)

This protocol is based on the liquid-phase synthesis of cyanuric acid from urea, which offers high yields and purity.[1]

Materials:

  • Urea

  • Solvent (e.g., kerosene, diesel, or sulfolane)[1]

  • Catalyst (optional, e.g., sodium, ammonium, calcium, or zinc salts)[1]

  • Round-bottom flask equipped with a stirrer and vacuum connection

  • Heating mantle

  • pH test paper

Procedure:

  • In a round-bottom flask, add urea and the chosen solvent in a 1:2 weight-to-volume ratio (e.g., 20 g urea to 40 mL solvent).

  • If using a catalyst, add it to the mixture.

  • Begin stirring the mixture and heat to 150°C.

  • Apply a vacuum (e.g., 10 mm Hg).

  • Increase the temperature to the desired reaction temperature (optimal yields are often found around 190°C).[1]

  • Monitor the reaction by testing for the emission of ammonia (NH₃) with pH test paper at the outlet. The reaction is complete when the pH test paper no longer indicates the presence of ammonia.

  • Once the reaction is complete, cool the mixture to approximately 80°C.

  • Add water (e.g., 15 mL) and stir for 1 hour to precipitate the cyanuric acid.

  • Collect the solid product by filtration, wash with water, and dry to obtain crystalline cyanuric acid.

Synthesis of Cyanuric Acid via Melamine Hydrolysis

This protocol describes the hydrolysis of crude or waste melamine to produce high-purity cyanuric acid using sulfuric acid.[2]

Materials:

  • Crude or waste melamine

  • 70-80% Sulfuric acid

  • Stirring apparatus

  • Heating and cooling system

Procedure:

  • At room temperature, introduce the crude or waste melamine into a stirred solution of 70-80% strength sulfuric acid. The amount of sulfuric acid should be equivalent to that required for the formation of ammonium bisulfate.

  • Under normal pressure, heat the reaction mixture to a temperature between 150°C and 190°C. During this heating period, the water introduced with the sulfuric acid will distill off.

  • Maintain the reaction at the target temperature (e.g., 160°C to 190°C) for a period of 1.5 to 4 hours.

  • After the hydrolysis is complete, cool the reaction mixture to room temperature to allow the cyanuric acid to crystallize.

  • Filter the suspension to collect the cyanuric acid crystals.

  • Wash the collected product with water and then dry to obtain pure cyanuric acid.

Understanding this compound and its Hydrolysis

This compound is an amorphous, water-insoluble polymer of cyanic acid with the approximate formula (HNCO)x.[6] It is often formed as a byproduct during the polymerization of isocyanic acid, a reaction that also yields the more stable trimer, cyanuric acid.[4]

The relationship between cyanic acid, this compound, and cyanuric acid can be visualized as follows:

Cyamelide_Formation Urea Urea IsocyanicAcid Isocyanic Acid (HNCO) Urea->IsocyanicAcid Thermal Decomposition This compound This compound ((HNCO)x) IsocyanicAcid->this compound Polymerization CyanuricAcid Cyanuric Acid ((CNOH)3) IsocyanicAcid->CyanuricAcid Trimerization This compound->CyanuricAcid Hydrolysis (spontaneous)

Formation and interconversion of cyanic acid derivatives.

While this compound is not intentionally synthesized as a precursor for cyanuric acid, its spontaneous hydrolysis to the more stable cyanuric acid is a known phenomenon. However, due to its insoluble and polymeric nature, a controlled, high-yield hydrolysis process for industrial-scale production of cyanuric acid from isolated this compound is not established and is considered economically impractical compared to the urea-based route.

Comparison of Synthesis Pathways

The following diagram illustrates the primary industrial synthesis routes for cyanuric acid, highlighting the central role of urea.

Synthesis_Comparison cluster_urea Urea-Based Synthesis cluster_melamine Melamine-Based Synthesis cluster_this compound This compound Pathway (Non-Industrial) Urea Urea Pyrolysis Pyrolysis (160-250°C) Urea->Pyrolysis CyanuricAcid Cyanuric Acid Pyrolysis->CyanuricAcid High Yield Melamine Melamine Hydrolysis Acid Hydrolysis (150-190°C) Melamine->Hydrolysis Hydrolysis->CyanuricAcid High Purity IsocyanicAcid Isocyanic Acid This compound This compound IsocyanicAcid->this compound This compound->CyanuricAcid Spontaneous Hydrolysis

Comparison of major cyanuric acid synthesis routes.

Conclusion

The synthesis of cyanuric acid is predominantly achieved through the thermal decomposition of urea, a method that is both economical and high-yielding. The hydrolysis of melamine serves as an effective alternative, particularly for the purification of waste streams. The hydrolysis of this compound to cyanuric acid, while chemically sound, is not a viable industrial production method. This compound is best understood as an unstable byproduct that can convert to the more thermodynamically stable cyanuric acid. For researchers and professionals in drug development requiring cyanuric acid, synthesis from urea remains the most practical and well-documented approach.

References

A Comparative Guide to the Polymeric Structures of Cyamelide and Melon

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in materials science and drug development, understanding the nuanced differences between nitrogen-rich polymers is crucial for their effective application. This guide provides a detailed, objective comparison of the polymeric structures of cyamelide and melon, supported by experimental data and methodologies.

Introduction

This compound and melon are two nitrogen-containing polymers with distinct structures and properties. This compound is a polymer of cyanic acid, characterized by a poly(iminomethylidene) backbone with oxygen atoms, forming a structure based on triazine rings. In contrast, melon is a more condensed, graphitic carbon nitride (g-C3N4) precursor, composed of heptazine (tri-s-triazine) units linked by nitrogen atoms. This guide will delve into their structural and physicochemical differences.

Data Presentation

The following table summarizes the key quantitative data for this compound and melon, derived from elemental analysis, and spectroscopic and thermal characterization techniques.

PropertyThis compoundMelon
Repeating Unit Formula (C₃H₃N₃O₃)n[C₆N₇(NH₂)(NH)]n
Elemental Analysis (%) C: 27.92, H: 2.34, N: 32.56, O: 37.19[1]C: ~33.8, H: ~1.9, N: ~64.3 (Theoretical for C₆N₉H₃)
FTIR Characteristic Peaks (cm⁻¹) ~3200 (N-H), ~1740 (C=O), ~1470 (C-N), ~810 (triazine ring)~3200-3400 (N-H), ~1640 (C=N), ~1200-1450 (C-N), 810 (heptazine ring)[2]
Solid-State ¹³C NMR (ppm) ~150 (C=N/C=O)~164 (C in heptazine ring), ~156 (C bonded to three N)[3][4]
Solid-State ¹⁵N NMR (ppm) ~-170 (N-H), ~-250 (C=N-C)~-180 to -200 (bridging N), ~-290 to -310 (N in heptazine ring)[3][5]
Thermal Stability (TGA) Onset of decomposition ~250-300°CStable up to ~600°C[6]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound and melon are provided below.

Synthesis of this compound

This compound is typically formed as a byproduct during the polymerization of cyanuric acid. A representative synthesis protocol is as follows:

  • Precursor Preparation: Urea is heated in a flask at a controlled temperature (e.g., 150-160°C).

  • Polymerization: The evolved cyanic acid gas is passed through a condenser. A mixture of cyanuric acid and this compound is formed.

  • Purification: The product mixture is treated with a suitable solvent (e.g., hot water) to dissolve the cyanuric acid, leaving the insoluble this compound behind.

  • Drying: The purified this compound is then filtered, washed, and dried in a vacuum oven.

Synthesis of Melon

Melon is commonly synthesized via the thermal polycondensation of melamine.[2][3]

  • Precursor Preparation: Melamine powder is placed in a crucible with a lid.

  • Thermal Treatment: The crucible is placed in a tube furnace and heated under a nitrogen atmosphere to a temperature between 550°C and 630°C for several hours.[3]

  • Cooling and Grinding: The furnace is allowed to cool down to room temperature, and the resulting yellow solid (melon) is collected and ground into a fine powder.

Characterization Methods
  • Elemental Analysis: The elemental composition (C, H, N, O) of the polymers is determined using a CHNS/O elemental analyzer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are recorded on a spectrometer using KBr pellets. The samples are scanned in the range of 4000-400 cm⁻¹.

  • Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C and ¹⁵N solid-state NMR spectra are acquired on a solid-state NMR spectrometer using magic-angle spinning (MAS). Cross-polarization (CP) techniques are often employed to enhance the signal of low-abundance nuclei.

  • Thermogravimetric Analysis (TGA): The thermal stability of the polymers is evaluated using a TGA instrument. Samples are heated from room temperature to 800°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

Mandatory Visualization

The following diagrams illustrate the polymeric structures of this compound and melon.

cyamelide_structure cluster_this compound This compound Repeating Unit C1 C N1 N C1->N1 O1 O C1->O1 H1 H N1->H1 C2 C O1->C2 N2 N C2->N2 O2 O C2->O2 H2 H N2->H2 C3 C O2->C3 N3 N C3->N3 O3 O C3->O3 H3 H N3->H3 O3->C1

Caption: Polymeric structure of this compound.

melon_structure cluster_melon Melon Repeating Unit N1_1 N C1_1 C N1_1->C1_1 N2_1 N C1_1->N2_1 C2_1 C N2_1->C2_1 N3_1 N C2_1->N3_1 NH_bridge NH C2_1->NH_bridge C3_1 C N3_1->C3_1 C3_1->N1_1 N4_1 N N4_1->C1_1 C4_1 C N4_1->C4_1 C4_1->N4_1 N5_1 N N5_1->C2_1 C5_1 C N5_1->C5_1 C5_1->N5_1 NH2_1 NH2 C5_1->NH2_1 N6_1 N N6_1->C3_1 C6_1 C N6_1->C6_1 C6_1->N6_1 N7_1 N N7_1->C4_1 N7_1->C5_1 N7_1->C6_1 N1_2 N C1_2 C N1_2->C1_2 N2_2 N C1_2->N2_2 C2_2 C N2_2->C2_2 N3_2 N C2_2->N3_2 C3_2 C N3_2->C3_2 C3_2->N1_2 N4_2 N N4_2->C1_2 C4_2 C N4_2->C4_2 C4_2->N4_2 N5_2 N N5_2->C2_2 C5_2 C N5_2->C5_2 C5_2->N5_2 NH2_2 NH2 C5_2->NH2_2 N6_2 N N6_2->C3_2 C6_2 C N6_2->C6_2 C6_2->N6_2 N7_2 N N7_2->C4_2 N7_2->C5_2 N7_2->C6_2 NH_bridge->C2_2

Caption: Polymeric structure of melon.

References

Cyamelide as a Reference Material for Insoluble Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the analysis and characterization of insoluble polymers, the selection of an appropriate reference material is paramount for ensuring the accuracy, reproducibility, and reliability of experimental data. An ideal reference material should be stable, well-characterized, and readily available, providing a consistent benchmark against which unknown polymers can be compared. This guide explores the potential of cyamelide as a reference material for insoluble polymers and provides a comparative analysis with other established alternatives, including polytetrafluoroethylene (PTFE), cross-linked polystyrene, and melamine-formaldehyde resin.

Introduction to this compound and Insoluble Polymer Reference Materials

This compound is a white, amorphous, and insoluble polymeric compound.[1][2] It is a polymer of cyanic acid, existing as a porcelain-like white substance that is insoluble in water.[3] Its high degree of cross-linking and thermal stability are properties that suggest its potential as a reference material.

An ideal reference material for insoluble polymers should possess the following characteristics:

  • High Purity and Well-Defined Structure: The material should have a known and consistent chemical composition and structure.

  • Insolubility: It must be insoluble in a wide range of common solvents.

  • Thermal Stability: The material should exhibit high thermal stability with a predictable decomposition profile.

  • Chemical Inertness: It should be chemically non-reactive under typical analytical conditions.

  • Consistent Physical Properties: Properties such as density and particle morphology should be consistent across batches.

  • Commercial Availability: The material should be readily available to the scientific community.

This guide evaluates this compound and its alternatives against these criteria, providing researchers with the necessary information to make an informed decision for their specific applications.

Comparative Analysis of Reference Materials

This section provides a detailed comparison of this compound with three common insoluble polymers that can serve as alternative reference materials: Polytetrafluoroethylene (PTFE), cross-linked polystyrene, and melamine-formaldehyde resin.

Polytetrafluoroethylene (PTFE)

PTFE is a synthetic fluoropolymer of tetrafluoroethylene.[4] Known for its exceptional chemical inertness and high thermal stability, PTFE is a widely used material in various industrial and laboratory settings.[5][6] Its well-documented properties make it a strong candidate for a reference material.

Cross-Linked Polystyrene

Cross-linked polystyrene is a rigid and robust polymer created by copolymerizing styrene with a cross-linking agent, typically divinylbenzene.[7] Its properties can be tailored by varying the degree of cross-linking, but it is generally known for its thermal stability and chemical resistance.[8]

Melamine-Formaldehyde Resin

Melamine-formaldehyde (MF) resin is a hard, thermosetting plastic formed from the condensation reaction of melamine and formaldehyde.[9] It is known for its high thermal stability and durability.[10]

Data Presentation: A Comparative Table

The following table summarizes the key quantitative data for this compound and the alternative reference materials.

PropertyThis compoundPolytetrafluoroethylene (PTFE)Cross-Linked PolystyreneMelamine-Formaldehyde Resin
Chemical Formula (HNCO)x(C₂F₄)n(C₈H₈)n-(C₁₀H₁₀)m(C₃H₆N₆·CH₂O)x
Appearance White, amorphous solid[1][2]White solid[4]Rigid, transparent/colorless solid[11]White to off-white powder[12]
Density (g/cm³) 2.08[3]2.13 - 2.22[2]Varies with cross-linking1.48 - 1.50[13]
Melting Point (°C) Decomposes~327[2][4]Does not melt (degrades)Does not melt (degrades)
Thermal Stability (Decomposition Temp.) Decomposes above 320°C (similar to melamine cyanurate)[14]Onset ~440°C[15]Onset ~300-400°C[8]Onset ~340-400°C[13][16]
Solubility Insoluble in water[3]Insoluble in most solventsInsoluble, but swells in some organic solventsInsoluble
Key FTIR Peaks (cm⁻¹) ~3400 (N-H), ~1700 (C=O), Triazine ring vibrations[17]~1207 (asymmetric CF₂ stretch), ~1151 (symmetric CF₂ stretch), ~636 (CF₂ wagging)~3025 (aromatic C-H), ~2924 (aliphatic C-H), ~1601, 1492, 1453 (aromatic C=C)~3320 (O-H, N-H), ~1540 (triazine ring), ~810 (triazine ring)[11]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Fourier-Transform Infrared Spectroscopy (FTIR)
  • Objective: To identify the functional groups present in the polymer.

  • Protocol:

    • A small amount of the powdered polymer sample is mixed with potassium bromide (KBr) powder in an agate mortar.

    • The mixture is pressed into a thin, transparent pellet using a hydraulic press.

    • The KBr pellet is placed in the sample holder of an FTIR spectrometer.

    • A background spectrum of the empty sample holder is recorded.

    • The infrared spectrum of the sample is recorded over a range of 4000-400 cm⁻¹.

Differential Scanning Calorimetry (DSC)
  • Objective: To determine the thermal transitions of the polymer, such as melting point and glass transition temperature.

  • Protocol:

    • A small, accurately weighed sample (5-10 mg) of the polymer is placed in an aluminum DSC pan.

    • The pan is hermetically sealed.

    • An empty, sealed aluminum pan is used as a reference.

    • The sample and reference pans are placed in the DSC cell.

    • The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • The heat flow to the sample is measured as a function of temperature.[5]

Thermogravimetric Analysis (TGA)
  • Objective: To evaluate the thermal stability and decomposition profile of the polymer.

  • Protocol:

    • A small, accurately weighed sample (5-10 mg) of the polymer is placed in a TGA pan (e.g., alumina or platinum).

    • The pan is placed in the TGA furnace.

    • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • The mass of the sample is continuously monitored as a function of temperature.[10]

Scanning Electron Microscopy (SEM)
  • Objective: To visualize the surface morphology and particle shape of the polymer.

  • Protocol:

    • A small amount of the polymer powder is mounted on an aluminum SEM stub using double-sided carbon tape.

    • The sample is sputter-coated with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging.

    • The stub is placed in the SEM chamber.

    • The sample is imaged at various magnifications using a focused beam of electrons.

Visualizations

Logical Relationship of an Ideal Reference Material

IdealReferenceMaterial Ideal Reference Material Ideal Reference Material High Purity High Purity Ideal Reference Material->High Purity Well-Characterized Well-Characterized Ideal Reference Material->Well-Characterized Stable Stable Ideal Reference Material->Stable Readily Available Readily Available Ideal Reference Material->Readily Available

Caption: Key characteristics of an ideal polymer reference material.

Experimental Workflow for Polymer Characterization

PolymerCharacterizationWorkflow Polymer Sample Polymer Sample FTIR FTIR Polymer Sample->FTIR Functional Groups DSC DSC Polymer Sample->DSC Thermal Transitions TGA TGA Polymer Sample->TGA Thermal Stability SEM SEM Polymer Sample->SEM Morphology Data Analysis Data Analysis FTIR->Data Analysis DSC->Data Analysis TGA->Data Analysis SEM->Data Analysis Comparative Report Comparative Report Data Analysis->Comparative Report

Caption: A typical workflow for the characterization of insoluble polymers.

Conclusion

While this compound exhibits several desirable properties for a reference material, such as insolubility and high nitrogen content, its use is not as well-documented as other established insoluble polymers. PTFE, cross-linked polystyrene, and melamine-formaldehyde resin are all commercially available materials with extensive characterization data, making them reliable choices for reference materials in many applications.

The choice of a reference material will ultimately depend on the specific analytical technique and the properties of the unknown polymer being investigated. For researchers working with nitrogen-rich or triazine-based polymers, this compound could be a relevant, albeit less conventional, choice. However, for general-purpose reference material for insoluble polymers, PTFE, cross-linked polystyrene, and melamine-formaldehyde resin offer a more robust and well-supported option. Further detailed characterization of commercially available this compound would be necessary to fully establish it as a standard reference material.

References

Safety Operating Guide

Proper Disposal of Cyamelide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is no standardized, officially documented disposal procedure specifically for cyamelide in readily available safety literature. The following guidelines are based on the chemical properties of this compound and its relationship to cyanuric acid and polyamides, representing a cautious and chemically reasonable approach. Researchers must consult their institution's Environmental Health and Safety (EHS) office before proceeding and adhere to all local, state, and federal regulations.

This compound is a white, amorphous, and insoluble polymeric compound.[1][2][3] It is a polymerization product of cyanic acid and is also formed as a byproduct during the polymerization of cyanuric acid.[1][2][3] Due to its polymeric and insoluble nature, direct disposal is not recommended without chemical treatment to break it down into more manageable and less persistent substances. The recommended approach is hydrolysis to convert this compound into cyanuric acid, which has well-established disposal methods.

Chemical and Physical Properties of this compound

A summary of the key quantitative data for this compound is presented below.

PropertyValue
Molecular Formula(C₃H₃N₃O₃)n
AppearanceWhite, amorphous solid[1][3]
Solubility in WaterInsoluble[1][3]

Experimental Protocol: Hydrolysis of this compound for Disposal

This protocol details a proposed method for the chemical degradation of this compound waste in a laboratory setting. Given the absence of a validated procedure, this protocol is based on the general principles of polyamide hydrolysis and the chemistry of related triazine compounds.

Materials:
  • This compound waste

  • Sodium hydroxide (NaOH), 1 M solution

  • Hydrochloric acid (HCl), 1 M solution

  • pH indicator strips or a calibrated pH meter

  • Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

  • Heat-resistant beaker or flask

  • Stir plate and stir bar

  • Fume hood

Procedure:

Step 1: Preparation and Alkaline Hydrolysis

  • Work in a Fume Hood: All steps of this procedure must be conducted in a certified chemical fume hood to avoid inhalation of any potential volatile byproducts.

  • Transfer this compound: Carefully transfer the this compound waste into a heat-resistant beaker or flask of an appropriate size to allow for at least a 4:1 ratio of liquid to solid.

  • Add Sodium Hydroxide: For every 1 gram of this compound, slowly add 20 mL of 1 M sodium hydroxide solution.

  • Heat and Stir: Gently heat the mixture to 60-80°C on a stir plate with continuous stirring. Do not boil. The insolubility of this compound may necessitate a prolonged reaction time. It is recommended to maintain these conditions for several hours (e.g., 4-8 hours, or overnight if safely possible within laboratory protocols) to encourage complete hydrolysis. The goal is to break down the polymeric structure into sodium cyanurate.

Step 2: Neutralization

  • Cool the Mixture: Allow the reaction mixture to cool to room temperature.

  • Neutralize with Acid: Slowly and with continuous stirring, add 1 M hydrochloric acid to the solution to neutralize the excess sodium hydroxide. Monitor the pH using pH indicator strips or a pH meter. The target pH is between 6.0 and 8.0. Be cautious as the neutralization reaction is exothermic.

Step 3: Disposal of the Final Solution

  • Consult EHS: The resulting solution should primarily contain sodium cyanurate, which is expected to be significantly more soluble and less hazardous than this compound. However, you must contact your institution's EHS office to determine the appropriate final disposal method for the neutralized solution. It may be suitable for aqueous waste collection.

  • Labeling: Clearly label the waste container with its contents (e.g., "Hydrolyzed this compound waste, neutralized solution containing sodium cyanurate and sodium chloride").

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Cyamelide_Disposal_Workflow cluster_prep Preparation cluster_hydrolysis Hydrolysis cluster_neutralization Neutralization cluster_disposal Final Disposal start This compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood add_naoh Add 1 M NaOH (20 mL per 1 g of waste) fume_hood->add_naoh heat_stir Heat to 60-80°C with Stirring (4-8 hours) add_naoh->heat_stir cool Cool to Room Temperature heat_stir->cool add_hcl Slowly Add 1 M HCl to Neutralize (pH 6-8) cool->add_hcl consult_ehs Consult Institutional EHS for Final Disposal add_hcl->consult_ehs aqueous_waste Dispose as Aqueous Waste (as per EHS guidance) consult_ehs->aqueous_waste end Disposal Complete aqueous_waste->end

Caption: A workflow diagram for the proposed hydrolysis and disposal of this compound.

References

Essential Safety and Operational Guidance for Handling Cyamelide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), handling procedures, and disposal plans for cyamelide. While this compound is described as a white, amorphous, and insoluble polymeric compound, and may be shipped as a non-hazardous chemical, prudent laboratory practice dictates treating all chemicals with a degree of caution.[1][2]

Chemical and Physical Properties

PropertyValueReference
Appearance Amorphous white solid[1]
Solubility in Water Insoluble[1][3]
Molecular Formula (HNCO)x[1]
Synonyms Insoluble cyanuric acid[4]

Personal Protective Equipment (PPE)

A risk assessment should always be conducted prior to handling any chemical. The following table summarizes the recommended PPE for handling this compound in a laboratory environment.

PPE CategoryItemSpecifications and Rationale
Hand Protection Nitrile glovesProvides protection against incidental contact with the solid. For prolonged handling or in case of a spill, consider double-gloving.
Eye Protection Safety glasses with side shields or safety gogglesProtects eyes from airborne particles or accidental splashes.
Body Protection Laboratory coatA standard lab coat should be worn to protect skin and clothing from contamination.
Respiratory Protection NIOSH-approved half-face respirator with an organic vapor/acid gas cartridgeRecommended when handling the powder outside of a fume hood or when there is a risk of generating dust.[5]
Foot Protection Closed-toe shoesStandard laboratory practice to protect feet from spills and falling objects.

Handling and Experimental Protocols

Adherence to standard operating procedures is crucial for safety. The following is a general protocol for handling solid this compound in a laboratory setting.

Experimental Workflow for Handling Solid this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Conduct Risk Assessment prep2 Gather Required PPE prep1->prep2 prep3 Prepare Work Area (e.g., Fume Hood) prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Weigh this compound in a Ventilated Area handle1->handle2 handle3 Transfer to Reaction Vessel handle2->handle3 clean1 Decontaminate Work Surfaces handle3->clean1 clean2 Dispose of Waste Properly clean1->clean2 clean3 Remove and Dispose of PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for the safe handling of this compound powder.

Step-by-Step Protocol:

  • Preparation:

    • Conduct a thorough risk assessment for the planned experiment.

    • Assemble all necessary PPE as outlined in the table above.

    • Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.

  • Handling:

    • Put on all required PPE before handling the chemical.

    • Carefully weigh the desired amount of this compound. To minimize the generation of dust, use a spatula and avoid pouring the powder from a height.

    • Transfer the weighed solid to the reaction vessel.

  • Post-Handling and Cleanup:

    • Once the experiment is complete, decontaminate the work surfaces with an appropriate cleaning agent.

    • Segregate and dispose of all chemical waste according to the disposal plan.

    • Remove PPE in the correct order to avoid cross-contamination (gloves first, then goggles, then lab coat). Dispose of single-use PPE.

    • Wash hands thoroughly with soap and water.

Disposal Plan

Proper waste disposal is a critical component of laboratory safety and environmental responsibility.

Waste Disposal Logical Flow

start Waste Generated is_contaminated Is the waste contaminated with other hazardous chemicals? start->is_contaminated dispose_hazardous Dispose as Hazardous Waste (Follow institutional guidelines) is_contaminated->dispose_hazardous Yes dispose_non_hazardous Dispose as Non-Hazardous Solid Chemical Waste is_contaminated->dispose_non_hazardous No end Disposal Complete dispose_hazardous->end dispose_non_hazardous->end

Caption: Decision process for this compound waste disposal.

Disposal Guidelines:

  • Uncontaminated this compound: If the this compound waste is not mixed with any other hazardous substances, it can likely be disposed of as non-hazardous solid chemical waste.[6] Always consult your institution's specific guidelines.

  • Contaminated this compound: If the this compound has been in contact with or is mixed with other hazardous chemicals, it must be treated as hazardous waste. The disposal protocol for the most hazardous component of the mixture should be followed.

  • Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent before disposal or recycling. The rinsate must be collected and disposed of as hazardous waste.[7]

  • PPE: Used gloves and other disposable PPE should be placed in a designated solid waste container.

Emergency Procedures:

  • Spill: In the event of a small spill, and if it is safe to do so, use appropriate PPE and an absorbent material to clean up the solid. For large spills, evacuate the area and contact your institution's environmental health and safety office.

  • Exposure:

    • Skin Contact: Wash the affected area thoroughly with soap and water.

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[8]

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.

By adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound. Always prioritize safety and consult your institution's specific policies and procedures.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.